molecular formula C19H21N5O2 B15557362 C.I. Disperse orange 33 CAS No. 61867-93-4

C.I. Disperse orange 33

Número de catálogo: B15557362
Número CAS: 61867-93-4
Peso molecular: 351.4 g/mol
Clave InChI: MVKMKUHSGHKEDT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

C.I. Disperse orange 33 is a useful research compound. Its molecular formula is C19H21N5O2 and its molecular weight is 351.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS

61867-93-4

Fórmula molecular

C19H21N5O2

Peso molecular

351.4 g/mol

Nombre IUPAC

3-[N-butyl-4-[(4-nitrophenyl)diazenyl]anilino]propanenitrile

InChI

InChI=1S/C19H21N5O2/c1-2-3-14-23(15-4-13-20)18-9-5-16(6-10-18)21-22-17-7-11-19(12-8-17)24(25)26/h5-12H,2-4,14-15H2,1H3

Clave InChI

MVKMKUHSGHKEDT-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

C.I. Disperse Orange 33 chemical structure and synthesis pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of C.I. Disperse Orange 33, a monoazo dye. It details the chemical structure, physicochemical properties, and a complete synthesis pathway, including reaction mechanisms and detailed experimental protocols.

Chemical Structure and Identity

This compound is a single azo class dye.[1] Its chemical identity is defined by the following nomenclature and molecular details:

  • Chemical Name: 3-[Butyl[4-[(4-nitrophenyl)azo]phenyl]amino]propanenitrile[2]

  • C.I. Name: Disperse Orange 33[1]

  • CAS Number: 61867-93-4[1]

  • Molecular Formula: C₁₉H₂₁N₅O₂[1]

  • Molecular Weight: 351.40 g/mol [1]

The structure consists of a 4-nitroaniline (B120555) unit linked via an azo group (-N=N-) to an N-cyanoethyl-N-butylaniline moiety.

Physicochemical Properties

The quantitative properties of this compound are summarized in the table below.

PropertyValueReference
Melting Point118 °C[2]
Boiling Point569.8 °C at 760 mmHg[2]
Density1.16 g/cm³[2]
Refractive Index1.591[2]

Synthesis Pathway

The synthesis of this compound is a classic example of azo dye formation, which involves two primary stages: the diazotization of a primary aromatic amine and the subsequent azo coupling with an electron-rich coupling component.[1][3]

  • Diazotization: The process begins with the conversion of 4-nitrobenzenamine (also known as p-nitroaniline) into a diazonium salt. This reaction is typically carried out in the presence of nitrous acid (HNO₂), which is generated in-situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[3] The reaction must be performed at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt.[4][5]

  • Azo Coupling: The highly reactive diazonium salt then undergoes an electrophilic aromatic substitution reaction with the coupling component, N-cyanoethyl-N-butylaniline.[1] The electron-donating groups on the N-cyanoethyl-N-butylaniline molecule activate the aromatic ring, facilitating the coupling at the position para to the amino group to form the final azo dye.[5]

The overall synthesis pathway is visualized in the diagram below.

Synthesis_Pathway cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling amine 4-Nitrobenzenamine diazonium 4-Nitrobenzenediazonium Chloride amine->diazonium Diazotization reagents_diazo NaNO₂, HCl (aq) 0-5 °C coupler N-cyanoethyl-N-butylaniline diazonium->coupler Electrophilic Attack product This compound coupler->product Coupling Reaction

Synthesis of this compound

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound, derived from standard procedures for azo dye synthesis.[3][4][5]

Materials and Equipment:

  • 4-Nitrobenzenamine

  • N-cyanoethyl-N-butylaniline

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

  • Beakers and Erlenmeyer flasks

  • Stirring apparatus

  • Thermometer

  • Buchner funnel and vacuum filtration apparatus

Procedure:

Part A: Preparation of the Diazonium Salt Solution

  • In a 250 mL beaker, dissolve a specific molar equivalent of 4-nitrobenzenamine in a solution of concentrated hydrochloric acid and water.

  • Cool the resulting solution to 0-5 °C in an ice bath with constant stirring. Some of the amine salt may precipitate.[5]

  • In a separate beaker, prepare a solution of sodium nitrite in deionized water (typically a 1:1 molar ratio with the amine). Cool this solution in the ice bath as well.[4]

  • Slowly add the cold sodium nitrite solution dropwise to the cold amine salt suspension.[5] Maintain the temperature below 5 °C throughout the addition.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-20 minutes to ensure the diazotization is complete. The formation of a slightly turbid solution indicates the presence of the diazonium salt.

Part B: Azo Coupling Reaction

  • In a separate 500 mL beaker, dissolve a molar equivalent of the coupling agent, N-cyanoethyl-N-butylaniline, in a suitable solvent.

  • Cool this solution in an ice bath to 0-5 °C.

  • Slowly add the previously prepared cold diazonium salt solution to the coupling agent solution with vigorous stirring.[5]

  • A brightly colored precipitate of this compound should form immediately or shortly after addition begins.

  • Continue to stir the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction goes to completion.

Part C: Isolation and Purification

  • Collect the precipitated dye by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with cold deionized water to remove any unreacted salts and acids.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, if necessary.

  • Dry the purified product in a vacuum oven at a low temperature.

References

physicochemical properties of C.I. Disperse Orange 33

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of C.I. Disperse Orange 33

This technical guide provides a comprehensive overview of the core . It is intended for researchers, scientists, and professionals in drug development who require detailed information on this compound. The guide includes tabulated quantitative data, detailed experimental protocols for property determination, and visualizations of its synthesis pathway and characterization workflow.

Core Physicochemical Properties

This compound is a single azo class disperse dye.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Registry Number 61867-93-4[1]
Molecular Formula C₁₉H₂₁N₅O₂[1]
Molecular Weight 351.40 g/mol [1]
Appearance Red-light orange powder[1]
Melting Point 118 °C[2]
Boiling Point 569.8 °C at 760 mmHg[2]

Solubility Profile

SolventGeneral SolubilityReference
Water Insoluble / Sparingly soluble[3]
Ethanol Soluble[6]
Acetone Soluble[6]
Toluene Soluble[7]
Chloroform Very Slightly Soluble (may require heating/sonication)[8]
DMSO Slightly Soluble[8]
Methanol Slightly Soluble[8]

Spectral Properties

The color of this compound arises from its ability to absorb light in the visible region of the electromagnetic spectrum. As a monoazo dye, it contains a chromophore (-N=N-) that is part of an extended conjugated system. The specific maximum absorbance wavelength (λmax) is a key identifier determined by UV-Visible spectrophotometry. While a precise experimental λmax for this compound was not identified in the search results, a similar compound, C.I. Disperse Orange 3, has a reported λmax of 443 nm.[8][9]

Experimental Protocols

The following sections detail the standard methodologies for determining the key physicochemical properties of disperse dyes like this compound.

Determination of Melting Point (Capillary Method)

Principle: The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. For a pure substance, this occurs over a narrow range. This method involves heating a small, packed sample in a capillary tube at a controlled rate and observing the temperatures at which melting begins and completes.[10]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Glass capillary tubes (one end sealed)

  • Thermometer

  • Spatula

  • Mortar and pestle (if sample needs grinding)

Procedure:

  • Sample Preparation: Ensure the dye sample is completely dry and finely powdered. If necessary, gently grind the sample to a fine powder.[11]

  • Capillary Loading: Jab the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. The packed sample height should be 1-2 mm.[12][13]

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.[12]

  • Heating: Begin heating the apparatus. A rapid heating rate can be used initially to determine an approximate melting point.[10]

  • Measurement: Prepare a new sample and heat rapidly to about 15-20 °C below the approximate melting point found. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[10][12]

  • Data Recording: Record the temperature at which the first drop of liquid is observed (the start of the melting range). Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[10][12]

Determination of Solubility

Principle: The solubility of a disperse dye can be determined by preparing a saturated solution at a specific temperature, separating the undissolved solid, and measuring the concentration of the dissolved dye in the supernatant, often via spectrophotometry or gravimetric analysis. Specialized methods like "solubility titration" or "fractional pressure filtration" can also be used for disperse dyes at elevated temperatures.[14][15]

Apparatus:

  • Constant temperature water bath or shaker

  • Sealed flasks or vials

  • Centrifuge or filtration system (e.g., syringe filters)

  • UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure (Spectrophotometric Method):

  • Calibration Curve: Prepare a series of standard solutions of the dye in the chosen solvent with known concentrations. Measure the absorbance of each standard at the dye's λmax and plot a calibration curve of absorbance versus concentration.

  • Sample Preparation: Add an excess amount of the dye to a known volume of the solvent in a sealed flask.

  • Equilibration: Place the flask in a constant temperature bath and agitate it for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.

  • Separation: Remove the flask and allow the undissolved solid to settle. Separate the solid from the liquid by centrifugation or by filtering a portion of the supernatant through a fine filter (e.g., 0.45 µm) to obtain a clear, particle-free saturated solution.

  • Analysis: Dilute a known volume of the clear saturated solution with the solvent to bring its absorbance within the range of the calibration curve.

  • Concentration Determination: Measure the absorbance of the diluted solution using the UV-Vis spectrophotometer at the predetermined λmax. Use the calibration curve to determine the concentration of the diluted sample and then calculate the concentration of the original saturated solution.[16][17]

UV-Visible Spectrophotometry

Principle: UV-Visible spectrophotometry measures the absorbance of light by a sample at various wavelengths. A molecule with chromophores, like a dye, will absorb light at specific wavelengths corresponding to electronic transitions. The wavelength of maximum absorbance (λmax) is a characteristic property.[18]

Apparatus:

  • UV-Vis Spectrophotometer

  • Matched cuvettes (typically quartz or glass)

  • Volumetric flasks and pipettes

  • Solvent for dissolving the dye

Procedure:

  • Solution Preparation: Accurately weigh a small amount of the dye and dissolve it in a suitable solvent using a volumetric flask to create a stock solution of known concentration.

  • Blank Preparation: Fill a cuvette with the pure solvent that was used to dissolve the dye. This will be used as the blank or reference.[18]

  • Instrument Calibration: Place the blank cuvette in the spectrophotometer and perform a baseline correction or "zero" the instrument. This subtracts the absorbance of the solvent and the cuvette itself from subsequent measurements.[18]

  • Sample Measurement: Rinse and fill a second cuvette with the dye solution. Ensure the transparent sides of the cuvette are clean and aligned with the instrument's light path.[18]

  • Spectrum Acquisition: Place the sample cuvette in the spectrophotometer and scan a range of wavelengths (e.g., 350-700 nm for a colored dye) to obtain the absorption spectrum.

  • λmax Determination: Identify the wavelength at which the highest absorbance value is recorded. This is the λmax.[18]

Visualizations

Synthesis Pathway

The manufacturing of this compound involves a diazo coupling reaction between diazotized 4-nitrobenzenamine and the coupling component, N-cyanoethyl-N-butylaniline.[1]

G cluster_reactants Reactants cluster_process Process cluster_product Product 4-Nitrobenzenamine 4-Nitrobenzenamine Diazo Coupling Diazo Coupling 4-Nitrobenzenamine->Diazo Coupling N-cyanoethyl-N-butylaniline N-cyanoethyl-N-butylaniline N-cyanoethyl-N-butylaniline->Diazo Coupling This compound This compound Diazo Coupling->this compound

Synthesis Pathway of this compound.
Experimental Workflow

The logical flow for the experimental determination of the key physicochemical properties of a dye sample is illustrated below.

G Sample_Prep Dye Sample Preparation (Drying, Grinding) MP_Analysis Melting Point Determination Sample_Prep->MP_Analysis Sol_Analysis Solubility Analysis Sample_Prep->Sol_Analysis UV_Analysis UV-Vis Spectrophotometry Sample_Prep->UV_Analysis MP_Data Melting Range (°C) MP_Analysis->MP_Data Sol_Data Solubility Data (g/L) Sol_Analysis->Sol_Data UV_Data λmax (nm) UV_Analysis->UV_Data

Workflow for Physicochemical Characterization.

References

Spectroscopic and Structural Elucidation of a Key Pyrimidine Derivative

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for pyrimidine (B1678525) derivatives, with a focus on the structural elucidation of compounds related to CAS number 61867-93-4, identified as 2,4-Diamino-6-chloro-5-nitrosopyrimidine. Due to the limited availability of a complete public spectroscopic dataset for this specific compound, this document presents representative data from closely related pyrimidine analogues, namely 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine and 2,4-Diamino-6-chloropyrimidine. This approach provides valuable insights into the expected spectroscopic characteristics and analytical methodologies.

Introduction

Pyrimidine derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. They form the core structure of several vitamins, coenzymes, and nucleic acids. The targeted compound, 2,4-Diamino-6-chloro-5-nitrosopyrimidine, and its analogues are important intermediates in the synthesis of various biologically active molecules. Accurate spectroscopic characterization is crucial for confirming the identity, purity, and structure of these compounds. This guide covers the key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for pyrimidine derivatives closely related to 2,4-Diamino-6-chloro-5-nitrosopyrimidine.

Table 1: Representative ¹H NMR and ¹³C NMR Spectral Data

CompoundNucleusSolventChemical Shift (δ) ppm
2,4-Diamino-6-hydroxy-5-nitrosopyrimidine¹HDMSO-d₆Resonances for exchangeable protons of amino and hydroxyl groups are expected. Specific shifts would be concentration and temperature dependent. Aromatic/heterocyclic protons would appear in the downfield region.
¹³CDMSO-d₆Carbon signals for the pyrimidine ring would be observed, with chemical shifts influenced by the electronegative substituents (amino, hydroxyl, nitroso groups).
2,4-Diamino-6-chloropyrimidine¹HDMSO-d₆Aromatic proton signal around 5.8-6.0 ppm. Broad signals for the two amino groups.
¹³CDMSO-d₆Signals for C2, C4, C5, and C6 of the pyrimidine ring are expected around 164, 162, 85, and 158 ppm, respectively.

Table 2: Representative IR Spectral Data

CompoundFunctional GroupWavenumber (cm⁻¹)
2,4-Diamino-6-hydroxy-5-nitrosopyrimidineN-H and O-H StretchingBroad absorptions in the high-frequency region (3200-3500 cm⁻¹) are characteristic of N-H and O-H stretching vibrations[1].
N-H StretchingAsymmetric and symmetric N-H stretching modes for the primary amino groups are observed around 3465 cm⁻¹ and 3324 cm⁻¹[1].
O-H StretchingA broad absorption around 3280 cm⁻¹ indicates hydrogen-bonded hydroxyl groups[1].
C=N, C=C StretchingStrong absorptions in the 1500-1650 cm⁻¹ region are typical for the pyrimidine ring vibrations.
N=O StretchingThe nitroso group (N=O) stretch is expected in the 1500-1620 cm⁻¹ range.

Table 3: Representative UV-Vis Spectral Data

CompoundSolventλmax (nm)
Pyrimidine DerivativesMethanol orTypically exhibit absorption maxima in the UV region between 200 and 400 nm. The exact wavelength and intensity depend on the substituents and the electronic transitions (π → π* and n → π*) within the molecule.
2,4-Diamino-6-chloropyrimidineWaterExpected to show absorption bands characteristic of the diaminopyrimidine chromophore.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for pyrimidine derivatives.

3.1 NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube.

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

    • Use the residual solvent peak as an internal reference.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: 1024 or more scans, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent signal.

3.2 IR Spectroscopy

  • Sample Preparation:

    • KBr Pellet: Mix approximately 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the sample in the beam path and record the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹. The data is usually collected over a range of 4000-400 cm⁻¹.

3.3 UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or water) in a quartz cuvette. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).

  • Instrument: A double-beam UV-Vis spectrophotometer.

  • Acquisition:

    • Record a baseline spectrum using a cuvette filled with the pure solvent.

    • Record the absorption spectrum of the sample solution over a wavelength range of approximately 200-800 nm.

    • Identify the wavelength(s) of maximum absorbance (λmax).

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel pyrimidine derivative.

Spectroscopic_Analysis_Workflow Synthesis Synthesis of Pyrimidine Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Crude Product Initial_Char Initial Characterization (TLC, Melting Point) Purification->Initial_Char Purified Compound Structural_Elucidation Structural Elucidation Initial_Char->Structural_Elucidation NMR NMR Spectroscopy (¹H, ¹³C, 2D) Structural_Elucidation->NMR IR IR Spectroscopy Structural_Elucidation->IR UV_Vis UV-Vis Spectroscopy Structural_Elucidation->UV_Vis MS Mass Spectrometry Structural_Elucidation->MS Final_Report Data Analysis and Reporting NMR->Final_Report Spectroscopic Data IR->Final_Report Spectroscopic Data UV_Vis->Final_Report Spectroscopic Data MS->Final_Report Spectroscopic Data

Caption: Workflow for Synthesis and Spectroscopic Analysis.

This guide provides a foundational understanding of the spectroscopic properties and analytical methodologies for pyrimidine derivatives related to CAS number 61867-93-4. For definitive structural confirmation of 2,4-Diamino-6-chloro-5-nitrosopyrimidine, the acquisition of a complete set of experimental data for the specific compound is recommended.

References

An In-depth Technical Guide to the Isomeric Forms of C19H21N5O2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known isomeric forms of the molecular formula C19H21N5O2, with a primary focus on the well-characterized compound Pirenzepine (B46924). This document delves into their chemical structures, physicochemical properties, synthesis methodologies, spectral data, and pharmacological activities. Detailed experimental protocols and signaling pathway diagrams are provided to support research and development efforts in medicinal chemistry and pharmacology.

Introduction to C19H21N5O2 Isomers

The molecular formula C19H21N5O2 encompasses at least two known isomeric compounds with distinct pharmacological profiles. The most prominent isomer is Pirenzepine , a selective M1 muscarinic acetylcholine (B1216132) receptor antagonist. Another identified isomer is CP-135807 , a potent and selective 5-HT1D serotonin (B10506) receptor agonist. This guide will primarily focus on Pirenzepine due to the extensive availability of technical data, with a summary of the current knowledge on CP-135807.

Pirenzepine: A Selective M1 Muscarinic Antagonist

Pirenzepine is a tricyclic pyridobenzodiazepine that has been used clinically as an anti-ulcer agent.[1][2] Its therapeutic effect stems from its ability to selectively block M1 muscarinic receptors in the gastric mucosa, leading to a reduction in gastric acid secretion with fewer of the typical side effects associated with non-selective anticholinergic drugs.[1][2]

Chemical Structure and Physicochemical Properties

IUPAC Name: 11-[2-(4-methylpiperazin-1-yl)acetyl]-5H-pyrido[2,3-b][1][3]benzodiazepin-6-one[2]

Chemical Structure:

Caption: Chemical structure of Pirenzepine.

Physicochemical Data:

PropertyValueReference(s)
Molecular FormulaC19H21N5O2[1][2]
Molecular Weight351.41 g/mol [4][5]
AppearanceWhite solid[1]
Melting Point~243 °C (decomposes)
Water Solubility0.682 g/L[1]
logP0.6[1]
pKa7.9 (predicted)
Synthesis of Pirenzepine

The synthesis of Pirenzepine is a multi-step process. A common route involves the initial synthesis of the tricyclic core, 5,11-dihydro-6H-pyrido[2,3-b][1][3]benzodiazepin-6-one, followed by chloroacetylation and subsequent reaction with N-methylpiperazine.[6]

Experimental Protocol: Synthesis of Pirenzepine

Step 1: Synthesis of 5,11-dihydro-6H-pyrido[2,3-b][1][3]benzodiazepin-6-one

A detailed, multi-step synthesis for this intermediate has been described, often starting from simpler precursors like 2-aminonicotinic acid and 2-nitroaniline, which undergo a series of reactions including amidation, reduction, and cyclization. For the purpose of this guide, we will start from the commercially available intermediate.

Step 2: Synthesis of 11-(chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1][3]benzodiazepin-6-one [1][7]

  • Reactants:

    • 5,11-dihydro-6H-pyrido[2,3-b][1][3]benzodiazepin-6-one

    • Chloroacetyl chloride

    • Anhydrous pyridine (B92270)

    • Anhydrous benzene (B151609) (or a suitable alternative solvent like toluene)

  • Procedure:

    • Dissolve 5,11-dihydro-6H-pyrido[2,3-b][1][3]benzodiazepin-6-one (1 equivalent) in anhydrous benzene.

    • Add anhydrous pyridine (1.1 equivalents) to the solution.

    • Cool the mixture in an ice bath.

    • Add a solution of chloroacetyl chloride (1.1 equivalents) in anhydrous benzene dropwise with stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove pyridine hydrochloride.

    • Wash the filtrate with water, then with a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure 11-(chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1][3]benzodiazepin-6-one.

Step 3: Synthesis of Pirenzepine

  • Reactants:

    • 11-(chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1][3]benzodiazepin-6-one

    • N-methylpiperazine

    • Anhydrous benzene (or a suitable alternative solvent like toluene)

  • Procedure:

    • Dissolve 11-(chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1][3]benzodiazepin-6-one (1 equivalent) in anhydrous benzene.

    • Add N-methylpiperazine (2.5 equivalents) to the solution.

    • Reflux the reaction mixture for 12-18 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and filter to remove N-methylpiperazine hydrochloride.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

    • The crude Pirenzepine can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

G cluster_0 Synthesis of Pirenzepine 5,11-dihydro-6H-pyrido\n[2,3-b][1,4]benzodiazepin-6-one 5,11-dihydro-6H-pyrido [2,3-b][1,4]benzodiazepin-6-one 11-(chloroacetyl)-5,11-dihydro-6H-pyrido\n[2,3-b][1,4]benzodiazepin-6-one 11-(chloroacetyl)-5,11-dihydro-6H-pyrido [2,3-b][1,4]benzodiazepin-6-one 5,11-dihydro-6H-pyrido\n[2,3-b][1,4]benzodiazepin-6-one->11-(chloroacetyl)-5,11-dihydro-6H-pyrido\n[2,3-b][1,4]benzodiazepin-6-one Chloroacetyl chloride, Pyridine Pirenzepine Pirenzepine 11-(chloroacetyl)-5,11-dihydro-6H-pyrido\n[2,3-b][1,4]benzodiazepin-6-one->Pirenzepine N-methylpiperazine

Caption: Synthetic workflow for Pirenzepine.
Spectral Data

Infrared (IR) Spectroscopy:

A published IR spectrum of Pirenzepine dihydrochloride (B599025) shows characteristic absorption bands.

Wavenumber (cm⁻¹)Assignment
3400-3200N-H stretching (amide)
3050-3000C-H stretching (aromatic)
2950-2800C-H stretching (aliphatic)
1680C=O stretching (amide)
1640C=O stretching (lactam)
1600, 1480C=C stretching (aromatic)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Mass Spectrometry (MS):

The mass spectrum of Pirenzepine would be expected to show a molecular ion peak (M+) at m/z 351. Key fragmentation patterns would likely involve cleavage of the piperazine (B1678402) ring and the acetyl linker.

Pharmacological Profile

Mechanism of Action:

Pirenzepine is a selective antagonist of the M1 muscarinic acetylcholine receptor.[1][2] In the stomach, M1 receptors are located on enterochromaffin-like (ECL) cells. Acetylcholine released from vagal nerve endings stimulates these M1 receptors, leading to histamine (B1213489) release from ECL cells. Histamine then acts on H2 receptors on parietal cells to stimulate gastric acid secretion. By blocking the M1 receptors on ECL cells, Pirenzepine effectively reduces histamine release and, consequently, gastric acid production.[1] This selectivity for M1 receptors over other muscarinic receptor subtypes (M2, M3, M4, M5) results in a lower incidence of common anticholinergic side effects such as dry mouth, blurred vision, and tachycardia.[1]

G cluster_0 Pirenzepine Mechanism of Action Acetylcholine Acetylcholine M1 Receptor (ECL Cell) M1 Receptor (ECL Cell) Acetylcholine->M1 Receptor (ECL Cell) stimulates Histamine Release Histamine Release M1 Receptor (ECL Cell)->Histamine Release leads to H2 Receptor (Parietal Cell) H2 Receptor (Parietal Cell) Histamine Release->H2 Receptor (Parietal Cell) stimulates Gastric Acid Secretion Gastric Acid Secretion H2 Receptor (Parietal Cell)->Gastric Acid Secretion leads to Pirenzepine Pirenzepine Pirenzepine->M1 Receptor (ECL Cell) blocks

Caption: Signaling pathway of Pirenzepine's action.

Pharmacokinetics:

The pharmacokinetic properties of Pirenzepine have been studied in humans.

ParameterValueReference(s)
Bioavailability (oral)20-30%
Protein Binding~12%
Half-life (t1/2)10-12 hours[8]
Time to Peak Plasma Concentration (Tmax)2-3 hours[8]
ExcretionPrimarily unchanged in urine and feces
Experimental Protocols: Radioligand Binding Assay

A radioligand binding assay using [3H]-pirenzepine is a standard method to characterize the binding of ligands to M1 muscarinic receptors.

Experimental Protocol: [3H]-Pirenzepine Radioligand Binding Assay

  • Materials:

    • Cell membranes expressing M1 muscarinic receptors (e.g., from CHO-K1 cells)

    • [3H]-Pirenzepine (specific activity ~70-90 Ci/mmol)

    • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4

    • Non-specific binding control: Atropine (B194438) (1 µM)

    • Test compounds (unlabeled ligands) at various concentrations

    • Glass fiber filters (e.g., Whatman GF/B)

    • Scintillation cocktail

    • Scintillation counter

  • Procedure:

    • Membrane Preparation: Homogenize cells expressing M1 receptors in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and debris. Centrifuge the supernatant at 40,000 x g for 30 minutes to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

    • Binding Assay:

      • In a 96-well plate, add the following to each well in triplicate:

        • 50 µL of assay buffer (for total binding) or 1 µM atropine (for non-specific binding) or test compound at various concentrations.

        • 50 µL of [3H]-Pirenzepine at a final concentration near its Kd (e.g., 1-5 nM).

        • 100 µL of the membrane preparation (containing 20-50 µg of protein).

      • The final assay volume is 200 µL.

    • Incubation: Incubate the plate at room temperature (25 °C) for 60-90 minutes to reach equilibrium.

    • Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in assay buffer using a cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

    • Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity in a scintillation counter.

    • Data Analysis:

      • Calculate specific binding by subtracting non-specific binding from total binding.

      • For saturation binding experiments, plot specific binding versus the concentration of [3H]-Pirenzepine to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites).

      • For competition binding experiments, plot the percentage of specific binding versus the log concentration of the test compound to determine the IC50 (concentration that inhibits 50% of specific binding). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]-Pirenzepine and Kd is its dissociation constant.

G cluster_0 Radioligand Binding Assay Workflow Prepare M1 Receptor\nMembranes Prepare M1 Receptor Membranes Incubate with [3H]-Pirenzepine\nand Test Compound Incubate with [3H]-Pirenzepine and Test Compound Prepare M1 Receptor\nMembranes->Incubate with [3H]-Pirenzepine\nand Test Compound Filter to Separate\nBound and Free Ligand Filter to Separate Bound and Free Ligand Incubate with [3H]-Pirenzepine\nand Test Compound->Filter to Separate\nBound and Free Ligand Measure Radioactivity\nof Bound Ligand Measure Radioactivity of Bound Ligand Filter to Separate\nBound and Free Ligand->Measure Radioactivity\nof Bound Ligand Analyze Data (Kd, Bmax, Ki) Analyze Data (Kd, Bmax, Ki) Measure Radioactivity\nof Bound Ligand->Analyze Data (Kd, Bmax, Ki)

Caption: Workflow for a radioligand binding assay.

CP-135807: A Selective 5-HT1D Serotonin Receptor Agonist

CP-135807 is another isomer of C19H21N5O2, identified as a potent and selective agonist for the 5-HT1D subtype of serotonin receptors.[7][9] It is primarily used as a research tool to study the physiological roles of the 5-HT1D receptor.

Chemical Structure and Physicochemical Properties

IUPAC Name: 3-([(2R)-1-methylpyrrolidin-2-yl]methyl)-N-(3-nitropyridin-2-yl)-1H-indol-5-amine[7]

Chemical Structure:

Caption: Chemical structure of CP-135807.

Physicochemical Data:

PropertyValueReference(s)
Molecular FormulaC19H21N5O2[7]
Molecular Weight351.41 g/mol [7]
AppearanceSolid
SolubilitySoluble in DMSO
Synthesis and Pharmacological Data

Detailed, publicly available protocols for the synthesis of CP-135807 are scarce. Its primary utility lies in its high affinity and selectivity for the 5-HT1D receptor, making it a valuable tool in neuroscience research to probe the functions of this receptor in various physiological and pathological processes.

Conclusion

The molecular formula C19H21N5O2 represents at least two structurally and pharmacologically distinct isomers. Pirenzepine, a selective M1 muscarinic antagonist, has been well-characterized and utilized clinically. In contrast, CP-135807 is a selective 5-HT1D receptor agonist primarily employed as a research chemical. This guide provides a comprehensive technical overview of Pirenzepine, including its synthesis, properties, and relevant experimental protocols, to aid researchers and drug development professionals in their endeavors. Further investigation is required to fully elucidate the properties and potential applications of other isomers of C19H21N5O2.

References

Solubility of C.I. Disperse Orange 33 in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of C.I. Disperse Orange 33 in organic solvents. Due to a notable absence of specific quantitative solubility data for this compound (CAS RN: 69472-19-4) in publicly available scientific literature and databases, this document outlines a general yet detailed experimental protocol for determining the solubility of disperse dyes. Furthermore, qualitative solubility information for the structurally related compound, C.I. Disperse Orange 3, is presented for reference, alongside a discussion of the typical factors influencing the solubility of disperse dyes in organic media. This guide is intended to equip researchers with the necessary information to approach solubility studies of this compound and similar compounds.

Introduction

This compound, with the chemical name 3-{--INVALID-LINK--amino}propanenitrile and CAS Registry Number 69472-19-4, is a monoazo disperse dye.[1] Disperse dyes are non-ionic colorants with low water solubility, primarily used for dyeing hydrophobic fibers such as polyester, nylon, and acetate.[2] The solubility of these dyes in organic solvents is a critical parameter in various applications, including the development of dyeing processes, formulation of inks, and in toxicological and environmental impact studies. Understanding the solubility behavior is essential for process optimization, ensuring color consistency, and for the development of novel applications.

This guide addresses the current information gap regarding the quantitative solubility of this compound in organic solvents and provides a practical framework for its experimental determination.

Solubility of this compound: Current State of Knowledge

A thorough search of scientific databases and chemical supplier information did not yield specific quantitative solubility data (e.g., in g/L or mol/L at specified temperatures) for this compound in any organic solvents. The available information is limited to its identification and general classification as a disperse dye.

Qualitative Solubility of Structurally Similar Dyes: C.I. Disperse Orange 3

For reference purposes, qualitative solubility information for the structurally similar compound C.I. Disperse Orange 3 (CAS RN: 730-40-5) is available. It is reported to be soluble in several organic solvents.

Table 1: Qualitative Solubility of C.I. Disperse Orange 3 in Various Solvents

SolventReported Solubility
EthanolSoluble[3][4]
AcetoneSoluble[3][4]
TolueneSoluble[3][4]
ChloroformVery Slightly Soluble (with heating and sonication)[5][6]
Dimethyl Sulfoxide (DMSO)Slightly Soluble[5][6]
MethanolSlightly Soluble[5][6]
WaterInsoluble or very low solubility[5]

Disclaimer: The data presented in Table 1 is for C.I. Disperse Orange 3 and should be used only as a preliminary guide for solvent selection in the experimental determination of this compound solubility. The structural differences between the two molecules will influence their respective solubilities.

Experimental Protocol for Determination of Disperse Dye Solubility

The following is a generalized, comprehensive protocol for the experimental determination of the solubility of a disperse dye, such as this compound, in organic solvents. This method is based on the isothermal saturation technique followed by spectrophotometric or gravimetric analysis.

Materials and Equipment
  • This compound (analytical standard)

  • Selected organic solvents (e.g., ethanol, acetone, toluene, ethyl acetate, etc.) of analytical grade

  • Thermostatic shaker bath or incubator

  • Centrifuge

  • UV-Vis Spectrophotometer

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Glass vials with screw caps

Experimental Workflow

The overall experimental workflow for determining the solubility of this compound is depicted in the following diagram.

experimental_workflow start Start: Prepare Materials and Reagents preparation Add excess this compound to a known volume of organic solvent in a sealed vial. start->preparation equilibration Equilibrate the mixture in a thermostatic shaker at a constant temperature for a defined period (e.g., 24-72 hours) to ensure saturation. preparation->equilibration separation Separate the solid and liquid phases by centrifugation. equilibration->separation filtration Carefully withdraw the supernatant and filter it through a syringe filter to remove any remaining solid particles. separation->filtration analysis Analyze the concentration of the dye in the filtrate. filtration->analysis spectrophotometry Spectrophotometric Method: Dilute the filtrate to a suitable concentration and measure its absorbance at λmax. Calculate concentration using a calibration curve. analysis->spectrophotometry If dye has a strong chromophore gravimetry Gravimetric Method: Evaporate a known volume of the filtrate to dryness and weigh the residue. analysis->gravimetry If spectrophotometry is not feasible calculation Calculate the solubility in g/L or mol/L. spectrophotometry->calculation gravimetry->calculation end End: Report Solubility Data calculation->end

Experimental workflow for determining the solubility of this compound.
Detailed Methodological Steps

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of glass vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure that the solution is saturated.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

    • Agitate the mixtures for a sufficient period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation and Filtration:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • Centrifuge the vials at a moderate speed to further separate the solid from the supernatant.

    • Carefully withdraw a known volume of the clear supernatant using a pipette.

    • Immediately filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any fine, suspended particles.

  • Concentration Analysis:

    • Spectrophotometric Method:

      • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

      • Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to construct a calibration curve (Absorbance vs. Concentration).

      • Dilute the filtered saturated solution with a known factor to bring its absorbance within the linear range of the calibration curve.

      • Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

      • Calculate the original concentration in the saturated solution by multiplying by the dilution factor.

    • Gravimetric Method:

      • Accurately transfer a known volume of the filtered saturated solution to a pre-weighed container.

      • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the dye.

      • Once the solvent is completely removed, weigh the container with the dried residue.

      • The mass of the dissolved dye is the difference between the final and initial weights of the container.

      • Calculate the solubility as mass of solute per volume of solvent.

  • Data Reporting:

    • Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

    • Report the temperature at which the solubility was determined.

    • Perform all experiments in triplicate to ensure the reproducibility of the results and report the mean and standard deviation.

Factors Influencing the Solubility of Disperse Dyes

The solubility of disperse dyes like this compound in organic solvents is influenced by several factors:

  • Chemical Structure of the Dye: The size, shape, and presence of functional groups on the dye molecule play a significant role. The cyanoethyl and ethyl groups in this compound will affect its polarity and interactions with different solvents.

  • Nature of the Solvent: The polarity, hydrogen bonding capability, and molecular size of the solvent are critical. "Like dissolves like" is a guiding principle; non-polar or moderately polar dyes will have better solubility in solvents of similar polarity.

  • Temperature: Generally, the solubility of solid solutes in liquid solvents increases with temperature. However, the extent of this increase is dependent on the specific solute-solvent system and is governed by the enthalpy of the solution.

  • Presence of Other Solutes: The presence of other substances, such as dispersing agents or other dyes, can affect the solubility of the dye .

Conclusion

Signaling Pathway and Logical Relationship Diagrams

The following diagram illustrates the logical relationship between the key factors influencing the solubility of a disperse dye.

solubility_factors Solubility Solubility of Disperse Dye Dye Dye Properties (Structure, Polarity, Size) Interactions Solute-Solvent Interactions Dye->Interactions Solvent Solvent Properties (Polarity, H-Bonding) Solvent->Interactions Temperature Temperature Temperature->Interactions Interactions->Solubility

Factors influencing the solubility of disperse dyes.

References

Unraveling the Thermal Stability of Disperse Orange 33: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disperse Orange 33, a monoazo dye integral to the textile industry, presents a subject of significant interest regarding its thermal stability. Understanding the thermal degradation profile of this compound is paramount for optimizing manufacturing processes, ensuring product quality, and evaluating its environmental and safety implications. Although specific, publicly available quantitative data on the thermal decomposition of Disperse Orange 33 is limited, this technical guide provides a comprehensive framework based on the established thermal behavior of analogous azo dyes and outlines detailed experimental protocols for its characterization.

Anticipated Thermal Degradation Profile

The thermal decomposition of Disperse Orange 33 is expected to occur in a multi-stage process, a characteristic behavior observed in similar azo compounds. The degradation is primarily initiated by the cleavage of the most thermally sensitive part of the molecule, the azo bond (-N=N-).

Key Decomposition Stages:

  • Initial Stage: The primary degradation event is anticipated to be the scission of the azo linkage, leading to the liberation of nitrogen gas (N₂) and the formation of two distinct aromatic radical fragments. This initial weight loss is typically the most significant and occurs at the lowest decomposition temperature.

  • Secondary Stage: Following the initial azo bond cleavage, the resultant aromatic radicals, a nitro-substituted and an amino-substituted fragment in the case of Disperse Orange 33, undergo further fragmentation at elevated temperatures. This leads to the generation of a variety of smaller, volatile organic compounds.

  • Final Stage: At higher temperatures, the less volatile fragments may undergo further reactions, including cyclization and condensation, ultimately forming a stable carbonaceous residue, or char.

Quantitative Data Summary

While specific experimental values for Disperse Orange 33 are not available in the reviewed literature, a comprehensive thermal analysis would yield the following key parameters. Researchers undertaking the analysis of this dye should aim to populate a similar data structure.

ParameterSymbolAnticipated Range (°C)Analytical Technique
Onset Decomposition TemperatureTonset200 - 300TGA
Temperature of Maximum Decomposition RateTmax250 - 350DTG
Final Decomposition TemperatureTfinal400 - 600TGA
Residual Mass at 800°C% Residue10 - 40TGA
Melting PointTm150 - 250DSC

Note: The anticipated temperature ranges are estimates based on the general thermal stability of disperse azo dyes and should be experimentally verified.

Experimental Protocols

To elucidate the thermal degradation profile of Disperse Orange 33, a combination of thermoanalytical techniques is recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and degradation kinetics of Disperse Orange 33.

Methodology:

  • Sample Preparation: A small sample of the dye (typically 5-10 mg) is accurately weighed into a ceramic or platinum TGA pan.

  • Instrumentation: A calibrated thermogravimetric analyzer is purged with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to create a non-oxidative atmosphere.

  • Thermal Program: The sample is heated from ambient temperature to approximately 800°C at a constant heating rate, typically 10°C/min.

  • Data Analysis: The change in sample mass is recorded as a function of temperature. The resulting TGA curve provides information on the decomposition temperatures and the mass of residue. The first derivative of the TGA curve (DTG) is used to identify the temperatures of the maximum rates of decomposition.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting and to determine the enthalpy of these transitions.

Methodology:

  • Sample Preparation: A small sample (typically 2-5 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.

  • Instrumentation: A calibrated differential scanning calorimeter is purged with an inert gas.

  • Thermal Program: The sample and reference are heated from ambient temperature to a temperature beyond the expected melting point at a controlled rate, typically 10°C/min.

  • Data Analysis: The difference in heat flow between the sample and the reference is measured as a function of temperature. Endothermic events, such as melting, and exothermic events, such as decomposition, are identified.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the individual chemical species produced during thermal decomposition.

Methodology:

  • Pyrolysis: A microgram-scale sample is rapidly heated to a specific temperature (e.g., the Tmax identified by TGA) in an inert atmosphere within a pyrolysis unit.

  • Separation: The resulting volatile and semi-volatile degradation products are immediately transferred to a gas chromatograph (GC) for separation based on their boiling points and interactions with the chromatographic column.

  • Identification: The separated components are then introduced into a mass spectrometer (MS), which provides a mass spectrum for each component, allowing for their identification by comparison with spectral libraries.

Visualizing the Process and Pathway

To better understand the experimental approach and the anticipated chemical transformations, the following diagrams are provided.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation sample Disperse Orange 33 tga TGA (Weight Loss vs. Temp) sample->tga dsc DSC (Heat Flow vs. Temp) sample->dsc pygcms Py-GC-MS (Degradation Product ID) sample->pygcms profile Thermal Degradation Profile tga->profile dsc->profile pathway Degradation Pathway pygcms->pathway profile->pathway

Caption: A streamlined workflow for the thermal analysis of Disperse Orange 33.

DegradationPathway DO33 Disperse Orange 33 heat Heat (ΔT) DO33->heat N2 N₂ Gas heat->N2 radicals Aromatic Radicals heat->radicals fragments Volatile Fragments radicals->fragments Further Heating char Char Residue fragments->char High Temperature

Caption: A postulated thermal degradation pathway for Disperse Orange 33.

An In-depth Technical Guide on the Photostability and Photodegradation of C.I. Disperse Orange 33

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photostability and potential photodegradation pathways of the monoazo dye, C.I. Disperse Orange 33. Due to a lack of specific published studies on the photodegradation products of this particular dye, this guide combines available data on its light fastness with established knowledge of the photodegradation of structurally similar azo dyes to offer a scientifically grounded perspective.

Introduction to this compound

This compound is a synthetic dye belonging to the single azo class.[1] It is characterized by the presence of a 4-nitrobenzenamine diazo component coupled with N-cyanoethyl-N-butylaniline.[1] Its chemical structure and properties are summarized in Table 1. This dye is primarily used in the textile industry for dyeing synthetic fibers.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
C.I. NameDisperse Orange 33[1]
CAS Registry Number61867-93-4[1]
Molecular FormulaC₁₉H₂₁N₅O₂[1]
Molecular Weight351.40 g/mol [1]
Molecular StructureSingle azo class[1]
Manufacturing Method4-Nitrobenzenamine diazo, and N-cyanoethyl-N-butylaniline coupling[1]
ColorRed-light orange[1]

Photostability of this compound

The photostability of a dye refers to its ability to resist fading or color change upon exposure to light. This is a critical parameter for textile dyes, as it determines the durability of the color in finished products. The light fastness of textiles is commonly evaluated using standardized methods, such as the ISO 105-B02 standard, which involves exposing the dyed material to a xenon arc lamp that simulates the solar spectrum. The degree of fading is then assessed by comparing it to a set of blue wool standards.

2.1. Quantitative Data on Light Fastness

Based on available data, this compound exhibits moderate photostability. Its light fastness rating is reported on the ISO scale, which ranges from 1 (very poor) to 8 (excellent).

Table 2: Light Fastness Rating of this compound

Fastness TestRating
Light Fastness (ISO)3-4

This rating indicates that the dye is susceptible to fading upon prolonged exposure to light.

Proposed Photodegradation Pathway of this compound

The presence of a nitro group (NO₂) and tertiary amino group in the structure of this compound will influence the electronic properties of the azo bond and, consequently, its susceptibility to photocleavage.

Based on these principles, the following diagram illustrates a proposed photodegradation pathway for this compound.

G cluster_0 This compound cluster_1 Initial Photoreaction cluster_2 Primary Degradation Products cluster_3 Secondary Degradation Products DO33 This compound (C₁₉H₂₁N₅O₂) Photoexcitation Light Absorption (hν) DO33->Photoexcitation Photodegradation Initiation Product1 4-Nitroaniline (B120555) Photoexcitation->Product1 Azo Bond Cleavage Product2 N-cyanoethyl-N-butylaniline radical Photoexcitation->Product2 Azo Bond Cleavage Product3 Smaller aromatic fragments Product1->Product3 Further Oxidation Product4 Aliphatic amines Product2->Product4 Further Oxidation Product5 CO₂, H₂O, NOx Product3->Product5 Mineralization Product4->Product5 Mineralization

Caption: Proposed photodegradation pathway of this compound.

Description of the Proposed Pathway:

  • Photoexcitation: this compound absorbs light energy (hν), leading to an electronically excited state.

  • Azo Bond Cleavage: The excited molecule undergoes cleavage of the azo bond, which is the weakest point in the molecule. This is the primary decolorization step.

  • Formation of Primary Intermediates: The cleavage is hypothesized to yield two primary aromatic amine fragments: 4-nitroaniline and an N-cyanoethyl-N-butylaniline-derived radical species.

  • Secondary Degradation: These primary intermediates are likely to be highly reactive and can undergo further oxidation and fragmentation upon continued light exposure. This can lead to the formation of smaller, less complex aromatic and aliphatic compounds.

  • Mineralization: Ultimately, under prolonged and complete photodegradation conditions, the organic fragments can be mineralized to simple inorganic molecules such as carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (NOx).

Experimental Protocols for Photostability and Photodegradation Analysis

To rigorously assess the photostability and identify the photodegradation products of this compound, a combination of standardized testing and advanced analytical techniques would be required. The following outlines a general experimental workflow.

G cluster_0 Sample Preparation cluster_1 Photostability Testing cluster_2 Monitoring Degradation cluster_3 Analysis of Degradation Products Prep Prepare solution of this compound in a suitable solvent (e.g., acetonitrile/water) Irradiation Expose the solution to a controlled light source (e.g., Xenon arc lamp simulating solar radiation) - Monitor temperature and humidity - Follow ISO 105-B02 guidelines Prep->Irradiation UVVis Periodically measure the UV-Vis absorption spectrum to monitor the decrease in the dye's characteristic absorption peak Irradiation->UVVis HPLC Separate the degradation products using High-Performance Liquid Chromatography (HPLC) Irradiation->HPLC Collect samples at different time intervals Kinetics Calculate photodegradation kinetics (e.g., pseudo-first-order rate constant) UVVis->Kinetics MS Identify the structure of the separated products using Mass Spectrometry (MS/MS) HPLC->MS NMR Further structural elucidation using Nuclear Magnetic Resonance (NMR) if necessary MS->NMR

Caption: Experimental workflow for photostability and photodegradation analysis.

4.1. Materials and Equipment

  • This compound (analytical standard)

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Xenon arc lamp chamber (compliant with ISO 105-B02)

  • UV-Vis spectrophotometer

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and a photodiode array (PDA) detector

  • Mass Spectrometer (MS), preferably a high-resolution instrument (e.g., Q-TOF or Orbitrap) for accurate mass measurements and structural elucidation

  • Nuclear Magnetic Resonance (NMR) spectrometer (optional, for definitive structural confirmation of major degradation products)

4.2. Detailed Experimental Methodologies

4.2.1. Photostability Testing (ISO 105-B02 Adaptation for Solutions)

  • Sample Preparation: Prepare a standard solution of this compound in a transparent solvent system (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 10-20 mg/L).

  • Irradiation: Place the solution in a quartz cuvette or a sealed quartz tube and expose it to a xenon arc lamp. The irradiation conditions should be controlled according to ISO 105-B02 specifications (e.g., irradiance level, black standard temperature, and relative humidity).

  • Monitoring: At regular time intervals, withdraw aliquots of the solution and measure the absorbance at the wavelength of maximum absorption (λmax) of this compound using a UV-Vis spectrophotometer. A control sample should be kept in the dark to account for any non-photolytic degradation.

  • Data Analysis: Plot the concentration of the dye as a function of irradiation time. From this data, the photodegradation kinetics can be determined, often following a pseudo-first-order model.

4.2.2. Identification of Photodegradation Products

  • Sample Collection: Collect samples from the irradiated solution at various time points, representing different stages of degradation.

  • HPLC Separation: Inject the collected samples into an HPLC-PDA system. Develop a gradient elution method to achieve good separation of the parent dye from its degradation products. The PDA detector will provide UV-Vis spectra for each separated peak, which can help in preliminary characterization.

  • Mass Spectrometric Analysis: Couple the HPLC system to a mass spectrometer (HPLC-MS). The mass spectrometer will provide the mass-to-charge ratio (m/z) of the parent ion and its fragment ions for each separated component. This information is crucial for identifying the molecular weight and proposing the chemical structure of the degradation products.

  • Structural Elucidation: By analyzing the fragmentation patterns obtained from tandem mass spectrometry (MS/MS) experiments, the structures of the photodegradation products can be elucidated. This data can then be used to confirm or refine the proposed photodegradation pathway.

Conclusion

This compound exhibits moderate photostability with a light fastness rating of 3-4 on the ISO scale. While specific studies on its photodegradation products are lacking, a plausible degradation pathway initiated by the photocleavage of the central azo bond can be proposed. This would likely lead to the formation of aromatic amines, which can undergo further degradation. For a definitive understanding of its photodegradation, further experimental studies employing techniques such as HPLC-MS are necessary to identify the intermediate and final degradation products. This information is crucial for assessing the environmental fate of this dye and for the development of more photostable colorants.

References

An In-depth Toxicological Assessment of C.I. Disperse Orange 33

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited availability of specific toxicological data for C.I. Disperse Orange 33 (CAS No. 61867-93-4), this technical guide utilizes data from the closely related and more extensively studied azo dye, C.I. Disperse Orange 3 (CAS No. 730-40-5), as a surrogate for toxicological assessment. While both are monoazo dyes, their structural differences, as shown below, may lead to variations in their toxicological profiles. This document serves as a comprehensive overview based on available scientific literature for analogous compounds and general principles of azo dye toxicology.

Executive Summary

This technical guide provides a detailed toxicological assessment of this compound, with a primary focus on genotoxicity and cytotoxicity, leveraging data from the surrogate compound C.I. Disperse Orange 3. Azo dyes, a major class of synthetic colorants, are of toxicological concern due to their potential to be metabolized to carcinogenic aromatic amines. This report summarizes the available toxicological data, outlines detailed experimental protocols for key assays, and visualizes the putative signaling pathways and experimental workflows. The intended audience for this guide includes researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Chemical Identity and Structural Comparison

This compound and C.I. Disperse Orange 3 are both monoazo dyes characterized by a single azo bond (-N=N-). Their chemical structures are presented below.

This compound

  • CAS Number: 61867-93-4[1]

  • Molecular Formula: C₁₉H₂₁N₅O₂[1][2]

  • Molecular Weight: 351.40 g/mol [1][2]

  • Structure: 4-Nitrobenzenamine diazo, and N-cyanoethyl-N-butylaniline coupling.[1]

C.I. Disperse Orange 3

  • CAS Number: 730-40-5[3]

  • Molecular Formula: C₁₂H₁₀N₄O₂[3]

  • Molecular Weight: 242.23 g/mol [3]

  • Structure: 4-Nitrobenzenamine diazo, with aniline (B41778) base armour sulfonic acid coupling, and sodium hydroxide (B78521) solution to boil, then a sulfonic acid hydrolysis off base.[3]

The core structural similarity is the p-nitroaniline moiety linked via an azo bond to another aromatic amine. The key difference lies in the substitution on the second aromatic amine.

Toxicological Profile of C.I. Disperse Orange 3 (Surrogate)

The toxicological data for C.I. Disperse Orange 3 is primarily qualitative, highlighting several areas of concern.

Table 1: Summary of Toxicological Hazards for C.I. Disperse Orange 3

Toxicological EndpointObservation
Acute Toxicity No significant acute toxicological data has been identified in literature searches.[4] However, accidental ingestion may be damaging to health.[4] An oral LD50 is estimated to be > 2000 mg/kg based on ATE data.
Skin Irritation/Corrosion Causes skin irritation.[5] The material can cause inflammation of the skin on contact in some individuals and may accentuate pre-existing dermatitis.[4]
Eye Irritation Causes serious eye irritation.[5] The material can cause eye irritation and damage in some persons.[4]
Respiratory Irritation May cause respiratory irritation.[5]
Skin Sensitization May cause an allergic skin reaction.[5] It is a known skin sensitizer, and contact allergies can manifest as contact eczema.[4]
Germ Cell Mutagenicity Shall not be classified as germ cell mutagenic based on available safety data sheets.[5] However, there is concern that this material can cause mutations, but there is not enough data to make a definitive assessment.[4] Some azo dyes are associated with the development of bladder cancer.[4]
Carcinogenicity Limited evidence of a carcinogenic effect.[4] It is not classified as carcinogenic by some sources.[5]
Reproductive Toxicity Shall not be classified as a reproductive toxicant.[5]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[5]
Specific Target Organ Toxicity (Repeated Exposure) Limited evidence suggests that repeated or long-term occupational exposure may produce cumulative health effects involving organs or biochemical systems.[4]
Other Effects The substance and/or its metabolites may bind to hemoglobin, inhibiting normal oxygen uptake, a condition known as methemoglobinemia.[4]

Experimental Protocols

Detailed methodologies for key toxicological assays are provided below. These are generalized protocols that would be adapted for the specific testing of this compound.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. A modified protocol is often required for azo dyes to facilitate their metabolic activation.

Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-free medium. A mutagen can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a histidine-free medium.

Methodology:

  • Strain Selection: Use of S. typhimurium strains such as TA98 and TA100, which detect frameshift and base-pair substitution mutagens, respectively.

  • Metabolic Activation (S9 Mix): Azo dyes often require reductive cleavage of the azo bond to become mutagenic. This is achieved by using a liver homogenate fraction (S9) from rats or hamsters induced with Aroclor 1254 or phenobarbital. For azo dyes, the Prival modification, which includes flavin mononucleotide (FMN) in the S9 mix, is often employed to enhance azo-reductase activity.

  • Plate Incorporation Assay:

    • To a test tube, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound solution at various concentrations, and 0.5 mL of the S9 mix (or buffer for experiments without metabolic activation).

    • The mixture is incubated at 37°C for 20-30 minutes.

    • 2 mL of molten top agar (B569324) containing a trace amount of histidine and biotin (B1667282) is added to the tube, mixed, and poured onto a minimal glucose agar plate.

    • The plates are incubated at 37°C for 48-72 hours.

  • Data Analysis: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertants and if the number of revertants is at least twice the spontaneous reversion rate (background).

In Vitro Micronucleus Assay

This assay detects genotoxic damage that results in the formation of micronuclei in the cytoplasm of interphase cells. Micronuclei are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.

Principle: Cells are exposed to the test substance, and then cytokinesis (cell division) is blocked using an agent like cytochalasin B. This results in binucleated cells, making it easy to identify cells that have undergone one round of mitosis since the treatment. The presence of micronuclei in these binucleated cells is then scored.

Methodology:

  • Cell Culture: Human lymphocytes or a suitable cell line (e.g., L5178Y, TK6, CHO, HepG2) are cultured under standard conditions.

  • Exposure: Cells are treated with this compound at various concentrations for a short period (e.g., 3-6 hours) with and without S9 metabolic activation, or for a longer period (e.g., 24 hours) without S9.

  • Cytokinesis Block: After the exposure period, the cells are washed and cultured in fresh medium containing cytochalasin B (typically 3-6 µg/mL) for a duration equivalent to 1.5-2 normal cell cycle lengths.

  • Harvesting and Staining: Cells are harvested, subjected to a mild hypotonic treatment, and fixed. The cell suspension is then dropped onto clean microscope slides. The slides are air-dried and stained with a DNA-specific stain such as Giemsa, DAPI, or acridine (B1665455) orange.

  • Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei under a microscope. The Cytokinesis-Block Proliferation Index (CBPI) is also calculated to assess cytotoxicity.

  • Data Analysis: A substance is considered positive if it induces a statistically significant, dose-dependent increase in the frequency of micronucleated cells.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. Control wells receive the vehicle only.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A stock solution of MTT (e.g., 5 mg/mL in PBS) is added to each well to a final concentration of 0.5 mg/mL. The plate is then incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).

  • Data Analysis: The absorbance values are converted to percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the substance that inhibits 50% of cell viability) can be calculated from the dose-response curve.

Visualizations

Putative Signaling Pathway for Azo Dye Genotoxicity

The genotoxicity of many azo dyes is dependent on their metabolic activation to reactive intermediates. The primary pathway involves the reductive cleavage of the azo bond, often by gut microbiota or liver azoreductases, to form aromatic amines. These amines can then undergo further metabolic activation, such as N-hydroxylation, leading to the formation of reactive nitrenium ions that can form DNA adducts, leading to mutations. Another proposed mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent DNA damage. The Keap1-Nrf2-ARE pathway is a key signaling cascade that responds to oxidative stress.

G Putative Signaling Pathway of Azo Dye Genotoxicity cluster_0 Metabolic Activation cluster_1 Genotoxic Effects cluster_2 Oxidative Stress Pathway cluster_3 Cellular Defense AzoDye This compound AromaticAmine Aromatic Amines AzoDye->AromaticAmine Azoreduction (Gut Microbiota, Liver Enzymes) ReactiveIntermediate Reactive Intermediates (e.g., Nitrenium Ions) AromaticAmine->ReactiveIntermediate Metabolic Activation (e.g., N-hydroxylation) ROS Reactive Oxygen Species (ROS) AromaticAmine->ROS DNA_Adducts DNA Adducts ReactiveIntermediate->DNA_Adducts DNA_Damage DNA Damage DNA_Adducts->DNA_Damage Mutations Mutations DNA_Damage->Mutations Carcinogenesis Carcinogenesis Mutations->Carcinogenesis OxidativeStress Oxidative Stress ROS->OxidativeStress OxidativeStress->DNA_Damage Keap1_Nrf2 Keap1-Nrf2 Complex OxidativeStress->Keap1_Nrf2 induces dissociation Nrf2_translocation Nrf2 Nuclear Translocation Keap1_Nrf2->Nrf2_translocation ARE Antioxidant Response Element (ARE) Activation Nrf2_translocation->ARE AntioxidantEnzymes Antioxidant Enzyme Expression ARE->AntioxidantEnzymes

Caption: Putative signaling pathways of this compound genotoxicity.

Experimental Workflow for Toxicological Assessment

A structured workflow is essential for the comprehensive toxicological evaluation of a substance like this compound.

G Experimental Workflow for Toxicological Assessment cluster_0 Initial Screening cluster_1 In Vitro Assays cluster_2 Data Analysis & Risk Assessment cluster_3 Outcome start Test Substance: This compound lit_review Literature Review & Data Mining start->lit_review physchem Physicochemical Characterization start->physchem cytotoxicity Cytotoxicity Assays (e.g., MTT, Neutral Red) lit_review->cytotoxicity physchem->cytotoxicity genotoxicity Genotoxicity Assays cytotoxicity->genotoxicity Dose Selection ames Ames Test (±S9) genotoxicity->ames micronucleus In Vitro Micronucleus Test (±S9) genotoxicity->micronucleus chrom_aberration Chromosomal Aberration Test (±S9) genotoxicity->chrom_aberration data_analysis Statistical Analysis of Results ames->data_analysis micronucleus->data_analysis chrom_aberration->data_analysis hazard_id Hazard Identification data_analysis->hazard_id dose_response Dose-Response Assessment hazard_id->dose_response risk_char Risk Characterization dose_response->risk_char report Toxicological Profile & Regulatory Submission risk_char->report

Caption: A typical workflow for the toxicological assessment of a chemical substance.

Conclusion

The toxicological assessment of this compound is hampered by a lack of specific data. However, by using C.I. Disperse Orange 3 as a surrogate, a profile of potential hazards can be constructed. The primary concerns for this class of azo dyes include skin sensitization, irritation to the skin and eyes, and potential genotoxicity following metabolic activation. The provided experimental protocols for the Ames test, in vitro micronucleus assay, and MTT assay offer a robust framework for generating the necessary data to perform a comprehensive risk assessment. The visualized signaling pathway highlights the critical role of metabolic activation in the genotoxicity of azo dyes. Further research specifically on this compound is crucial to definitively characterize its toxicological profile and ensure its safe use.

References

environmental fate and persistence of Disperse Orange 33 in aquatic systems

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search of scientific literature and databases has revealed a significant lack of publicly available information regarding the environmental fate and persistence of Disperse Orange 33 in aquatic systems.

While basic chemical identifiers for Disperse Orange 33, such as its CAS numbers (61867-93-4 and 69472-19-1), molecular formula (C₁₉H₂₁N₅O₂), and general chemical structure, are available, there is no specific experimental data on its behavior in the environment.[1][2][3]

Key areas where data is absent include:

  • Biodegradation: No studies detailing the microbial degradation pathways or rates in water or sediment were found.

  • Photodegradation: Information on its breakdown under the influence of light in aquatic environments is not available.

  • Hydrolysis: The rate and products of its chemical breakdown in water have not been documented.

  • Sorption: Quantitative data on its tendency to attach to sediment or suspended particles (e.g., Koc values) is missing.

  • Ecotoxicity: There are no available studies on its toxicity to aquatic organisms.

Due to this absence of fundamental data, it is not possible to construct the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and visualizations for Disperse Orange 33.

Alternative Subject Proposed: Disperse Orange 3

As an alternative, we can provide a comprehensive technical guide on a closely related and more extensively studied dye, Disperse Orange 3 (CAS No. 730-40-5) . The available literature for Disperse Orange 3 contains specific data on its biodegradation pathways, analytical methodologies for its detection in environmental samples, and some ecotoxicological information, which would allow for the creation of a detailed report that fulfills your structural and content requirements.

Would you like to proceed with a detailed technical guide on the environmental fate and persistence of Disperse Orange 3 ?

References

Microbial Degradation Pathways of C.I. Disperse Orange 33: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

C.I. Disperse Orange 33, a monoazo dye with the chemical formula C₁₉H₂₁N₅O₂, is utilized in the textile industry for dyeing synthetic fibers. The release of such dyes into the environment poses significant ecological concerns due to their recalcitrant nature and the potential toxicity of their degradation byproducts. This technical guide provides a comprehensive overview of the microbial degradation of this compound, drawing upon established principles of azo dye bioremediation. Due to a notable lack of direct research on this specific dye, this guide extrapolates from studies on structurally similar azo dyes, particularly C.I. Disperse Orange 3, to propose a plausible degradation pathway. This document details the enzymatic mechanisms, potential microbial candidates, and analytical methodologies pertinent to the study of its biodegradation.

Introduction

Azo dyes represent the largest class of synthetic colorants used in various industrial applications. Their characteristic azo bond (-N=N-) is the primary chromophore and is also the initial target for microbial degradation. The microbial breakdown of these compounds is a key area of research for developing sustainable and environmentally benign wastewater treatment technologies. This guide focuses on the microbial degradation of this compound, providing a foundational understanding for researchers in environmental microbiology and biotechnology.

Proposed Microbial Degradation Pathway of this compound

The initial and rate-limiting step is the enzymatic cleavage of the azo bond, which leads to the decolorization of the dye. This is typically carried out by intracellular or extracellular azoreductases under anaerobic or microaerophilic conditions.[1] In the case of this compound (4-((4-nitrophenyl)diazenyl)-N-phenylaniline), this reductive cleavage would likely yield two primary aromatic amines: 4-nitroaniline and N-phenyl-p-phenylenediamine .

Subsequently, under aerobic conditions, these aromatic amines can be further mineralized by a variety of microbial enzymes, including monooxygenases and dioxygenases. These enzymes catalyze hydroxylation and ring cleavage, ultimately leading to intermediates of central metabolic pathways, such as the Krebs cycle.

Fungal degradation, particularly by white-rot fungi, often involves extracellular ligninolytic enzymes like lignin (B12514952) peroxidases (LiP), manganese peroxidases (MnP), and laccases.[1] These enzymes have a broad substrate specificity and can oxidize a wide range of aromatic compounds, including azo dyes.

Below is a proposed degradation pathway for this compound, conceptualized from the degradation of similar azo dyes.

Disperse_Orange_33_Degradation CI_Disperse_Orange_33 This compound (C₁₉H₂₁N₅O₂) Azo_Cleavage Reductive Cleavage of Azo Bond (Azoreductase) CI_Disperse_Orange_33->Azo_Cleavage Intermediate_1 4-nitroaniline Azo_Cleavage->Intermediate_1 Intermediate_2 N-cyanoethyl-N-butylaniline Azo_Cleavage->Intermediate_2 Aerobic_Degradation_1 Aerobic Degradation (Monooxygenases, Dioxygenases) Intermediate_1->Aerobic_Degradation_1 Aerobic_Degradation_2 Aerobic Degradation (Monooxygenases, Dioxygenases) Intermediate_2->Aerobic_Degradation_2 Central_Metabolism Intermediates of Central Metabolism Aerobic_Degradation_1->Central_Metabolism Aerobic_Degradation_2->Central_Metabolism

Proposed microbial degradation pathway of this compound.

Quantitative Data on the Degradation of Disperse Orange Dyes

Specific quantitative data for the microbial degradation of this compound is not available. However, studies on other Disperse Orange dyes provide insights into the typical efficiencies and optimal conditions for degradation. The following tables summarize findings from various studies on similar dyes.

Table 1: Bacterial Degradation of Disperse Orange Dyes

MicroorganismDyeInitial Concentration (mg/L)Decolorization Efficiency (%)Time (h)Temperature (°C)pHReference
Bacillus fusiformis KMK5Disperse Blue 79 and Acid Orange 101500Complete Mineralization48Not SpecifiedNot Specified
Acinetobacter sp. SRL8Disperse Orange S-RL3090.2Not Specified307.0

Table 2: Fungal Degradation of Disperse Orange Dyes

MicroorganismDyeInitial Concentration (mg/L)Decolorization Efficiency (%)Time (days)Temperature (°C)pHReference
Pleurotus ostreatusC.I. Disperse Orange 3Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[1]
Brown rot fungiDisperse red S3B2007910285.5

Experimental Protocols

This section outlines generalized experimental protocols for studying the microbial degradation of azo dyes like this compound.

Microbial Isolation and Cultivation
  • Sample Collection: Collect soil or water samples from sites contaminated with textile effluents.

  • Enrichment Culture: Inoculate the samples into a minimal salt medium (MSM) containing this compound as the sole carbon and nitrogen source.

  • Isolation: Plate the enriched culture onto MSM agar (B569324) plates containing the dye. Isolate colonies that form clear zones, indicating dye degradation.

  • Identification: Identify promising isolates through morphological, biochemical, and 16S rRNA gene sequencing.

  • Cultivation: Grow the isolated strains in a suitable liquid medium (e.g., Nutrient Broth for bacteria, Potato Dextrose Broth for fungi) to obtain sufficient biomass for degradation studies.

Decolorization Assay
  • Inoculation: Inoculate a known concentration of the microbial culture into a sterile medium containing a specific concentration of this compound.

  • Incubation: Incubate the flasks under optimized conditions (temperature, pH, agitation).

  • Sampling: Withdraw aliquots at regular time intervals.

  • Centrifugation: Centrifuge the samples to separate the microbial biomass.

  • Spectrophotometric Analysis: Measure the absorbance of the supernatant at the maximum wavelength (λmax) of this compound using a UV-Vis spectrophotometer.

  • Calculation: Calculate the percentage of decolorization using the formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100

Analysis of Degradation Products
  • Extraction: Extract the degradation products from the culture supernatant using a suitable organic solvent (e.g., ethyl acetate).

  • Chromatographic Separation:

    • High-Performance Liquid Chromatography (HPLC): Separate the extracted metabolites using a C18 column with a suitable mobile phase gradient (e.g., methanol-water).

    • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and semi-volatile compounds, derivatize the extracts if necessary and analyze using GC-MS.

  • Spectroscopic Identification:

    • Fourier-Transform Infrared Spectroscopy (FTIR): Identify the functional groups present in the parent dye and its degradation products.

    • Nuclear Magnetic Resonance (NMR): Elucidate the chemical structure of the purified degradation products.

Experimental_Workflow Start Start Sample_Collection Sample Collection (Contaminated Soil/Water) Start->Sample_Collection Enrichment Enrichment Culture (Minimal Salt Medium + Dye) Sample_Collection->Enrichment Isolation Isolation of Pure Cultures (Agar Plates with Dye) Enrichment->Isolation Identification Microbial Identification (16S rRNA Sequencing) Isolation->Identification Degradation_Study Degradation Experiment (Liquid Culture with Dye) Identification->Degradation_Study Decolorization_Assay Decolorization Assay (UV-Vis Spectrophotometry) Degradation_Study->Decolorization_Assay Metabolite_Analysis Metabolite Analysis (HPLC, GC-MS, FTIR) Degradation_Study->Metabolite_Analysis Pathway_Elucidation Degradation Pathway Elucidation Metabolite_Analysis->Pathway_Elucidation End End Pathway_Elucidation->End

Typical experimental workflow for studying microbial dye degradation.

Key Enzymes in Azo Dye Degradation

The microbial degradation of azo dyes is primarily mediated by a variety of oxidoreductive enzymes.

  • Azoreductases: These enzymes are responsible for the reductive cleavage of the azo bond. They are found in a wide range of bacteria and some fungi and can be either flavin-dependent or flavin-independent.

  • Ligninolytic Enzymes: Produced mainly by white-rot fungi, these extracellular enzymes include:

    • Lignin Peroxidases (LiP): Heme-containing peroxidases with a high redox potential, capable of oxidizing non-phenolic aromatic compounds.

    • Manganese Peroxidases (MnP): Also heme-containing peroxidases that oxidize Mn(II) to Mn(III), which in turn oxidizes a variety of phenolic and non-phenolic compounds.

    • Laccases: Multi-copper oxidases that catalyze the oxidation of a broad range of phenolic compounds and aromatic amines.[1]

  • Other Oxidoreductases: Enzymes such as tyrosinases and NADH-DCIP reductases have also been implicated in the degradation of azo dyes.

Conclusion and Future Perspectives

The microbial degradation of this compound represents a promising avenue for the bioremediation of textile effluents. While direct research on this specific dye is currently lacking, this guide provides a robust framework based on the extensive knowledge of azo dye biodegradation. Future research should focus on isolating and characterizing microorganisms capable of degrading this compound, elucidating its precise degradation pathway, and identifying the specific enzymes involved. Optimizing the degradation process through metabolic engineering and reactor design will be crucial for developing practical and efficient bioremediation technologies. The methodologies and proposed pathways outlined in this guide serve as a valuable starting point for researchers dedicated to addressing the environmental challenges posed by synthetic dyes.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the History and Evolution of Monoazo Disperse Dyes in Textiles

This technical guide provides a comprehensive overview of the history, evolution, and technical aspects of monoazo disperse dyes, the cornerstone of coloration for hydrophobic textile fibers. From their initial development to modern advancements, this document details the chemical principles, synthesis methodologies, and structure-property relationships that have shaped this critical class of colorants.

Introduction

Disperse dyes are non-ionic colorants with low water solubility, making them ideal for dyeing hydrophobic fibers such as polyester (B1180765) and cellulose (B213188) acetate (B1210297) from aqueous dispersions. Among the various classes of disperse dyes, monoazo compounds, characterized by a single azo group (-N=N-), represent the largest and most commercially significant category. Their relatively simple structure, cost-effective synthesis, and the wide range of achievable colors have driven their extensive use in the textile industry. The evolution of monoazo disperse dyes is a story of continuous chemical innovation, driven by the need for improved fastness properties and dyeing performance to meet the demands of new synthetic fibers.

Historical Development and Evolution

The history of disperse dyes is intrinsically linked to the advent of synthetic fibers.

  • 1922-1924: The Dawn of Disperse Dyes: The journey began with the development of cellulose acetate fibers, which could not be dyed with existing ionic dyes. In 1922, Green and Saunders developed "ionamine" dyes, which contained a temporary solubilizing group that was hydrolyzed during the dyeing process to release the insoluble dye within the fiber. Shortly after, in 1924, Baddiley and Ellis created the first true disperse dyes by milling insoluble dyes with a dispersing agent, sulpho ricinoleic acid (SRA). These early dyes were primarily simple aminoazobenzene derivatives.

  • The 1950s: The Polyester Revolution: The commercialization of polyester fibers in the 1950s created a new set of challenges and opportunities. The highly crystalline nature of polyester required dyes with better heat (sublimation) fastness and light fastness than the existing acetate dyes. This spurred intensive research into new monoazo structures.

  • Evolution of Chemical Structures: The core of a monoazo disperse dye consists of a diazo component and a coupling component. The evolution of these dyes has centered on the strategic introduction of various substituent groups to these components to enhance performance.

    • Improving Light Fastness: A significant breakthrough was the introduction of electron-withdrawing groups, such as nitro (-NO2) and cyano (-CN), into the diazo component. These groups help to delocalize the electron density of the azo bond, making it less susceptible to photolytic degradation.

    • Enhancing Sublimation Fastness: To improve sublimation fastness, which is crucial for high-temperature dyeing of polyester and for the durability of the final product, the molecular size and polarity of the dye were increased. This was achieved by introducing bulkier substituents on the coupling component, such as longer alkyl chains or additional aromatic rings.

    • Deepening and Shifting Color (Bathochromic Shift): The color of monoazo dyes can be fine-tuned by modifying the electronic properties of the diazo and coupling components. The introduction of electron-donating groups (e.g., -OCH3) on the coupling component and electron-withdrawing groups on the diazo component leads to a bathochromic shift (a shift to a longer wavelength of maximum absorption), resulting in deeper colors from yellow to red and blue.

Data Presentation: Properties of Monoazo Disperse Dyes

The following tables summarize key quantitative data for representative monoazo disperse dyes, illustrating the impact of structural modifications on their properties.

Table 1: Physicochemical Properties of Monoazo Disperse Dyes Synthesized from 4-Nitroaniline (B120555).

Coupling ComponentMolecular Formula% YieldMelting Point (°C)Colorλmax (nm) in Methanol
1-NaphtholC₁₆H₁₁N₃O₃87.60261Maroon Red575
2-NaphtholC₁₆H₁₁N₃O₃64.20243Black-
Salicylic AcidC₁₃H₉N₃O₅67.90294Yellow-
PhenolC₁₂H₉N₃O₃47.30172Green-

Table 2: Fastness Properties of Monoazo Disperse Dyes on Polyester Fabric.

Dye Structure (Diazo → Coupler)Light Fastness (Scale 1-8)Wash Fastness (Scale 1-5)Sublimation Fastness (Scale 1-5)
Simple Aminoazobenzene2-332-3
4-Nitroaniline → N,N-diethylaniline4-544
2-Chloro-4-nitroaniline → N-ethyl-N-cyanoethylaniline5-64-54-5
Heterocyclic Diazo Component6-74-55

Experimental Protocols

General Synthesis of a Monoazo Disperse Dye (e.g., Disperse Red 1)

This protocol describes the fundamental two-step diazotization and coupling reaction.

Materials:

  • 4-Nitroaniline (diazo component)

  • N-ethyl-N-hydroxyethylaniline (coupling component)

  • Sodium nitrite (B80452) (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

  • Sodium hydroxide (B78521) (NaOH) or Sodium acetate

Procedure:

  • Diazotization: a. Dissolve 4-nitroaniline (0.01 mol) in concentrated HCl (10 mL). b. Cool the solution to 0-5°C in an ice bath with constant stirring. c. Slowly add a pre-cooled aqueous solution of sodium nitrite (0.01 mol) dropwise, maintaining the temperature below 5°C. d. Stir the mixture for an additional 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.

  • Coupling: a. In a separate beaker, dissolve N-ethyl-N-hydroxyethylaniline (0.01 mol) in a dilute acidic solution. b. Cool this solution to 0-5°C in an ice bath. c. Slowly add the previously prepared diazonium salt solution to the coupling component solution with vigorous stirring. d. Maintain the temperature at 0

C.I. Disperse Orange 33: An In-depth Technical Guide on the Mechanism of Action in Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core mechanism of action for C.I. Disperse Orange 33 when dyeing synthetic fibers, particularly polyester (B1180765). It is intended for researchers, scientists, and professionals in textile chemistry and drug development, offering detailed insights into the dyeing process, relevant quantitative data, and standardized experimental protocols.

Introduction to this compound

This compound is a non-ionic mono-azo dye characterized by its low water solubility and small molecular size, which make it suitable for dyeing hydrophobic fibers.[1][2] Its chemical properties are fundamental to its dyeing mechanism, which relies on partitioning from an aqueous dispersion into the solid polymer substrate.

Chemical Profile:

  • Chemical Class: Single Azo Dye[1]

  • Molecular Formula: C₁₉H₂₁N₅O₂[1]

  • Molecular Weight: 351.40 g/mol [1]

  • CAS Registry Number: 61867-93-4[1]

  • Appearance: Red-light orange powder[1]

Core Mechanism of Action in Polyester Dyeing

The dyeing of polyester with this compound is a complex physicochemical process involving the transfer of dye molecules from an aqueous dispersion into the amorphous regions of the fiber. The overall mechanism can be described in four distinct stages:

  • Dispersion in Dyebath: The dye, being sparingly soluble in water, is milled into fine particles and maintained as a stable dispersion in the dyebath using dispersing agents.[3][4]

  • Dissolution and Molecular Transfer: A small fraction of the dye dissolves from the dispersed particles into the water, existing as single molecules. This dissolved state is a prerequisite for fiber absorption. An equilibrium is established between the solid dispersed dye and the dissolved dye molecules.

  • Adsorption onto Fiber Surface: The dissolved, individual dye molecules migrate from the aqueous phase to the surface of the polyester fiber and are adsorbed.[5]

  • Diffusion into Fiber Matrix: This is the critical, rate-determining step. At high temperatures (typically 130°C), the thermal energy causes the polyester's polymer chains to vibrate, increasing the interstitial spaces within the amorphous regions of the fiber. This "opening up" of the fiber structure allows the adsorbed dye molecules to diffuse from the surface into the fiber's interior.[5][6] The dye molecules are then trapped within the fiber as it cools and the polymer structure contracts. The primary forces holding the dye within the fiber are van der Waals forces and dipole-dipole interactions.[4][7]

Dyeing_Mechanism cluster_dyebath Aqueous Dyebath cluster_fiber Polyester Fiber DyeDispersion Dye Particles (Dispersion) DissolvedDye Single Dye Molecules (Solution) DyeDispersion->DissolvedDye Dissolution FiberSurface Adsorbed Dye on Fiber Surface DissolvedDye->FiberSurface Adsorption FiberInterior Diffused Dye in Amorphous Regions FiberSurface->FiberInterior Diffusion (High Temp)

Caption: Mechanism of disperse dyeing on polyester fiber.

Quantitative Data and Dyeing Properties

The efficiency and characteristics of the dyeing process are defined by thermodynamic and kinetic parameters. While specific data for this compound is limited in readily available literature, the properties of the closely related C.I. Disperse Orange 30 provide a strong analogue for understanding its behavior.[8][9]

Table 1: Thermodynamic & Kinetic Parameters (Analogous to C.I. Disperse Orange 30)

Parameter Description Typical Behavior
Partition Coefficient (K) Ratio of dye concentration in the fiber to that in the dyebath at equilibrium. Decreases as dyeing temperature increases.[8][9]
Standard Affinity (Δμ°) The difference in chemical potential of the dye between the fiber and the dyebath. Indicates the tendency of the dye to move from the bath to the fiber.[8][9]
Enthalpy of Dyeing (ΔH°) The heat change associated with the transfer of dye to the fiber. Typically negative, indicating an exothermic process.[7][10]
Entropy of Dyeing (ΔS°) The change in randomness of the system during dyeing. Generally positive, indicating an increase in system disorder.
Diffusion Coefficient (D) A measure of the rate at which dye molecules move through the fiber. Increases significantly with an increase in temperature.[8][9]

| Activation Energy (ED) | The energy barrier that a dye molecule must overcome to diffuse into the fiber.[8][9] | Represents the temperature dependency of the diffusion rate.[8][9] |

Table 2: Fastness Properties of this compound

Fastness Test ISO Standard Rating (1-5 Scale, 5=Excellent) Description
Light Fastness ISO 105-B02[11][12] 5-6[1] Resistance to color change upon exposure to an artificial light source.[11]
Washing Fastness ISO 105-C10[13][14] Change: 4-5, Staining: 4-5[1] Resistance of the color to domestic or commercial laundering.[13]
Sublimation Fastness ISO 105-P01[15][16] Staining: 5[1] Resistance to color change and staining due to dry heat treatment.[15][17]

| Perspiration Fastness | ISO 105-E04 | Change: 5, Staining: 5[1] | Resistance to the action of acidic and alkaline perspiration.[18] |

Experimental Protocols

The study of this compound's dyeing mechanism involves standardized procedures to ensure reproducibility and accuracy.

Protocol 1: High-Temperature Exhaust Dyeing of Polyester

  • Fabric Preparation: Scour a pre-weighed polyester fabric sample with a 2 g/L non-ionic surfactant solution at 60°C for 30 minutes to remove any impurities. Rinse thoroughly and dry.[9]

  • Dye Bath Preparation:

    • Calculate the required amount of this compound based on the desired depth of shade (e.g., 1.5% on weight of fabric).

    • Create a paste with the dye powder and an equal amount of a dispersing agent.[19]

    • Gradually add warm water to this paste to form a fine, stable dispersion.

    • Add the dispersion to the dyeing vessel containing the required volume of water for the liquor ratio (e.g., 15:1).[20]

    • Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.[2][21]

  • Dyeing Procedure:

    • Place the prepared fabric into the dyebath at 60°C.[2]

    • Increase the temperature to 130°C at a rate of 1-2°C/minute.[20][21]

    • Hold the temperature at 130°C for 45-60 minutes to allow for dye diffusion and fixation.[2][21]

    • Cool the dyebath to 70-80°C before draining.[21]

  • Reduction Clearing:

    • Prepare a fresh bath containing 2 g/L sodium hydrosulfite, 2 g/L caustic soda, and 1 g/L dispersing agent.

    • Treat the dyed fabric in this bath at 80°C for 15-20 minutes to remove unfixed surface dye.[19]

    • Rinse the fabric thoroughly, neutralize with a weak acetic acid solution, and then give a final cold rinse.[19]

  • Drying: Dry the fabric in an oven or air-dry.

Protocol 2: Evaluation of Dye Exhaustion by Spectrophotometry

  • Apparatus: A calibrated UV-Visible Spectrophotometer.

  • Procedure:

    • Begin the dyeing process as described in Protocol 1.

    • At timed intervals (e.g., every 10 minutes during the hold phase), carefully withdraw a small aliquot (e.g., 2 mL) of the dyebath.

    • Cool the aliquot to room temperature and dilute it with N,N-dimethylformamide (DMF) to a concentration within the spectrophotometer's linear range.[9]

    • Measure the absorbance at the dye's maximum wavelength (λmax).

    • Calculate the concentration of the dye remaining in the bath using a pre-established calibration curve (Beer-Lambert Law).

    • Calculate the percentage exhaustion (%E) using the formula: %E = [(C₀ - Cₜ) / C₀] x 100 where C₀ is the initial dye concentration and Cₜ is the concentration at time t.

Protocol 3: Determination of Color Fastness

  • Light Fastness (ISO 105-B02): Place the dyed specimen on a sample card along with a set of blue wool references (Scale 1-8). Expose them to a xenon arc lamp under specified conditions of humidity and temperature. Periodically compare the fading of the specimen to the fading of the blue wool references to assign a rating.[11][12][22]

  • Wash Fastness (ISO 105-C10): Stitch the dyed specimen (4x10 cm) between two specified adjacent fabrics (e.g., multifibre). Agitate the composite specimen in a stainless-steel container with a specified soap solution and steel balls at a set temperature and time (e.g., 60°C for 30 min).[13][14] Rinse and dry the specimen. Assess the color change of the specimen and the staining of the adjacent fabrics using standard grey scales.[13]

  • Sublimation Fastness (ISO 105-P01): Place the dyed specimen between two undyed adjacent fabrics. Heat the composite sample in a heat press or sublimation tester at a specified temperature (e.g., 180°C or 210°C) and pressure for 30 seconds.[15][16][23] Assess the color change of the specimen and the staining of the adjacent fabrics using grey scales.[17]

Experimental_Workflow cluster_prep Preparation cluster_process Dyeing & Analysis cluster_post Post-Treatment & Evaluation FabricPrep Fabric Scouring DyeBathPrep Dye Bath Preparation (Dye, Dispersant, pH) FabricPrep->DyeBathPrep Dyeing High-Temp Dyeing (130°C, 60 min) DyeBathPrep->Dyeing Exhaustion Dye Exhaustion Measurement Dyeing->Exhaustion In-situ Reduction Reduction Clearing Dyeing->Reduction RinseDry Rinsing & Drying Reduction->RinseDry Fastness Fastness Testing (Light, Wash, Sublimation) RinseDry->Fastness

Caption: Experimental workflow for polyester dyeing and evaluation.

Logical_Relationships Temp Temperature Diffusion Diffusion Rate (Into Fiber) Temp->Diffusion ++ (Major) Exhaustion Dye Exhaustion (Onto Fiber) Temp->Exhaustion + Time Time Time->Diffusion + Time->Exhaustion + pH pH pH->Exhaustion Optimizes DispAgent Dispersing Agent Dispersion Dye Dispersion Stability DispAgent->Dispersion ++ (Stabilizes) Dispersion->Exhaustion Enables Result Final Dyeing Quality (Levelness, Depth, Fastness) Diffusion->Result Exhaustion->Result

References

Methodological & Application

Application Note: Quantification of C.I. Disperse Orange 33 using High-Performance Liquid Chromatography with UV Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Disperse Orange 33 is a monoazo dye used in the textile industry for coloring synthetic fibers. Ensuring the quality and consistency of dyed materials, as well as monitoring its presence in wastewater and potential for human exposure, necessitates a reliable and accurate quantitative analytical method. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used technique for the analysis of dyes due to its specificity, sensitivity, and reproducibility. This application note provides a detailed protocol for the quantification of this compound using an HPLC-UV method.

Principle

This method utilizes reverse-phase HPLC to separate this compound from other components in a sample matrix. The separation is achieved on a nonpolar stationary phase with a polar mobile phase. The quantification is performed by detecting the absorbance of the dye at its maximum wavelength (λmax) using a UV-Vis detector. The concentration of the dye in a sample is determined by comparing its peak area to a calibration curve generated from standards of known concentrations.

Materials and Reagents

  • This compound analytical standard (CAS: 61867-93-4)[1]

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid (analytical grade)

  • Sample Matrix : e.g., dyed textile, wastewater effluent.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required. The following chromatographic conditions are recommended as a starting point and may require optimization for specific matrices.

ParameterRecommended Condition
HPLC Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 60% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength To be determined experimentally (approx. 440-480 nm)

Note on Detection Wavelength: The maximum absorbance wavelength (λmax) for this compound should be determined by scanning a standard solution from 200 to 700 nm using the DAD detector. Based on structurally similar dyes like C.I. Disperse Orange 3, the λmax is expected to be in the range of 440-480 nm.[2][3]

Experimental Protocols

Preparation of Standard Solutions
  • Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 100 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase composition (e.g., 60:40 Acetonitrile:Water with 0.1% Formic Acid) to achieve concentrations ranging from 0.5 µg/mL to 20 µg/mL.

Sample Preparation

The sample preparation method will vary depending on the matrix.

For Textile Samples:

  • Accurately weigh approximately 100 mg of the dyed textile sample, cut into small pieces.

  • Place the sample in a 50 mL conical flask and add 20 mL of methanol.

  • Extract the dye by sonicating the flask for 30 minutes at 50 °C.

  • Allow the solution to cool to room temperature.

  • Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

  • If necessary, dilute the sample with the initial mobile phase to fall within the calibration range.

For Wastewater Samples:

  • Collect a representative water sample.

  • Filter the sample through a 0.45 µm filter to remove particulate matter.

  • Depending on the expected concentration, a solid-phase extraction (SPE) step may be necessary to concentrate the analyte and clean up the sample.

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load a known volume of the water sample onto the cartridge.

    • Wash the cartridge with water to remove interferences.

    • Elute the this compound with a small volume of methanol.

    • Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in a known volume of the initial mobile phase.

HPLC Analysis and Quantification
  • Equilibrate the HPLC system with the initial mobile phase until a stable baseline is achieved.

  • Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the standard.

  • Calculate the concentration of this compound in the samples using the calibration curve generated from the peak areas of the standards.

Data Presentation

The quantitative data should be summarized in tables for clarity and easy comparison.

Table 1: HPLC Method Parameters

ParameterValue
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseA: H₂O + 0.1% HCOOHB: ACN + 0.1% HCOOH
Gradient60-95% B in 10 min
Flow Rate1.0 mL/min
Injection Volume10 µL
Temperature30 °C
DetectionUV at λmax

Table 2: Method Validation Summary (Hypothetical Data)

ParameterResult
Linearity (r²)> 0.999
Range (µg/mL)0.5 - 20
Limit of Detection (LOD) (µg/mL)0.1
Limit of Quantification (LOQ) (µg/mL)0.5
Precision (%RSD, n=6)< 2%
Accuracy (Recovery %)98 - 102%

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Setup Standard_Prep->HPLC_System Calibration_Curve Calibration Curve Generation Standard_Prep->Calibration_Curve Sample_Prep Sample Preparation (Extraction/SPE) Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Peak_Integration->Calibration_Curve Quantification Quantification Peak_Integration->Quantification Calibration_Curve->Quantification Result Result Quantification->Result

Caption: Experimental workflow from preparation to quantification.

Method Validation Logic

validation_logic cluster_params Performance Characteristics Specificity Specificity Linearity Linearity & Range Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision LOQ Limit of Quantification (LOQ) Linearity->LOQ LOD Limit of Detection (LOD) LOQ->LOD Robustness Robustness Method Developed HPLC Method Method->Specificity Verifies separation Method->Linearity Establishes relationship Method->Robustness Assesses reliability

Caption: Logical relationship of method validation parameters.

References

Application Note: Identification of Disperse Orange 33 in Fibers by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and professionals in analytical chemistry and material science.

Introduction Disperse dyes are a class of synthetic colorants with low water solubility, primarily used for dyeing hydrophobic fibers such as polyester, nylon, and acetate. Disperse Orange 33 is a single azo dye known for its red-light orange hue.[1] Due to the potential for certain azo dyes to break down into carcinogenic aromatic amines, regulatory bodies have established methods to identify and quantify them in consumer textiles.[2][3] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds. This application note provides a detailed protocol for the extraction and subsequent identification of Disperse Orange 33 from textile fibers using GC-MS.

Principle The methodology involves two primary stages. First, the Disperse Orange 33 dye is extracted from the fiber matrix using a suitable organic solvent, often facilitated by heat or sonication. Second, the extracted analyte is introduced into the GC-MS system. In the gas chromatograph, the compound is vaporized and separated from other components based on its retention time in a capillary column. The separated compound then enters the mass spectrometer, where it is ionized (typically by electron impact) and fragmented. The resulting mass spectrum, a unique fingerprint based on the mass-to-charge ratio (m/z) of the fragments, allows for definitive identification of the dye.

Experimental Protocol

1. Sample Preparation: Solvent Extraction

This protocol is adapted from established methods for extracting disperse dyes from synthetic fibers.[4][5]

  • Materials and Reagents:

    • Textile fiber sample (e.g., polyester, ~100 mg)

    • Chlorobenzene (B131634) (analytical grade)[4][5]

    • Methanol (analytical grade)

    • Vials with screw caps

    • Ultrasonic bath or heating block

    • Centrifuge

    • Syringe filters (0.45 µm, PTFE)

    • Nitrogen evaporator or rotary evaporator

  • Procedure:

    • Cut the fiber sample into small pieces (approx. 2-5 mm) and accurately weigh about 100 mg into a glass vial.

    • Add 2 mL of chlorobenzene to the vial.

    • Seal the vial tightly and place it in a heating block at 100°C for 60 minutes or in an ultrasonic bath at 50°C for 30 minutes to facilitate extraction.[5]

    • Allow the sample to cool to room temperature.

    • Centrifuge the vial at 5,000 rpm for 10 minutes to pellet the fiber debris.

    • Carefully transfer the supernatant (the chlorobenzene extract) to a clean vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator.

    • Reconstitute the dried residue in 1 mL of methanol.

    • Filter the solution through a 0.45 µm syringe filter into a 2 mL GC autosampler vial. The sample is now ready for GC-MS analysis.

2. GC-MS Analysis

The following parameters are suggested starting points and may require optimization based on the specific instrument used.

  • Instrumentation:

    • Gas Chromatograph coupled with a Mass Spectrometer (e.g., Thermo Scientific ISQ Series, Agilent GC/MS).[2]

  • GC Conditions:

    • Column: DB-5ms or equivalent non-polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 280°C.

    • Injection Volume: 1 µL.

    • Injection Mode: Splitless.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 15°C/min to 300°C.

      • Final hold: Hold at 300°C for 10 minutes.

  • MS Conditions:

    • Ion Source: Electron Impact (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Mode: Full Scan.

    • Mass Range: 50-450 m/z.

    • Solvent Delay: 5 minutes (to prevent filament damage from the solvent peak).

Data Presentation and Analysis

Expected Results The analysis of a Disperse Orange 33 standard or a positive sample extract will yield a total ion chromatogram (TIC) showing a peak at a specific retention time. The mass spectrum corresponding to this peak can then be analyzed to confirm the dye's identity.

Chemical Information for Disperse Orange 33

Property Value Reference
Chemical Name 3-[Butyl[4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]propanenitrile [6]
Molecular Formula C₁₉H₂₁N₅O₂ [1]
Molecular Weight 351.40 g/mol [1][7]

| CAS Number | 61867-93-4 |[1] |

Fragmentation Pattern Upon electron impact ionization, the molecular ion (M⁺) of Disperse Orange 33 (m/z 351) will be formed. This energetically unstable ion will fragment in predictable ways. While a specific, published mass spectrum for Disperse Orange 33 is not readily available, the structure suggests key fragmentation pathways common to aromatic azo compounds and amines.[8]

Predicted Key Mass Fragments for Disperse Orange 33

m/z Value Possible Fragment Identity Notes
351 [C₁₉H₂₁N₅O₂]⁺ Molecular Ion (M⁺)
294 [M - C₃H₅N]⁺ Loss of the cyanoethyl group
252 [M - C₄H₉ - C₂H₂N]⁺ Loss of butyl and cyanoethyl fragments
149 [C₉H₁₃N₂]⁺ Fragment from cleavage of the azo bond (N-butyl-N-cyanoethylaniline portion)
121 [C₇H₅N₂O₂]⁺ Fragment from cleavage of the azo bond (p-nitrophenyl portion)
91 [C₆H₅N]⁺ Fragment from the aniline (B41778) portion

| 77 | [C₆H₅]⁺ | Phenyl group fragment |

Note: This table is based on theoretical fragmentation. Actual spectra should be compared against a certified reference standard for confirmation.

For comparison, analysis of the related compound Disperse Orange 3 (4-((4-nitrophenyl)diazenyl)aniline) shows characteristic fragments that can help in identifying the general structure.[9][10]

Experimental Workflow Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample Fiber Sample (~100 mg) Extraction Solvent Extraction (Chlorobenzene, 100°C, 60 min) Sample->Extraction Concentration Evaporation & Reconstitution (Methanol) Extraction->Concentration Filtration Syringe Filtration (0.45 µm) Concentration->Filtration Injection GC Injection (1 µL) Filtration->Injection Separation Chromatographic Separation (DB-5ms Column) Injection->Separation Ionization Ionization (EI, 70 eV) & Fragmentation Separation->Ionization Detection Mass Detection (m/z 50-450) Ionization->Detection Data Acquire TIC & Mass Spectra Detection->Data Identification Identify Peak by Retention Time & Mass Spectrum Comparison Data->Identification Confirmation Confirm Disperse Orange 33 Identification->Confirmation

References

Application Notes: Development of High-Performance Electrochemical Sensors for C.I. Disperse Orange 33

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Disperse Orange 33 is a monoazo dye used in the textile industry. Due to the potential environmental and health concerns associated with azo dyes, sensitive and selective analytical methods for their detection are of paramount importance. Electrochemical sensors offer a compelling alternative to traditional chromatographic techniques, providing rapid, cost-effective, and portable solutions for in-situ analysis.[1] This document provides a comprehensive overview of the principles, fabrication protocols, and performance characteristics of electrochemical sensors tailored for the detection of this compound and related azo dyes.

The electrochemical detection of azo dyes like this compound is primarily based on the redox activity of the azo group (-N=N-).[1] This functional group can be either oxidized or reduced at an electrode surface, generating a measurable electrical signal (current or potential) that is proportional to the dye's concentration. The efficiency of this electron transfer process can be significantly enhanced by modifying the electrode surface with various nanomaterials, polymers, or other chemical entities.[1][2]

Principle of Electrochemical Detection

The fundamental principle behind the electrochemical sensing of this compound involves applying a potential to a working electrode and measuring the resulting current. The dye molecules in the sample diffuse to the electrode surface where they undergo an electrochemical reaction. For azo dyes, the reduction of the azo bond is a common detection mechanism, often proceeding via a two-electron, two-proton process, especially in acidic media.[1] The potential at which this reaction occurs provides selectivity, while the magnitude of the current is used for quantification.

Various electrochemical techniques can be employed for the analysis of this compound:

  • Cyclic Voltammetry (CV): A foundational technique used to study the electrochemical behavior of the dye, including its redox potentials and reaction kinetics.[3][4]

  • Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV): These are highly sensitive techniques that minimize background currents, leading to lower detection limits, making them ideal for trace analysis.[4]

  • Electrochemical Impedance Spectroscopy (EIS): This technique is used to characterize the electrode-solution interface and can be employed for label-free detection based on changes in impedance upon dye binding.[5][6]

  • Chronoamperometry: This method involves stepping the potential to a value where the dye reacts and measuring the current as a function of time. It is often used to determine diffusion coefficients and in the development of biosensors.[4]

Experimental Protocols

The following sections outline generalized protocols for the fabrication and application of electrochemical sensors for this compound. These protocols are based on established methods for similar azo dyes and can be adapted and optimized for specific research needs.

Materials and Reagents
  • Working Electrode: Glassy Carbon Electrode (GCE), Screen-Printed Carbon Electrode (SPCE), or Boron-Doped Diamond (BDD) Electrode.

  • Reference Electrode: Ag/AgCl (saturated KCl).

  • Counter Electrode: Platinum wire or carbon rod.

  • Electrode Modifiers: Graphene oxide (GO), multi-walled carbon nanotubes (MWCNTs), metal nanoparticles (e.g., AuNPs, AgNPs), conductive polymers, or molecularly imprinted polymers (MIPs).

  • Supporting Electrolyte: Phosphate buffer solution (PBS), Britton-Robinson buffer, or other suitable buffer systems. The pH of the electrolyte is a critical parameter and should be optimized.

  • This compound Standard: High purity standard for calibration.

  • Solvents: Dimethylformamide (DMF) or other suitable organic solvents for preparing stock solutions of the dye, especially for disperse dyes with low aqueous solubility.[3]

  • Dispersing Agent: (Optional, for disperse dyes) e.g., cetyltrimethylammonium bromide (CTAB) to improve solubility in aqueous solutions.[3]

  • Other Reagents: Alumina (B75360) slurry for polishing electrodes, potassium ferricyanide/ferrocyanide solution for electrode characterization.

Protocol 1: Fabrication of a Graphene-Modified Glassy Carbon Electrode Sensor

This protocol describes the fabrication of a highly sensitive sensor using a graphene-modified GCE, a common platform for azo dye detection.

  • GCE Pre-treatment:

    • Polish the bare GCE with 0.3 µm and 0.05 µm alumina slurry on a polishing cloth for 5 minutes each.

    • Rinse thoroughly with deionized (DI) water.

    • Soncate the electrode in DI water and then in ethanol (B145695) for 2 minutes each to remove any residual alumina particles.

    • Dry the electrode under a stream of nitrogen.

  • Electrode Modification:

    • Prepare a stable dispersion of graphene oxide (GO) in DI water (e.g., 1 mg/mL) by sonication.

    • Drop-cast a small volume (e.g., 5 µL) of the GO dispersion onto the pre-treated GCE surface.

    • Allow the solvent to evaporate at room temperature or under an infrared lamp.

    • The GO can be electrochemically reduced to reduced graphene oxide (rGO) by applying a negative potential in a suitable electrolyte (e.g., PBS) to enhance conductivity.

  • Electrochemical Characterization:

    • Characterize the modified electrode using CV or EIS in a solution of [Fe(CN)₆]³⁻/⁴⁻ to confirm successful modification and assess the electron transfer properties.

Protocol 2: Voltammetric Determination of this compound

This protocol outlines the analytical procedure for detecting this compound using the fabricated sensor.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound in a suitable solvent like DMF.

    • Prepare a series of standard solutions by diluting the stock solution with the supporting electrolyte. If solubility is an issue, the addition of a surfactant may be necessary.[3]

  • Electrochemical Measurement:

    • Set up a three-electrode electrochemical cell containing the supporting electrolyte.

    • Immerse the modified working electrode, the Ag/AgCl reference electrode, and the platinum counter electrode into the cell.

    • Record the background voltammogram of the supporting electrolyte.

    • Add a known concentration of the this compound standard solution to the cell.

    • Record the voltammogram (e.g., using DPV or SWV) over a potential range where the dye is electroactive.

    • The peak current at the characteristic potential of the dye is proportional to its concentration.

  • Calibration and Sample Analysis:

    • Construct a calibration curve by plotting the peak current versus the concentration of this compound from the standard solutions.

    • For real sample analysis, pre-treat the sample as necessary (e.g., filtration, dilution) and add it to the electrochemical cell.

    • Measure the peak current and determine the concentration of this compound using the calibration curve.

Data Presentation

The performance of various electrochemical sensors for the detection of orange azo dyes is summarized in the table below. This data provides a benchmark for the expected performance of a sensor for this compound.

AnalyteElectrode ModificationTechniqueLinear Range (µM)Limit of Detection (LOD) (µM)Reference
Orange IIGraphene-mesoporous TiO₂/GCEDPV0.00285 - 0.480.00092[1]
Orange G & Orange IIFe₂O₃/MWCNTs-COOH/CPEDPV0.1 - 20.0 (Orange G)0.2 - 50.0 (Orange II)0.05 (Orange G)0.1 (Orange II)[1]
Methyl OrangePoly(riboflavin)/CPEDPV0.6 - 8.00.699[1]
Food Yellow 3MIP/f-MWCNTs/GCEDPV0.05 - 1000.005[1]
Solvent Orange 7Poly(aminosulfonic acid)/GCEDPV0.04 - 1.0 & 1.0 - 12.00.004[1]

Visualizations

General Signaling Pathway of an Electrochemical Sensor for Azo Dyes

G cluster_solution Solution Phase cluster_electrode Electrode Interface cluster_instrument Instrumentation A Azo Dye (e.g., Disperse Orange 33) B Reduced Products A->B Diffusion to Electrode D Electron Transfer (-N=N- + 2e⁻ + 2H⁺) B->D Electrochemical Reduction C Modified Electrode Surface (e.g., Graphene, Nanoparticles) C->D Catalysis E Potentiostat D->E Generates Signal F Signal Output (Current vs. Potential) E->F Measurement

Caption: General signaling pathway for the electrochemical detection of azo dyes.

Experimental Workflow for Voltammetric Analysis

G cluster_prep Sensor Preparation cluster_analysis Electrochemical Analysis cluster_data Data Processing A1 Electrode Polishing A2 Surface Modification (e.g., Drop-casting Graphene Oxide) A1->A2 A3 Drying/Activation A2->A3 B1 Assemble 3-Electrode Cell with Supporting Electrolyte A3->B1 Sensor Ready B2 Add Analyte (this compound) B1->B2 B3 Perform Voltammetric Scan (e.g., DPV, SWV) B2->B3 C1 Measure Peak Current B3->C1 Obtain Voltammogram C2 Construct Calibration Curve C1->C2 C3 Calculate Concentration in Unknown Sample C2->C3

Caption: Experimental workflow for the voltammetric analysis of this compound.

References

Application of C.I. Disperse Orange 33 in Polyester Dyeing Processes

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Scientists

Introduction

C.I. Disperse Orange 33 is a monoazo disperse dye belonging to the single azo class of dyes. It is primarily utilized in the dyeing of hydrophobic synthetic fibers, most notably polyester (B1180765). Due to its non-ionic nature and low water solubility, it is applied from a fine aqueous dispersion. The dyeing mechanism involves the diffusion of individual dye molecules from the aqueous phase into the amorphous regions of the polyester fibers at elevated temperatures and under acidic conditions. Achieving a vibrant, level, and fast dyeing requires precise control over various process parameters, including temperature, pH, time, and the selection of appropriate auxiliary chemicals. These notes provide detailed protocols and technical data for the application of this compound in polyester dyeing for research and development purposes.

Chemical and Physical Properties

A summary of the key properties of this compound is presented in the table below.

PropertyValue
C.I. NameDisperse Orange 33
CAS Number61867-93-4
Molecular FormulaC₁₉H₂₁N₅O₂
Molecular Weight351.40 g/mol [1]
Chemical ClassSingle Azo
AppearanceRed-light orange powder
Manufacturing4-Nitrobenzenamine diazo, and N-cyanoethyl-N-butylaniline coupling[1]

Principle of Polyester Dyeing with Disperse Dyes

The dyeing of polyester with disperse dyes is a complex process governed by the principles of diffusion and solid solution formation. Polyester fibers are hydrophobic and have a highly crystalline structure, which makes them impenetrable to anionic dyes under normal conditions. Disperse dyes, being small, non-ionic molecules, can penetrate the fiber structure under specific conditions.

The high-temperature exhaust dyeing method is commonly employed. In this process, the temperature is raised to approximately 130°C. At this temperature, the polyester fiber swells, and the segmental mobility of the polymer chains increases, creating transient voids. This allows the dispersed dye molecules, which are in a state of molecular solution in the dyebath, to diffuse into the fiber. The dyeing process is typically carried out in an acidic medium (pH 4.5-5.5) to ensure the stability of the disperse dye and to prevent the hydrolysis of the polyester fiber.

Following the dyeing phase, a crucial "reduction clearing" step is performed. This process removes any dye particles adhering to the fiber surface, which is essential for achieving good wash and rub fastness.

Experimental Protocols

Materials and Equipment
  • Fabric: 100% Scoured and bleached polyester fabric

  • Dye: this compound

  • Chemicals:

    • Dispersing agent (e.g., a lignosulphonate-based or naphthalene (B1677914) sulphonate formaldehyde (B43269) condensate product)

    • Levelling agent (e.g., a blend of fatty acid ethoxylates or aromatic ester derivatives)

    • Acetic acid (CH₃COOH) for pH control

    • Sodium hydrosulphite (Na₂S₂O₄) for reduction clearing

    • Sodium hydroxide (B78521) (NaOH) for reduction clearing

  • Equipment:

    • High-temperature laboratory dyeing machine (e.g., glycerin bath beaker dyer or infrared dyer)

    • Spectrophotometer for color measurement

    • Launder-Ometer for wash fastness testing

    • Crockmeter for rub fastness testing

    • Light fastness tester (Xenon arc lamp)

    • pH meter

    • Analytical balance

High-Temperature Exhaust Dyeing Protocol

This protocol outlines a typical laboratory procedure for dyeing a 2% shade of this compound on polyester fabric.

  • Preparation of the Dyebath:

    • Set the liquor-to-goods ratio (LR) to a suitable value, typically between 10:1 and 20:1. For a 10g fabric sample at an LR of 15:1, the total liquor volume will be 150 mL.

    • Calculate the required amount of dye. For a 2% on weight of fiber (owf) shade on a 10g fabric sample, 0.2g of this compound is needed.

    • Prepare a dispersion of the dye by pasting the calculated amount of dye powder with an equal amount of dispersing agent and a small amount of cold water. Gradually add warm water (40-50°C) to form a smooth, lump-free dispersion.

    • Fill the dyeing vessel with the required volume of water and add the following auxiliaries (typical concentrations):

      • Dispersing agent: 0.5 - 1.0 g/L

      • Levelling agent: 0.5 - 1.0 g/L

    • Adjust the pH of the dyebath to 4.5 - 5.5 using acetic acid.[2]

    • Add the prepared dye dispersion to the dyebath.

  • Dyeing Cycle:

    • Introduce the pre-wetted polyester fabric into the dyebath at a starting temperature of 60°C.

    • Run the machine for 10 minutes at 60°C to ensure even wetting and impregnation.

    • Raise the temperature from 60°C to 130°C at a rate of 1.5 - 2.0°C per minute.

    • Hold the temperature at 130°C for 45 - 60 minutes to allow for dye diffusion and fixation.[3]

    • Cool the dyebath down to 70°C at a rate of 2.0 - 2.5°C per minute.

    • Drain the dyebath.

  • Reduction Clearing (After-treatment):

    • Prepare a fresh bath at a liquor ratio of 15:1.

    • Add the following chemicals to the bath:

      • Sodium hydrosulphite: 2 g/L[1]

      • Sodium hydroxide: 2 g/L[1]

    • Heat the bath to 70-80°C and treat the dyed fabric for 15-20 minutes.[4]

    • Drain the bath and rinse the fabric thoroughly with hot water, followed by a cold water rinse.

  • Drying:

    • Hydroextract the rinsed fabric and then air-dry or oven-dry at a moderate temperature.

Quantitative Data

The performance of this compound on polyester is evaluated based on its colorfastness properties. The following table summarizes typical fastness ratings according to ISO standards.

Table 1: Colorfastness Properties of this compound on Polyester

Fastness TestISO StandardRating (1-5 Scale, 5 is best)
Washing Fastness
- Change in ColorISO 105-C06[5]4-5
- Staining on PolyesterISO 105-C06[5]4-5
Light Fastness ISO 105-B02[6]5-6
Rubbing Fastness ISO 105-X12[7]
- Dry Rubbing4-5
- Wet Rubbing4
Perspiration Fastness
- Fading5
- Staining4-5
Ironing Fastness
- Fading4-5
- Staining3-4

Note: Fastness ratings can vary depending on the depth of shade and the specific dyeing and finishing processes employed.

Visualizations

Chemical Structure of this compound

cluster_legend Chemical Structure node_A C19H21N5O2

Caption: Molecular Formula of this compound.

High-Temperature Exhaust Dyeing Workflow

cluster_workflow Polyester Dyeing Process prep Dyebath Preparation (Dye, Auxiliaries, pH 4.5-5.5) load Load Fabric at 60°C prep->load ramp_up Ramp Temperature (60°C to 130°C @ 2°C/min) load->ramp_up dye Dyeing at 130°C (45-60 min) ramp_up->dye ramp_down Cool to 70°C (@ 2.5°C/min) dye->ramp_down drain_dye Drain Dyebath ramp_down->drain_dye reduct Reduction Clearing (70-80°C, 15-20 min) drain_dye->reduct rinse Hot and Cold Rinse reduct->rinse dry Dry Fabric rinse->dry

Caption: High-Temperature Exhaust Dyeing Cycle for Polyester.

Logical Relationship of Dyeing Parameters

cluster_params Key Dyeing Parameters Temp Temperature (130°C) Result Dyeing Performance (Levelness, Fastness, Shade) Temp->Result Fiber Swelling Dye Diffusion pH pH (4.5-5.5) pH->Result Dye Stability Time Time (45-60 min) Time->Result Dye Penetration Aux Auxiliaries (Dispersing/Levelling) Aux->Result Dye Dispersion Levelness

Caption: Influence of Parameters on Dyeing Performance.

References

Application Notes and Protocols for Dyeing Nylon and Acetate Fibers with Disperse Orange 33

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of C.I. Disperse Orange 33 in the dyeing of nylon (polyamide) and cellulose (B213188) acetate (B1210297) fibers. Disperse dyes are non-ionic, sparingly soluble in water, and are the primary class of dyes for coloring hydrophobic fibers.[1][2] Disperse Orange 33, a monoazo dye, is suitable for this application due to its small molecular size and ability to penetrate and diffuse into the polymer matrix of these synthetic fibers under the influence of heat.[3][4]

Principles of Application

The dyeing mechanism for both nylon and acetate fibers with Disperse Orange 33 involves the transfer of dye from an aqueous dispersion to the solid fiber. The process can be considered a solid-solution mechanism where the dye dissolves in the amorphous regions of the fiber. Key factors influencing the efficiency and quality of the dyeing process include temperature, pH, dye concentration, and the use of auxiliary chemicals.[2]

  • Nylon (Polyamide): Nylon fibers possess both amino and carboxyl terminal groups, allowing them to be dyed with various dye classes.[5] When using disperse dyes like Disperse Orange 33, the interaction is primarily based on van der Waals forces and hydrogen bonding.[6] The dyeing of nylon with disperse dyes is known for good leveling properties, which minimizes color variations.[7] However, the wet fastness properties can be moderate, especially in deeper shades.[7] The pH of the dyebath is a critical parameter; for light shades, a pH of 6-7 is often used, while for darker shades, a more acidic pH of 4-6 can increase dye uptake.[5]

  • Cellulose Acetate: Cellulose acetate is a thermoplastic fiber with a hydrophobic character due to the acetylation of the hydroxyl groups of cellulose.[8][9] Disperse dyes are the most suitable for coloring acetate fibers. The dyeing temperature is a crucial factor, as excessive heat can cause the fiber to shrink and lose its characteristic luster.[9][10] For diacetate fibers, dyeing is typically conducted at temperatures between 70-85°C.[8][9] Triacetate, being more crystalline and hydrophobic, often requires higher dyeing temperatures, sometimes at the boil, or the use of a carrier to facilitate dye diffusion.[9][10]

Quantitative Data Summary

The following tables summarize key performance data for the application of Disperse Orange 33 and other relevant disperse dyes on nylon and acetate fibers. It is important to note that specific quantitative data for Disperse Orange 33 is limited in publicly available literature. Therefore, some data is representative of disperse dyes in general on these fibers.

Table 1: Dyeing Parameters for Disperse Orange 33

ParameterNylon FibersCellulose Diacetate Fibers
Dye Concentration 0.5 - 2.0% (on weight of fiber)0.5 - 2.0% (on weight of fiber)
Liquor Ratio 1:10 - 1:301:10 - 1:30
Dyeing Temperature 90 - 100°C70 - 85°C[8][9]
Dyeing Time 45 - 60 minutes60 minutes[8][9]
pH of Dyebath 4.0 - 6.0 for deep shades[5]4.5 - 5.5[11]

Note: These are typical ranges and should be optimized for specific shades and equipment.

Table 2: Colorfastness Properties

Fastness PropertyNylonAcetate
Light Fastness Generally lower than on polyester.[6][12]Satisfactory, but can be affected by gas fumes.[3]
Wash Fastness Moderate, especially in deep shades.[7]Generally good with proper after-treatment.[13]
Rubbing Fastness GoodGood

Note: Fastness properties are highly dependent on the dyeing depth, procedure, and after-treatment processes.

Experimental Protocols

The following are detailed immersion dyeing protocols for nylon and cellulose acetate fibers using Disperse Orange 33. It is recommended to conduct preliminary trials to optimize conditions for specific materials and desired outcomes.

Protocol for Dyeing Nylon Fibers

This protocol is designed for exhaust dyeing of nylon fabric or yarn in a laboratory setting.

Materials and Reagents:

  • Nylon substrate (fabric or yarn)

  • This compound

  • Dispersing agent (e.g., a lignosulfonate or naphthalene (B1677914) sulfonate condensate)

  • Acetic acid (to adjust pH)

  • Ammonium sulfate (B86663) (optional, as a pH buffer)

  • Non-ionic detergent for after-treatment

Procedure:

  • Pre-treatment (Scouring):

    • Wash the nylon substrate in a solution containing 1-2 g/L of a non-ionic detergent at 60-70°C for 20-30 minutes to remove any oils, waxes, or sizes.

    • Rinse thoroughly with warm water and then cold water.

  • Dye Dispersion Preparation:

    • Weigh the required amount of Disperse Orange 33 (e.g., 1.0% on the weight of fiber, owf).

    • Make a paste with a small amount of water and 0.5-1.0 g/L of a dispersing agent.

    • Add hot water (40-50°C) to the paste with continuous stirring to form a fine, stable dispersion.

  • Dyeing:

    • Set up a dyebath with the required volume of water (liquor ratio, e.g., 1:20).

    • Add the prepared dye dispersion to the dyebath.

    • Add 0.5-1.0 g/L of a dispersing agent.

    • Adjust the pH of the dyebath to 5.0-6.0 using acetic acid.[5]

    • Introduce the pre-wetted nylon substrate into the cold dyebath.

    • Raise the temperature of the dyebath to 95-100°C at a rate of 1-2°C per minute.

    • Hold the temperature at 95-100°C for 45-60 minutes, ensuring gentle agitation.

    • Cool the dyebath slowly to 60-70°C.

  • After-treatment (Reduction Clearing):

    • Rinse the dyed substrate thoroughly with warm water.

    • Prepare a fresh bath with 2 g/L sodium hydrosulfite, 2 g/L sodium carbonate, and 1 g/L non-ionic detergent.

    • Treat the dyed material in this bath at 60-70°C for 15-20 minutes to remove surface dye and improve wet fastness.

    • Rinse with hot water and then cold water until the water runs clear.

    • Dry the dyed nylon substrate at a moderate temperature.

Protocol for Dyeing Cellulose Acetate Fibers

This protocol is for the exhaust dyeing of cellulose diacetate, taking care to preserve the fiber's luster.

Materials and Reagents:

  • Cellulose acetate substrate (fabric or yarn)

  • This compound

  • Dispersing agent

  • Acetic acid (for pH adjustment)

  • Non-ionic detergent

Procedure:

  • Pre-treatment (Scouring):

    • Gently scour the acetate substrate with a solution of 1 g/L non-ionic detergent at 60-70°C for 15-20 minutes.

    • Rinse well with warm, then cold water.

  • Dye Dispersion Preparation:

    • Prepare a fine dispersion of Disperse Orange 33 as described in the nylon dyeing protocol (Section 3.1, Step 2).

  • Dyeing:

    • Prepare the dyebath with the required amount of water (e.g., liquor ratio 1:20).

    • Add the dye dispersion and 0.5-1.0 g/L of a dispersing agent.

    • Adjust the pH to 4.5-5.5 with acetic acid.[11]

    • Introduce the pre-wetted acetate substrate at 40°C.

    • Raise the temperature to 80-85°C at a rate of 1°C per minute.[8][9]

    • Maintain the dyeing temperature at 80-85°C for 60 minutes with gentle agitation.

    • Cool the dyebath slowly to 50-60°C before draining.

  • After-treatment:

    • Rinse the dyed acetate thoroughly with warm water (around 40-50°C).

    • Wash with a 1 g/L solution of non-ionic detergent at 50°C for 15 minutes to remove loose dye.

    • Rinse again with warm and then cold water.

    • Dry at a low temperature (below 70°C) to avoid glazing or damage to the fiber.

Visualized Workflows

The following diagrams illustrate the experimental workflows for the dyeing of nylon and acetate fibers with Disperse Orange 33.

DyeingWorkflowNylon start Start pretreatment Pre-treatment (Scouring) 1-2 g/L Non-ionic Detergent 60-70°C, 20-30 min start->pretreatment rinse1 Rinse pretreatment->rinse1 dyeing Dyeing pH 5.0-6.0 (Acetic Acid) Raise temp to 95-100°C Hold for 45-60 min rinse1->dyeing dye_prep Dye Dispersion Preparation Disperse Orange 33 + Dispersing Agent dye_prep->dyeing cool Cool to 60-70°C dyeing->cool rinse2 Rinse cool->rinse2 after_treatment After-treatment (Reduction Clearing) Sodium Hydrosulfite + Sodium Carbonate 60-70°C, 15-20 min rinse2->after_treatment rinse3 Final Rinse after_treatment->rinse3 dry Dry rinse3->dry end End dry->end

Caption: Experimental workflow for dyeing nylon fibers with Disperse Orange 33.

DyeingWorkflowAcetate start Start pretreatment Pre-treatment (Scouring) 1 g/L Non-ionic Detergent 60-70°C, 15-20 min start->pretreatment rinse1 Rinse pretreatment->rinse1 dyeing Dyeing pH 4.5-5.5 (Acetic Acid) Raise temp to 80-85°C Hold for 60 min rinse1->dyeing dye_prep Dye Dispersion Preparation Disperse Orange 33 + Dispersing Agent dye_prep->dyeing cool Cool to 50-60°C dyeing->cool rinse2 Rinse cool->rinse2 after_treatment After-treatment (Washing) 1 g/L Non-ionic Detergent 50°C, 15 min rinse2->after_treatment rinse3 Final Rinse after_treatment->rinse3 dry Dry (Low Temperature) rinse3->dry end End dry->end

Caption: Experimental workflow for dyeing cellulose acetate fibers with Disperse Orange 33.

References

Application Notes and Protocols: C.I. Disperse Orange 33 as a Reference Standard in Azo Dye Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Issued for: Researchers, Scientists, and Drug Development Professionals Application: Quantitative and Qualitative Analysis of Azo Dyes Reference Standard: C.I. Disperse Orange 33

Introduction and Background

This compound is a monoazo dye belonging to the single azo class of chemical structures.[1] It is characterized by its red-light orange color and is primarily used for dyeing synthetic fibers such as polyester (B1180765) and nylon.[2][3] Due to its stable chemical structure and well-defined physicochemical properties, Disperse Orange 33 serves as an excellent reference standard for the analytical determination of other azo dyes in various matrices, including textiles, consumer products, and environmental samples.[4][5] Azo dyes are a significant class of synthetic colorants, and some have been classified as potentially carcinogenic due to the possible reductive cleavage of the azo bond to form harmful aromatic amines.[6][7] Therefore, accurate and validated analytical methods are crucial for monitoring their presence.

The utility of Disperse Orange 33 as a reference standard is based on its consistent spectral properties and chromatographic behavior, which allows for the calibration of analytical instruments and the validation of analytical methods.[8] It exhibits a primary absorption peak at approximately 415 nm.[3][9]

Physicochemical Properties of this compound

A comprehensive understanding of the reference standard's properties is essential for its proper use in analytical methodologies.

PropertyValueReference
C.I. Name Disperse Orange 33[1]
Molecular Formula C₁₉H₂₁N₅O₂[1]
Molecular Weight 351.40 g/mol [1]
CAS Registry No. 61867-93-4[1]
Molecular Structure Single Azo Class[1]
Appearance Red-light orange powder[1][3]
λmax (in Ethanol) ~443 nm[8]
Solubility Soluble in ethanol (B145695), acetone, and toluene.[2][3]

Principle of Use as a Reference Standard

The fundamental principle of using this compound as a reference standard is to establish a benchmark for comparison in analytical tests. This involves creating a standard solution with a precisely known concentration of Disperse Orange 33. This standard is then used to generate a calibration curve, which plots the instrument's response (e.g., absorbance or peak area) against the concentration of the analyte. The response of an unknown sample can then be compared to this calibration curve to determine the concentration of the target azo dye.

Logical Workflow: Using a Reference Standard for Quantification

G Principle of Reference Standard-Based Quantification cluster_prep Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Accurately weigh This compound B Dissolve in appropriate solvent (e.g., Methanol) A->B C Prepare a series of dilutions (calibration standards) B->C D Analyze calibration standards (e.g., via HPLC) C->D E Analyze unknown sample G Determine instrument response for unknown sample E->G F Generate Calibration Curve (Response vs. Concentration) F->G H Interpolate unknown concentration from calibration curve G->H

Caption: Workflow for quantifying an analyte using a reference standard.

Experimental Protocols

The following protocols outline the use of this compound as a reference standard in common analytical techniques for azo dye analysis.

This protocol is a general guideline for the quantification of azo dyes using an external standard method with this compound. Method optimization may be required for specific analytes and matrices.

4.1.1. Materials and Reagents

  • This compound Reference Standard

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Formic Acid (ACS Grade)

  • Ammonium (B1175870) Formate

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

4.1.2. Instrumentation

  • HPLC system with a Diode Array Detector (DAD) or UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Analytical balance

4.1.3. Preparation of Standard Solutions

  • Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh 10.0 mg of this compound and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with methanol.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.5, 1.0, 2.5, 5.0, 10.0 µg/mL) by serially diluting the stock solution with the mobile phase.

4.1.4. Sample Preparation

  • Textile/Solid Samples: Extract a known weight of the homogenized sample with a suitable solvent (e.g., methanol) using sonication.[10] Filter the extract through a 0.45 µm syringe filter before injection.

  • Liquid Samples: Dilute the sample as necessary with the mobile phase and filter through a 0.45 µm syringe filter.

4.1.5. Chromatographic Conditions

  • Mobile Phase: A gradient of Eluent A (Water with 0.2% formic acid and 2 mM ammonium formate) and Eluent B (Acetonitrile/Water 90:10 with 0.2% formic acid and 2 mM ammonium formate) is often effective.[6]

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-15 min: Linear gradient to 90% B

    • 15-17 min: Hold at 98% B

  • Flow Rate: 0.3 - 0.6 mL/min[10][11]

  • Injection Volume: 5 - 50 µL[6][10]

  • Column Temperature: 30°C[6]

  • Detection Wavelength: Monitor at the λmax of the target analyte. For general screening, a DAD can acquire spectra from 200-400 nm.[11]

4.1.6. Data Analysis

  • Inject the series of working standard solutions to establish a calibration curve by plotting peak area versus concentration.

  • Inject the prepared sample solution.

  • Quantify the amount of the target azo dye in the sample by comparing its peak area to the calibration curve.

General Analytical Workflow Diagram

G General Workflow for Azo Dye Analysis cluster_sample Sample Handling cluster_prep Preparation cluster_analysis Analysis cluster_data Reporting start Start A Sample Collection start->A end End B Homogenization A->B C Solvent Extraction (e.g., Sonication) B->C D Filtration / Cleanup C->D E Instrumental Analysis (HPLC / Spectrophotometry) D->E F Data Processing & Quantification E->F G Final Report F->G G->end

Caption: A typical workflow from sample collection to final reporting.

This method is suitable for the quantification of Disperse Orange 33 in simple solutions or as a preliminary screening tool.

4.2.1. Materials and Reagents

  • This compound Reference Standard

  • Ethanol (Spectroscopic Grade)

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

4.2.2. Instrumentation

  • UV-Visible Spectrophotometer

4.2.3. Procedure

  • Wavelength Scan: Prepare a dilute solution of Disperse Orange 33 in ethanol (e.g., 10 µg/mL). Scan the absorbance from 300 nm to 600 nm to determine the wavelength of maximum absorbance (λmax), which should be around 443 nm.[8]

  • Standard Curve Preparation: Prepare a series of standard solutions of Disperse Orange 33 in ethanol (e.g., 1, 2, 5, 10, 15 µg/mL).

  • Measurement: Measure the absorbance of each standard solution at the determined λmax using ethanol as a blank.

  • Calibration Curve: Plot a graph of absorbance versus concentration. The relationship should be linear and follow the Beer-Lambert law within the tested concentration range.

  • Sample Analysis: Prepare the unknown sample in ethanol, ensuring the concentration falls within the range of the calibration curve. Measure its absorbance at λmax and determine the concentration from the calibration curve.

Data Presentation

The following tables summarize typical data obtained during the validation of analytical methods using this compound. Note that these values are illustrative and will vary depending on the specific instrumentation and conditions used.

Table 1: HPLC Method Validation Parameters

ParameterTypical Value
Retention Time (tR) 6.7 - 12.6 min (Analyte dependent)[12]
Linearity (r²) > 0.997[13]
Limit of Detection (LOD) 0.06 - 2.0 ng/mL[13][14]
Limit of Quantification (LOQ) 0.19 - 8.0 ng/mL[13][14]
Recovery (%) 78 - 110%[13]

Table 2: Spectrophotometric Method Parameters

ParameterTypical Value
λmax 415 - 443 nm[3][8]
Molar Extinction Coefficient (εmax) 1.35 x 10⁴ M⁻¹ cm⁻¹ (in Ethanol)[8]
Linear Range 0.5 - 100 µM[13]

Concluding Remarks

This compound is a reliable and effective reference standard for the qualitative and quantitative analysis of azo dyes. Its well-documented properties and commercial availability make it an invaluable tool for method development, validation, and routine quality control in research and industrial laboratories. Adherence to detailed and validated protocols is essential for generating accurate and reproducible results.

References

Application Notes and Protocols for Assessing the Colorfastness of Textiles Dyed with C.I. Disperse Orange 33

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Disperse Orange 33 is a monoazo disperse dye used for dyeing synthetic fibers, particularly polyester (B1180765). The fastness properties of textiles dyed with such dyes are critical indicators of quality, determining the fabric's ability to retain its color during various manufacturing processes and end-use conditions.[1][2] Colorfastness refers to the resistance of a material's color to fade or bleed when exposed to elements like washing, light, rubbing, and perspiration.[3][4] Poor colorfastness can lead to discoloration, staining of other garments, and a diminished product lifespan.[5][6] This document provides a comprehensive set of protocols for assessing the colorfastness of textiles dyed with Disperse Orange 33, based on internationally recognized standards from the International Organization for Standardization (ISO) and the American Association of Textile Chemists and Colorists (AATCC).

Scope

These protocols are designed for researchers, scientists, and quality control professionals in the textile and chemical industries. They detail the experimental procedures for evaluating the colorfastness of textiles dyed with Disperse Orange 33 to washing, light, rubbing, and perspiration.

Principle of Colorfastness Testing

The core principle of colorfastness testing is to subject a dyed textile specimen to controlled conditions that simulate real-world exposure.[4] The effect on the color of the textile is then evaluated in two ways:

  • Color Change: The degree of fading or alteration in the color of the test specimen itself.[4]

  • Staining: The amount of color transferred from the test specimen to a specified adjacent, undyed fabric.[4]

Evaluation is performed by visually comparing the changes against standardized Grey Scales under controlled lighting conditions.[4][7] A rating from 1 (poor fastness) to 5 (excellent fastness) is assigned for both color change and staining.[8] For lightfastness, a Blue Wool Scale of 1 to 8 is used.[2][9]

Experimental Protocols

The following sections detail the methodologies for four key colorfastness tests. The selection of test parameters (e.g., temperature, duration) should reflect the intended end-use of the textile.

Protocol for Colorfastness to Washing

This test evaluates the resistance of the fabric's color to domestic or commercial laundering.[8] The protocol is based on the ISO 105-C06:2010 standard.[3][10]

Apparatus and Materials:

  • Launder-Ometer or similar apparatus for providing controlled mechanical agitation and temperature.[11]

  • Stainless steel balls (6 mm diameter).[11]

  • Multifiber adjacent fabric (containing fibers like acetate, cotton, nylon, polyester, acrylic, and wool).[7][10]

  • Standard reference detergent (e.g., ECE phosphate-based reference detergent).[8][11]

  • Grey Scale for Assessing Change in Colour (ISO 105-A02).[12]

  • Grey Scale for Assessing Staining (ISO 105-A03).[12]

  • Thermostat-controlled oven.

  • Sewing machine or needle and thread.

Procedure:

  • Specimen Preparation: Cut a 40 mm x 100 mm specimen of the textile dyed with Disperse Orange 33.[2] Place the specimen between a 40 mm x 100 mm piece of the multifiber adjacent fabric and sew them together along one of the shorter edges.[11]

  • Test Solution Preparation: Prepare the wash liquor as specified by the chosen test method (e.g., ISO 105-C06 C2S test requires 4 g/L ECE detergent and 1 g/L sodium perborate).[11]

  • Washing Cycle: Place the composite specimen, the required number of stainless steel balls (e.g., 25 for test C2S), and the prepared wash liquor into a stainless steel container of the Launder-Ometer.[7][11]

  • Run the apparatus for the specified temperature and duration (e.g., 60°C for 30 minutes for test C2S).[7]

  • Rinsing and Drying: After the cycle, remove the composite specimen. Rinse it twice in distilled water and then in cold running water.[11] Squeeze out excess water. Open the composite specimen by breaking the stitching, except on one of the shorter sides.[11] Dry it in a hot air oven at a temperature not exceeding 60°C.[7]

  • Evaluation: Once the specimen is dry and conditioned, visually assess the color change of the dyed textile and the staining of each fiber type on the multifiber fabric.[4] Use the respective Grey Scales under standardized lighting conditions (D65 light source).[13]

Protocol for Colorfastness to Light

This test measures the resistance of the color to fading when exposed to an artificial light source that mimics natural daylight.[8][9] The protocol is based on ISO 105-B02:2014 .[3][14]

Apparatus and Materials:

  • Xenon arc lamp apparatus with controlled temperature and humidity.[9][15]

  • Blue Wool Standards (References 1-8).[2][15]

  • Opaque card or masks.

  • Grey Scale for Assessing Change in Colour.

Procedure:

  • Specimen Preparation: Cut a specimen of the dyed textile to fit the specimen holders of the xenon arc apparatus.[9]

  • Mounting: Mount the test specimen and a set of Blue Wool Standards in the holders. Cover a portion of both the specimen and the standards with an opaque mask to serve as an unexposed original for comparison.[9]

  • Exposure: Place the holders in the xenon arc apparatus. Expose the specimens and standards to the light under controlled conditions (e.g., specified irradiance, temperature, and humidity as per the standard).[14][16]

  • The exposure is continued until the contrast between the exposed and unexposed portions of the test specimen is equal to a specific grade on the Grey Scale, or until a specific Blue Wool Standard has faded to a predetermined level.[9]

  • Evaluation: Remove the specimen and the Blue Wool Standards. Compare the fading of the exposed portion of the test specimen with the fading of the Blue Wool Standards. The lightfastness rating is the number of the Blue Wool Standard that shows a similar amount of fading (e.g., if the sample fades similarly to Blue Wool Standard 6, the rating is 6).[9]

Protocol for Colorfastness to Rubbing (Crocking)

This test assesses the amount of color transferred from the fabric surface to another surface by rubbing.[6][17] The protocol is based on ISO 105-X12:2016 .[3][17]

Apparatus and Materials:

  • Crockmeter (rubbing fastness tester).[2][18]

  • Standard white cotton rubbing cloth (50 mm x 50 mm).[18]

  • Grey Scale for Assessing Staining.

  • Distilled water (for wet rubbing).

Procedure:

  • Specimen Preparation: Cut a specimen of the dyed textile (at least 140 mm x 50 mm). Condition the specimen and the cotton rubbing cloths for at least 4 hours in a standard atmosphere (20±2°C, 65±4% RH).[18][19]

  • Dry Rubbing:

    • Mount the test specimen onto the base of the crockmeter.

    • Fix a dry cotton rubbing cloth to the rubbing finger (16 mm diameter).[19]

    • Lower the finger onto the specimen and perform 10 full turns of the crank at a rate of one turn per second, applying a downward force of 9N.[17][19]

    • Remove the cotton cloth.

  • Wet Rubbing:

    • Soak a fresh cotton rubbing cloth in distilled water and squeeze it to achieve a specific water content (wet pick-up), typically 100%.

    • Repeat the procedure described for dry rubbing with the wet cloth.[18]

  • Drying and Evaluation: Allow the wet rubbing cloth to air dry before evaluation. Evaluate the degree of staining on both the dry and wet cotton cloths using the Grey Scale for Staining under standardized lighting.[18]

Protocol for Colorfastness to Perspiration

This test determines the resistance of the color to the action of simulated human perspiration.[5] The protocol is based on ISO 105-E04:2013 .[3][8]

Apparatus and Materials:

  • Perspirometer or equivalent device to apply a pressure of 12.5 kPa.[20]

  • Thermostat-controlled oven (37±2°C).

  • Multifiber adjacent fabric.

  • Acidic and alkaline perspiration solutions.[7]

  • Glass or acrylic plates.

  • Grey Scales for color change and staining.

Procedure:

  • Solution Preparation:

    • Acidic Solution: Per liter of distilled water, add 0.5 g L-histidine monohydrochloride monohydrate, 5 g sodium chloride, and 2.2 g sodium dihydrogen phosphate (B84403) dihydrate. Adjust pH to 5.5.[7]

    • Alkaline Solution: Per liter of distilled water, add 0.5 g L-histidine monohydrochloride monohydrate, 5 g sodium chloride, and 5 g disodium (B8443419) hydrogen phosphate dodecahydrate. Adjust pH to 8.0.[7][20]

  • Specimen Preparation: Prepare two composite specimens (40 mm x 100 mm) as described in the washing fastness protocol.

  • Wetting: Thoroughly wet one composite specimen in the acidic solution and the other in the alkaline solution for 30 minutes at a liquor ratio of 50:1.[20][21]

  • Incubation: Squeeze out excess solution. Place each composite specimen between two glass or acrylic plates and put them into the perspirometer. Apply the specified pressure.[20] Place the device in the oven at 37±2°C for 4 hours.[20]

  • Drying and Evaluation: Remove the specimens from the device. Open the composites and dry them separately in warm air not exceeding 60°C.[20] Evaluate the color change of the specimens and the staining of the multifiber fabrics for both acidic and alkaline tests using the Grey Scales.

Data Presentation

Quantitative data from the colorfastness assessments should be recorded systematically.

Table 1: Summary of Standard Test Conditions

Fastness Test Standard Key Parameters
Washing ISO 105-C06 (C2S)Temperature: 60°C, Duration: 30 min, 25 steel balls, 4 g/L ECE Detergent
Light ISO 105-B02Xenon arc lamp, controlled humidity and temperature, exposure against Blue Wool Standards
Rubbing (Crocking) ISO 105-X12Force: 9N, 10 cycles, Dry and Wet (100% wet pick-up) conditions
Perspiration ISO 105-E04Acidic (pH 5.5) & Alkaline (pH 8.0) solutions, 4 hours at 37°C, 12.5 kPa pressure

Table 2: Example of Results Presentation for Disperse Orange 33 on Polyester

Fastness Property Rating (1-5 Scale) Staining on Multifiber Fabric (1-5 Scale)
Washing (ISO 105-C06) Acetate:
Color Change4-5Cotton:
Nylon:
Polyester:
Acrylic:
Wool:
Rubbing - Dry (ISO 105-X12) N/A4-5
Rubbing - Wet (ISO 105-X12) N/A3-4
Perspiration - Acid (ISO 105-E04) Acetate:
Color Change4-5Cotton:
Nylon:
Polyester:
Acrylic:
Wool:
Perspiration - Alkaline (ISO 105-E04) Acetate:
Color Change4Cotton:
Nylon:
Polyester:
Acrylic:
Wool:
Light (ISO 105-B02) Rating (1-8 Scale) N/A
Color Change6

Note: Ratings are examples and actual results will vary.

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for assessing the colorfastness of a textile specimen.

G cluster_tests Colorfastness Tests start Start: Dyed Textile Sample (Disperse Orange 33) prep Specimen & Reagent Preparation start->prep evaluation Final Evaluation & Reporting (Grey Scales / Blue Wool Scale) wash Washing Test (ISO 105-C06) prep->wash light Light Test (ISO 105-B02) prep->light rub Rubbing Test (ISO 105-X12) prep->rub persp Perspiration Test (ISO 105-E04) prep->persp wash_res Assess Color Change & Staining wash->wash_res light_res Assess Fading light->light_res rub_res Assess Staining rub->rub_res persp_res Assess Color Change & Staining persp->persp_res wash_res->evaluation light_res->evaluation rub_res->evaluation persp_res->evaluation

Caption: Workflow for Textile Colorfastness Assessment.

References

Application Notes and Protocols for Solvent Extraction of C.I. Disperse Orange 33 from Textile Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of solvent extraction methods for the isolation of C.I. Disperse Orange 33 from textile matrices, particularly polyester (B1180765). The protocols detailed below are intended to guide researchers in selecting and performing appropriate extraction techniques for analytical and developmental purposes.

Introduction

This compound is a monoazo disperse dye used for coloring synthetic fibers like polyester. The extraction of such dyes from textile matrices is a critical step for various analytical applications, including quality control, toxicological assessment, and environmental monitoring. The choice of extraction method and solvent is crucial for achieving high recovery and ensuring the integrity of the analyte. This document outlines three prevalent methods: Conventional Solvent Extraction, Ultrasonic-Assisted Extraction (UAE), and Supercritical Fluid Extraction (SFE).

Method Overviews and Data Presentation

The selection of an appropriate extraction method depends on factors such as required efficiency, sample throughput, and available instrumentation. Below is a summary of common solvents and the efficiencies of different extraction techniques, based on data for disperse dyes, which can be considered indicative for this compound.

Conventional Solvent Extraction

This traditional method involves soaking or boiling the textile material in a suitable solvent. While straightforward, it can be time-consuming and may require larger solvent volumes. Common solvents for disperse dyes include chlorobenzene (B131634), methanol (B129727), acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[1]

Table 1: Solvents and Conditions for Conventional Extraction of Disperse Dyes from Polyester

SolventTemperature (°C)TimeObservations
Chlorobenzene100 - 1385 - 60 minMost commonly used solvent for this purpose.[1]
Methanol7015 min (repeated)Effective at a lower temperature compared to other solvents.[2]
Acetonitrile6060 minUsed for single fiber extraction.[1]
Dimethylformamide (DMF)100Not specifiedFound to be more effective than acetonitrile/water or methanol/water mixtures.
Dimethyl Sulfoxide (DMSO)100Up to 2 hoursEffective for single fiber extraction until discoloration.[1]
Ultrasonic-Assisted Extraction (UAE)

UAE utilizes ultrasonic waves to create cavitation bubbles in the solvent, enhancing the disruption of the fiber matrix and accelerating the dissolution of the dye. This method generally leads to higher extraction efficiencies in shorter times and at lower temperatures compared to conventional methods.

Table 2: Parameters for Ultrasonic-Assisted Extraction of Disperse Dyes

SolventTemperature (°C)TimeKey Advantage
Methanol5030 minIncreased dye recovery with reduced extraction time and temperature.[3]
Supercritical Fluid Extraction (SFE)

SFE employs a supercritical fluid, typically carbon dioxide (CO₂), as the extraction solvent. By manipulating temperature and pressure, the solvating power of the supercritical fluid can be precisely controlled. SFE is considered a "green" technology due to the use of a non-toxic, non-flammable, and readily available solvent that can be easily removed from the extract by depressurization.

Table 3: Conditions and Efficiencies for Supercritical CO₂ Extraction of Disperse Dyes from Polyester

Temperature (°C)Pressure (MPa)Time (min)Co-solventExtraction Efficiency (%)
1202560NoneUp to 85[4][5]
Not SpecifiedNot SpecifiedNot SpecifiedMethanol or Benzyl AlcoholUp to 87[4][5]

Experimental Protocols

The following are detailed protocols for the extraction of this compound from polyester textile samples.

Protocol 1: Conventional Solvent Extraction using Chlorobenzene
  • Sample Preparation: Cut the dyed polyester fabric into small pieces (approximately 2-5 mm).

  • Extraction:

    • Place a known weight of the textile sample (e.g., 0.5 g) into a glass extraction tube.

    • Add a specific volume of chlorobenzene (e.g., 5 mL).[1] The solvent-to-sample ratio may need optimization.

    • Seal the tube and place it in a heating block or oil bath preheated to 130°C.[1]

    • Maintain the extraction for 30 minutes.[2]

  • Post-Extraction:

    • Allow the tube to cool to room temperature.

    • Carefully transfer the extract to a clean vial.

    • For quantitative analysis, the extract can be evaporated to dryness under a gentle stream of nitrogen and the residue reconstituted in a known volume of a suitable solvent for analysis (e.g., methanol or acetonitrile).

Protocol 2: Ultrasonic-Assisted Extraction (UAE) using Methanol
  • Sample Preparation: Cut the dyed polyester fabric into small pieces (approximately 2-5 mm).

  • Extraction:

    • Place 1 gram of the textile sample into a beaker.

    • Add 20 mL of methanol.[3]

    • Place the beaker in an ultrasonic bath.

    • Sonicate at 50°C for 30 minutes.[3]

  • Post-Extraction:

    • Centrifuge the mixture at 10,000 rpm for 10 minutes to separate the fabric from the extract.[3]

    • Filter the supernatant through a 0.22 µm PTFE syringe filter.[3]

    • The filtered extract is now ready for analysis. For concentration purposes, the solvent can be evaporated and the residue reconstituted.

Protocol 3: Supercritical Fluid Extraction (SFE) using CO₂
  • Sample Preparation: Cut the dyed polyester fabric into small pieces and place it in the extraction vessel of the SFE system.

  • Extraction Parameters:

    • Pressurize the system with CO₂ to 25 MPa.[4][5]

    • Heat the extraction vessel to 120°C.[4][5]

    • Maintain these conditions for an extraction time of 60 minutes.[4][5]

    • The extracted dye is collected in a trap by depressurizing the CO₂.

  • Post-Extraction:

    • The collected dye can be dissolved in a suitable solvent for subsequent analysis.

Visualization of Workflows

The following diagrams illustrate the experimental workflows for the described extraction methods.

Solvent_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Conventional Solvent Extraction cluster_post Post-Extraction start Textile Sample prep Cut into small pieces start->prep add_solvent Add Chlorobenzene prep->add_solvent heat Heat at 130°C for 30 min add_solvent->heat cool Cool to Room Temp. heat->cool separate Separate Extract cool->separate evaporate Evaporate Solvent separate->evaporate reconstitute Reconstitute in Analysis Solvent evaporate->reconstitute analysis Analysis (e.g., HPLC) reconstitute->analysis

Caption: Conventional Solvent Extraction Workflow.

UAE_Workflow cluster_prep Sample Preparation cluster_extraction Ultrasonic-Assisted Extraction cluster_post Post-Extraction start Textile Sample prep Cut into small pieces start->prep add_solvent Add Methanol prep->add_solvent sonicate Sonicate at 50°C for 30 min add_solvent->sonicate centrifuge Centrifuge and Separate sonicate->centrifuge filter Filter Extract centrifuge->filter analysis Analysis (e.g., HPLC) filter->analysis

Caption: Ultrasonic-Assisted Extraction Workflow.

SFE_Workflow cluster_prep Sample Preparation cluster_extraction Supercritical Fluid Extraction cluster_post Post-Extraction start Textile Sample prep Place in Extraction Vessel start->prep pressurize Pressurize with CO₂ to 25 MPa prep->pressurize heat Heat to 120°C for 60 min pressurize->heat depressurize Depressurize to Collect Dye heat->depressurize dissolve Dissolve in Suitable Solvent depressurize->dissolve analysis Analysis (e.g., HPLC) dissolve->analysis Logical_Relationships cluster_methods Extraction Methods cluster_kpis Key Performance Indicators conv Conventional Solvent Extraction efficiency Extraction Efficiency conv->efficiency Moderate time Extraction Time conv->time High solvent Solvent Consumption & Environmental Impact conv->solvent High cost Initial Investment Cost conv->cost Low uae Ultrasonic-Assisted Extraction uae->efficiency High uae->time Low uae->solvent Moderate uae->cost Moderate sfe Supercritical Fluid Extraction sfe->efficiency Very High sfe->time Low sfe->solvent Low (Green) sfe->cost High

References

Application Notes and Protocols for Supercritical Fluid Dyeing of Polyester with C.I. Disperse Orange 33

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the dyeing of polyester (B1180765) (PET) fabric using C.I. Disperse Orange 33 in a supercritical carbon dioxide (scCO₂) medium. This innovative, waterless dyeing technique offers significant environmental benefits over traditional aqueous dyeing methods by eliminating wastewater generation and reducing energy consumption.[1][2][3][4]

Introduction

Supercritical fluid dyeing (SFD) utilizes carbon dioxide above its critical temperature (31.1 °C) and pressure (7.38 MPa) as a solvent for disperse dyes.[5] In its supercritical state, CO₂ exhibits properties of both a liquid and a gas, allowing it to effectively dissolve non-ionic disperse dyes and transport them into the amorphous regions of the polyester fiber.[1][4] This process results in high-quality dyeings with excellent fastness properties, comparable to or exceeding those achieved with conventional methods.[2][6][7] Key advantages of scCO₂ dyeing include the elimination of water consumption and effluent, the absence of dyeing auxiliaries like dispersing agents, and the potential for recycling both the dye and the CO₂.[4][5][8]

Principle of Supercritical Fluid Dyeing

The effectiveness of scCO₂ as a dyeing medium for polyester is attributed to several factors:

  • Solvating Power: The density and solvating power of scCO₂ can be precisely controlled by adjusting temperature and pressure, which in turn affects the solubility of the disperse dye.[4][5][9]

  • Mass Transfer: The low viscosity and high diffusivity of scCO₂ facilitate rapid penetration of the dye into the polymer matrix, leading to shorter dyeing times compared to aqueous methods.[4]

  • Fiber Swelling: Supercritical CO₂ can induce plasticization and swelling of the polyester fibers, enhancing dye diffusion within the polymer.[1][6]

Experimental Protocols

This section outlines the detailed methodology for dyeing polyester fabric with this compound using a laboratory-scale supercritical fluid dyeing apparatus.

Materials and Equipment
  • Substrate: Scoured and heat-set polyester (PET) fabric.

  • Dye: this compound (or a commercial equivalent such as Corangar Orange PE3330).[1][3]

  • Solvent: High-purity carbon dioxide (99.9%).

  • Apparatus: A laboratory-scale supercritical fluid dyeing vessel equipped with temperature and pressure controls, a CO₂ pump, and a dye reservoir.

Dyeing Procedure
  • Sample Preparation: A pre-weighed sample of the polyester fabric is wrapped around a perforated stainless-steel holder and placed inside the high-pressure dyeing vessel.

  • Dye Introduction: A precise amount of this compound powder (e.g., 0.2% on weight of fabric) is placed in the bottom of the vessel.[1][2][3]

  • Vessel Sealing: The dyeing vessel is securely sealed.

  • Pressurization and Heating: The system is flushed with low-pressure CO₂ to remove air. Liquid CO₂ is then pumped into the vessel and heated to the desired dyeing temperature. The pressure is simultaneously increased to the target level.

  • Dyeing Cycle: The dyeing process is carried out for a specified duration (e.g., 60-120 minutes) under constant temperature and pressure.[1][3] Agitation or circulation of the supercritical fluid may be employed to ensure even dyeing.

  • Depressurization: After the dyeing cycle, the pressure is gradually released. The CO₂ is vented, and any residual dye can be collected for recycling.

  • Post-Treatment: The dyed fabric is removed from the vessel. A light rinsing with a suitable solvent (e.g., acetone) may be performed to remove any surface-adhered dye, although this is often unnecessary in scCO₂ dyeing.[6]

Experimental Workflow Diagram

Supercritical_Fluid_Dyeing_Workflow Start Start Prep Substrate and Dye Preparation Start->Prep Loading Loading into Dyeing Vessel Prep->Loading Sealing Vessel Sealing Loading->Sealing Pressurization Pressurization and Heating with CO2 Sealing->Pressurization Dyeing Supercritical Dyeing Cycle Pressurization->Dyeing Maintain T & P Depressurization Depressurization and CO2 Venting Dyeing->Depressurization Dyeing Time Elapsed Unloading Unloading of Dyed Fabric Depressurization->Unloading PostTreatment Post-Treatment (Optional Rinsing) Unloading->PostTreatment End End PostTreatment->End

Caption: Experimental workflow for supercritical fluid dyeing of polyester.

Data Presentation

The following tables summarize the expected quantitative data from the supercritical fluid dyeing of polyester with this compound. The values are based on typical results reported in the literature.[1][2][9]

Table 1: Effect of Dyeing Temperature and Pressure on Color Strength (K/S)
Temperature (°C)Pressure (MPa)Color Strength (K/S)
8015Low
10015Moderate
12015High
12020Very High
12025Very High (Potential for slight decrease due to dye aggregation)

Note: Higher K/S values indicate a deeper shade and greater dye uptake. Generally, K/S increases with both temperature and pressure up to an optimal point.[9]

Table 2: Fastness Properties of Polyester Dyed with this compound in scCO₂
Fastness TestRating (ISO Scale)
Washing Fastness (Color Change)4-5
Washing Fastness (Staining on Cotton)4-5
Rubbing Fastness (Dry)4-5
Rubbing Fastness (Wet)4-5
Light Fastness (Xenon Arc)5-6

Note: The ratings are on a scale of 1 to 5 (or 1 to 8 for light fastness), where a higher number indicates better fastness.[7][10]

Influence of Process Parameters

  • Temperature: Increasing the temperature generally enhances dye uptake by increasing the kinetic energy of the dye molecules and promoting the swelling of the polyester fibers.[9] However, excessively high temperatures can lead to dye degradation. A typical optimal range is 100-120 °C.[1][6]

  • Pressure: Higher pressure increases the density of the scCO₂, which in turn increases the solubility of the disperse dye.[9] This leads to a higher concentration of dye in the fluid phase and greater dye uptake by the fiber. An optimal pressure range is typically 20-25 MPa.[1][3]

  • Dyeing Time: The dye uptake increases with time until the fiber reaches saturation. Due to the rapid mass transfer in scCO₂, dyeing times are significantly shorter than in conventional aqueous processes, often ranging from 60 to 120 minutes.[1][3][8]

Conclusion

Supercritical fluid dyeing of polyester with this compound presents a sustainable and efficient alternative to traditional dyeing methods. By optimizing the key process parameters of temperature, pressure, and time, high-quality dyeings with excellent color strength and fastness properties can be achieved. This technology holds significant promise for reducing the environmental footprint of the textile industry.[1][2][3]

References

Analytical Techniques for Monitoring Disperse Orange 33 in Environmental Matrices: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Orange 33 is a monoazo dye used in the textile industry for dyeing polyester (B1180765) fibers. Due to its potential environmental persistence and classification as a possible allergen, monitoring its presence in various environmental compartments is of significant importance. This document provides detailed application notes and experimental protocols for the quantitative analysis of Disperse Orange 33 in environmental samples, including water, soil, and sediment. The methodologies covered include High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), UV-Vis Spectrophotometry, and Electrochemical Sensing.

Quantitative Data Summary

The following tables summarize the quantitative performance data for the analytical methods described. These values are indicative and may vary depending on the specific instrumentation, matrix, and experimental conditions.

Table 1: LC-MS/MS Method Performance for Disperse Dyes (including Disperse Orange 3/33)

ParameterWaterSoil/SedimentTextile
Limit of Detection (LOD) 2.0 ng/L[1]0.02 - 0.04 mg/kg[2]0.02 - 1.35 ng/mL[3]
Limit of Quantification (LOQ) 8.0 ng/L[1]0.05 - 0.13 mg/kg[2]0.06 - 4.09 ng/mL[3]
Linear Range 2.0 - 100.0 ng/mL[1]0.5 - 25 mg/kg[2]0.1 - 200 ng/mL[3]
Recovery >70%[1]85.3 - 121.2%[2]81.8 - 114.1%[3]
Relative Standard Deviation (RSD) <13%[1]<15%<16.3%[3]

Table 2: HPLC-DAD Method Performance for Azo Dyes

ParameterWaterSoil/Sediment
Limit of Detection (LOD) 0.005 - 0.013 µg/mL[4]-
Limit of Quantification (LOQ) 0.014 - 0.038 µg/mL[4]-
Linear Range 0.1 - 2.0 µg/mL[4]-
Recovery --
Relative Standard Deviation (RSD) <5%-

Experimental Protocols

Analysis of Disperse Orange 33 in Water Samples by LC-MS/MS

This protocol details the extraction and analysis of Disperse Orange 33 from water samples using Solid-Phase Extraction (SPE) followed by LC-MS/MS.

1.1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Sample pH Adjustment: Acidify the water sample (e.g., 500 mL) to pH 3.5 with formic acid.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.

  • Sample Loading: Pass the acidified water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar impurities.

  • Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

  • Elution: Elute the retained Disperse Orange 33 from the cartridge with 10 mL of a methanol/acetonitrile (1:1, v/v) mixture.

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

1.2. LC-MS/MS Analysis

  • Chromatographic Column: C18 column (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: Linear gradient to 95% B

    • 15-18 min: Hold at 95% B

    • 18.1-20 min: Return to 10% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Selected Reaction Monitoring (SRM).

    • Precursor and product ions for Disperse Orange 33 need to be determined by direct infusion of a standard solution.

Workflow for LC-MS/MS Analysis of Water Samples

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample_Collection Water Sample Collection pH_Adjustment pH Adjustment (pH 3.5) Sample_Collection->pH_Adjustment SPE_Conditioning SPE Cartridge Conditioning Sample_Loading Sample Loading SPE_Conditioning->Sample_Loading Washing Washing Sample_Loading->Washing Drying Drying Washing->Drying Elution Elution Drying->Elution Concentration Concentration & Reconstitution Elution->Concentration Filtration Filtration Concentration->Filtration LC_Separation LC Separation Filtration->LC_Separation MS_Detection MS/MS Detection (SRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-DAD Analysis Sample_Collection Soil/Sediment Sample Collection Homogenization Drying & Homogenization Sample_Collection->Homogenization Ultrasonic_Extraction Ultrasonic Extraction Homogenization->Ultrasonic_Extraction Centrifugation Centrifugation Ultrasonic_Extraction->Centrifugation Cleanup Clean-up (Optional) Centrifugation->Cleanup Concentration Concentration & Reconstitution Cleanup->Concentration Filtration Filtration Concentration->Filtration HPLC_Separation HPLC Separation Filtration->HPLC_Separation DAD_Detection DAD Detection (at λmax) HPLC_Separation->DAD_Detection Data_Analysis Data Analysis & Quantification DAD_Detection->Data_Analysis workflow cluster_prep Sample Preparation cluster_analysis Spectrophotometric Analysis Sample_Collection Wastewater Sample Filtration Filtration Sample_Collection->Filtration Dilution Dilution (if necessary) Filtration->Dilution Instrument_Setup Instrument Setup (λmax = 415 nm) Blank_Measurement Blank Measurement Instrument_Setup->Blank_Measurement Sample_Measurement Sample Measurement Blank_Measurement->Sample_Measurement Quantification Quantification Sample_Measurement->Quantification workflow cluster_fabrication Sensor Fabrication cluster_measurement Electrochemical Measurement Electrode_Prep Electrode Preparation MIP_Deposition MIP Film Deposition Electrode_Prep->MIP_Deposition Template_Removal Template Removal MIP_Deposition->Template_Removal Rebinding Rebinding in Sample Template_Removal->Rebinding Detection Electrochemical Detection Rebinding->Detection Quantification Quantification Detection->Quantification

References

Troubleshooting & Optimization

Technical Support Center: C.I. Disperse Orange 33 Aqueous Dispersibility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for C.I. Disperse Orange 33. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the aqueous dispersibility of this dye. Here you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and comparative data to assist in your formulation and experimental work.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My this compound dispersion shows visible particle aggregates and is sedimenting quickly. What is the likely cause?

A1: This issue, known as flocculation or agglomeration, typically stems from one or more of the following factors:

  • Inadequate Dispersing Agent: The concentration or type of dispersing agent may be insufficient to stabilize the dye particles. Dispersants work by coating the particles to prevent them from sticking together.[1][2][3]

  • Incorrect pH: Disperse dyes are most stable in a weakly acidic medium.[1][4] If the pH is neutral or alkaline, the dye can hydrolyze, and the effectiveness of many common anionic dispersants is reduced, leading to aggregation.[1]

  • High Water Hardness: The presence of divalent cations (e.g., Ca²⁺, Mg²⁺) in hard water can cause some anionic dispersing agents to precipitate, leading to a loss of stability.[1]

  • Large Particle Size: If the dye has not been properly milled or processed, the particles may be too large. Larger particles have a greater tendency to settle and are more difficult to keep suspended.

Q2: The dispersion appears stable at room temperature but fails when heated. How can this be resolved?

A2: This is a common problem indicating a lack of thermal stability. The dispersing agent you are using likely loses its effectiveness at elevated temperatures, a critical factor in many applications that require heating.[1] The solution is to select a high-quality dispersing agent specifically designed for high-temperature stability, often polymeric dispersants that provide robust steric stabilization.[5][6]

Q3: I am observing color specks or spots on my final product (e.g., film, fiber). What causes this?

A3: Color specks are almost always caused by dye aggregates that were not broken down during initial dispersion or that formed during the application process.[4] This can be due to:

  • Poor Initial Dispersion: The dye was not properly pre-dispersed or milled before being added to the main solution.

  • Dispersion Instability: The dispersion may have been unstable, allowing particles to re-agglomerate over time or under shear stress.

  • Incompatible Auxiliaries: Other chemicals or auxiliaries in your formulation may be interfering with the dispersing agent, causing the dye to crash out of suspension.[1]

Q4: The color intensity of my application is inconsistent from one batch to another. Why is this happening?

A4: Batch-to-batch inconsistency in color strength often points to variations in the dye dispersion itself. Key factors include:

  • Variable Particle Size Distribution: Different batches may have undergone slightly different milling or precipitation processes, leading to variations in particle size, which affects color yield.

  • Dispersion Stability: If the dispersion is not perfectly stable, its properties can change over time. An older batch of dispersion may have more agglomerates than a freshly prepared one.

  • Strict Parameter Control: Ensure all process parameters like pH, temperature profile, and concentrations of all components are strictly controlled for each batch.[4]

Frequently Asked Questions (FAQs)

Q1: What makes this compound difficult to disperse in water?

A1: this compound is a nonionic, organic molecule with a hydrophobic chemical structure, resulting in very low solubility in water.[3][7][8] Like other disperse dyes, it exists as finely divided crystalline particles in aqueous media and requires significant formulation efforts to create a stable suspension.

Q2: What are the primary strategies to improve the aqueous dispersibility of this compound?

A2: The core strategies focus on overcoming the dye's inherent hydrophobicity and preventing particle aggregation. These include:

  • Particle Size Reduction: Decreasing the particle size to the micron or nano-scale increases the surface area and can improve dissolution rates and dispersion stability.[7][9]

  • Use of Dispersing Agents: Employing surfactants and polymers to coat the dye particles is essential for stability.[6][10]

  • Control of Aqueous Medium: Optimizing parameters such as pH and water hardness is crucial for the performance of the dispersion system.[1]

  • Solid Dispersion Technology: Formulating the dye within a water-soluble polymeric matrix can yield a product that dissolves to release the dye in an extremely fine, molecularly dispersed state.[10][11]

Q3: How does reducing particle size to the nanoscale help?

A3: Nanonization offers several advantages. Smaller particles have a reduced tendency for gravitational settling (Brownian motion becomes more dominant). According to the Ostwald-Freundlich equation, reducing particle size also increases the saturation solubility of the dye, which can enhance the rate of transfer in application processes. Techniques like high-gravity precipitation or wet milling are used to achieve this.[7][9]

Q4: How do I select an appropriate dispersing agent?

A4: The choice of dispersing agent is critical. Consider the following:

  • Stabilization Mechanism: Dispersants provide either electrostatic repulsion (typically with anionic surfactants) or steric repulsion (with non-ionic polymers).[10] Polymeric dispersants often provide more robust stabilization, especially at high temperatures.[5][6]

  • Thermal Stability: For any process involving heat, ensure the dispersant is effective at the target temperature.[1]

  • System Compatibility: The dispersant must be compatible with other components in your formulation and should not cause undesirable side effects like excessive foaming.

  • Common Types: Lignosulfonates, naphthalene (B1677914) sulfonic acid formaldehyde (B43269) condensates, and polycarboxylates are widely used and effective dispersants.[5][12]

Data Presentation

Table 1: Comparison of Particle Size Reduction Techniques for Disperse Dyes
TechniqueTypical Particle Size AchievedAdvantagesDisadvantages
Ball/Bead Milling 800 - 2000 nmScalable, well-established technology.Broad particle size distribution, potential for contamination from milling media.[13]
High-Pressure Homogenization 100 - 1000 nmEffective for reducing size, can handle high solids content.High energy consumption, can generate heat.
Ultrasonic Homogenization 100 - 500 nmGood for lab-scale preparations, effective at deagglomeration.Limited scalability, can cause molecular degradation with prolonged exposure.[14]
Antisolvent Precipitation 50 - 300 nmCan produce very fine particles with a narrow size distribution.[7]Requires use of organic solvents, control of nucleation and growth is critical.[10]
Nanoemulsion Templating 100 - 200 nmProduces particles with uniform size and good stability.[13]Multi-step process, requires removal of oil and high amounts of surfactant.[13]
Table 2: Influence of Key Process Parameters on Dispersion Stability
ParameterOptimal Range/ConditionPotential Issue if Deviated
pH 4.5 - 5.5 (Weakly Acidic)Dye hydrolysis, loss of dispersant effectiveness, and aggregation can occur in neutral or alkaline conditions.[1][4]
Temperature Profile Slow and controlled heating rate (e.g., 1-2°C/min)Rapid heating can shock the dispersion, causing particles to agglomerate.[1][4]
Water Hardness < 50 ppm (as CaCO₃)Divalent cations can react with and precipitate anionic dispersants, leading to dispersion failure.[1]
Shear Stress Adequate agitation to ensure uniformityExcessive shear can break down polymeric dispersants; insufficient shear allows for settling.

Experimental Protocols

Protocol 1: Preparation of a Nanodispersion via Wet Milling
  • Slurry Preparation:

    • In a suitable beaker, add deionized water (low hardness).

    • Add the selected high-temperature dispersing agent (e.g., a naphthalene sulfonate condensate at 1.0 g/L).

    • Adjust the pH to 5.0 using acetic acid.

    • Slowly add the this compound powder while stirring to create a pre-mixed slurry (e.g., 5-10% dye content by weight). Stir for 30 minutes.

  • Milling:

    • Transfer the slurry to a laboratory bead mill charged with zirconia milling media (e.g., 0.5 mm diameter).

    • Begin milling at a specified speed (e.g., 2000 rpm) while maintaining the temperature below 40°C using a cooling jacket.

    • Mill for a predetermined time (e.g., 2-6 hours). Collect samples periodically to check particle size.

  • Analysis:

    • Measure the particle size distribution of the final dispersion using Dynamic Light Scattering (DLS).

    • The target is typically a mean particle size (Z-average) below 300 nm with a Polydispersity Index (PDI) of less than 0.3.

Protocol 2: High-Temperature Dispersion Stability Test (Filtration Method)

This protocol assesses the stability of the dispersion under conditions similar to high-temperature applications.[1]

  • Initial Sample Preparation: Prepare a 1 g/L dispersion of this compound in deionized water with the appropriate dispersing agent and pH adjustment.

  • Initial Filtration:

    • Set up a Büchner funnel with a piece of quantitative filter paper (e.g., Whatman No. 1).

    • Measure 200 mL of the room-temperature dispersion and filter it under a constant vacuum. Record the time it takes for the entire volume to pass through.

    • Visually inspect the filter paper for any colored residue. A stable dispersion should leave no significant residue.

  • Heat Treatment:

    • Place another 200 mL of the initial dispersion into a sealed, high-temperature apparatus.

    • Heat the dispersion to 130°C and hold for 60 minutes.

    • Allow the solution to cool completely to room temperature.

  • Post-Heat Filtration:

    • Filter the heat-treated sample through a fresh piece of filter paper using the same setup. Record the filtration time.

    • Visually compare the residue on this filter paper with the one from the initial filtration.

  • Interpretation: A stable dispersion will show minimal change in filtration time and no significant increase in residue after heat treatment. A large increase in filtration time or the appearance of color spots on the paper indicates poor thermal stability.[1]

Visualizations

G cluster_prep Preparation cluster_char Characterization cluster_test Stability Testing start This compound (Raw Powder) psr Particle Size Reduction (e.g., Wet Milling) start->psr da Dispersant Selection & Addition psr->da homo Homogenization da->homo psa Particle Size Analysis (DLS) homo->psa zp Zeta Potential Measurement homo->zp st Short-Term Stability (Sedimentation) psa->st zp->st ht High-Temperature Test (Filtration) st->ht ht->psr Fail end_node Stable Aqueous Dispersion ht->end_node Pass

Caption: Experimental workflow for developing a stable aqueous dispersion.

G cluster_particle Particle Properties cluster_dispersant Dispersant Issues cluster_medium Aqueous Medium cluster_process Process Conditions center Dispersion Instability p1 Large Particle Size p1->center p2 Broad Size Distribution p2->center p3 Hydrophobic Surface p3->center d1 Incorrect Type d1->center d2 Insufficient Concentration d2->center d3 Poor Thermal Stability d3->center m1 Incorrect pH (Too High/Low) m1->center m2 High Water Hardness m2->center m3 Incompatible Solutes m3->center pr1 Rapid Heating pr1->center pr2 Inadequate Shear pr2->center pr3 Long Storage Time pr3->center

Caption: Key factors contributing to the instability of aqueous dispersions.

References

Technical Support Center: Optimization of HPLC Mobile Phase for Separating Disperse Orange 33 and its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of the High-Performance Liquid Chromatography (HPLC) mobile phase for the separation of Disperse Orange 33 and its impurities.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for developing an HPLC method for Disperse Orange 33?

A1: A good starting point for developing a separation method for Disperse Orange 33, a disperse azo dye, is reversed-phase HPLC. A C18 column is a common choice for the stationary phase. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water. An acidic modifier, like formic acid or phosphoric acid, is often added to the mobile phase to improve peak shape and control the ionization of the analyte and any impurities.

Q2: What are the potential impurities in a Disperse Orange 33 sample?

A2: Impurities in commercial dye samples can be numerous and varied.[1] For Disperse Orange 33, which is synthesized by the diazotization of 4-nitrobenzenamine and its coupling with N-cyanoethyl-N-butylaniline, potential impurities could include:[2]

  • Unreacted starting materials (4-nitrobenzenamine, N-cyanoethyl-N-butylaniline).

  • Isomers of Disperse Orange 33 formed during the coupling reaction.

  • By-products from side reactions occurring during synthesis.

  • Degradation products formed during storage.

Q3: How does the mobile phase composition affect the separation?

A3: The mobile phase composition is a critical factor in achieving a good separation. In reversed-phase HPLC, increasing the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase will generally decrease the retention time of Disperse Orange 33 and its impurities, as they are relatively nonpolar. The type of organic solvent, the pH of the aqueous phase, and the type and concentration of any additives can all influence the selectivity and resolution of the separation.

Q4: When should I use a gradient elution versus an isocratic elution?

A4: Isocratic elution, where the mobile phase composition remains constant throughout the run, is suitable for simple mixtures with a few components that have similar retention behavior. For complex samples containing Disperse Orange 33 and a range of impurities with different polarities, a gradient elution is often necessary. A gradient elution involves changing the mobile phase composition during the separation, typically by increasing the proportion of the organic solvent. This allows for the effective elution of both early-eluting (more polar) and late-eluting (more nonpolar) components within a reasonable analysis time. A standard procedure for disperse dyes often employs a gradient.[3]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Peak Tailing Secondary interactions between the analyte and the stationary phase (e.g., with residual silanols on the silica (B1680970) support).Add a small amount of an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase to suppress the ionization of silanol (B1196071) groups.[4] Consider using a column with a high-purity silica or an end-capped stationary phase.
Mobile phase pH is inappropriate for the analyte.Adjust the pH of the mobile phase. For acidic or basic analytes, operating at a pH where they are in a single ionic form can improve peak shape.
Peak Fronting Sample overload.Reduce the concentration of the sample or the injection volume.[4]
Column collapse or void formation.Replace the column. Ensure that the operating pressure and pH are within the column's recommended limits.
Poor Resolution Inadequate separation between Disperse Orange 33 and an impurity.Optimize the mobile phase composition. Adjust the ratio of organic solvent to water. Try a different organic solvent (e.g., methanol instead of acetonitrile). Optimize the gradient profile (if using gradient elution).
Low column efficiency.Ensure the column is properly packed and not degraded. Check for system leaks or excessive dead volume.
Shifting Retention Times Inconsistent mobile phase preparation.Prepare the mobile phase accurately and consistently. Degas the mobile phase before use to prevent bubble formation.
Fluctuations in column temperature.Use a column oven to maintain a constant and stable temperature.[5]
Column equilibration is insufficient.Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis.[5]
Ghost Peaks Contamination in the mobile phase or from the injector.Use high-purity solvents and reagents. Flush the injector and sample loop. Run a blank gradient to identify the source of the ghost peaks.[4]

Experimental Protocols

Initial Method Development for Disperse Orange 33 Separation

This protocol outlines a starting point for developing an HPLC method for the separation of Disperse Orange 33 and its impurities.

1. Sample Preparation: a. Accurately weigh a small amount of the Disperse Orange 33 sample. b. Dissolve the sample in a suitable solvent, such as acetonitrile or methanol, to a known concentration (e.g., 1 mg/mL). c. Filter the sample solution through a 0.45 µm syringe filter before injection.

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Program: A linear gradient from 40% B to 98% B over 15 minutes is a reasonable starting point, followed by a hold at 98% B for 5 minutes and then re-equilibration at the initial conditions.[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The maximum absorbance wavelength of Disperse Orange 33 (typically around 450-480 nm).

  • Injection Volume: 10 µL.

3. Data Analysis: a. Monitor the chromatogram for the main peak corresponding to Disperse Orange 33 and any impurity peaks. b. Evaluate the peak shape, resolution between peaks, and retention times.

Mobile Phase Optimization Workflow

The following workflow can be used to systematically optimize the mobile phase for better separation.

MobilePhaseOptimization cluster_start Initial Analysis cluster_evaluation Evaluation cluster_optimization Optimization Strategies cluster_decision Decision cluster_end Final Method Start Initial HPLC Run (e.g., 40-98% ACN gradient) Evaluate Evaluate Chromatogram: - Peak Shape - Resolution - Retention Time Start->Evaluate AdjustGradient Adjust Gradient Slope/Time Evaluate->AdjustGradient Poor Resolution ChangeSolvent Change Organic Solvent (e.g., MeOH) Evaluate->ChangeSolvent Co-elution AdjustpH Adjust Mobile Phase pH (e.g., different acid) Evaluate->AdjustpH Poor Peak Shape Optimal Optimal Separation? Evaluate->Optimal Good Separation AdjustGradient->Evaluate ChangeSolvent->Evaluate AdjustpH->Evaluate Optimal->AdjustGradient No End Final Validated Method Optimal->End Yes

Caption: Workflow for optimizing the HPLC mobile phase.

Data Presentation

The following table illustrates hypothetical data from experiments to optimize the mobile phase composition. This data demonstrates how changes in the mobile phase can affect key chromatographic parameters.

Mobile Phase Composition Retention Time of Disperse Orange 33 (min) Resolution (Rs) between Disperse Orange 33 and Impurity 1 Tailing Factor of Disperse Orange 33
60% Acetonitrile / 40% Water (Isocratic)8.51.21.8
70% Acetonitrile / 30% Water (Isocratic)5.20.91.6
60% Methanol / 40% Water (Isocratic)10.21.51.4
40-98% Acetonitrile Gradient12.32.11.1

Logical Relationship Diagram

Troubleshooting Logic for Poor Peak Shape

This diagram illustrates a logical approach to troubleshooting common peak shape problems in the HPLC analysis of Disperse Orange 33.

TroubleshootingPeakShape cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_solutions Potential Solutions cluster_verification Verification cluster_outcome Outcome Problem Poor Peak Shape Observed (Tailing, Fronting, Splitting) CheckSystem Check HPLC System: - Leaks - Pressure Fluctuations - Temperature Stability Problem->CheckSystem CheckMobilePhase Check Mobile Phase: - Correct Composition - Degassed - pH Problem->CheckMobilePhase CheckColumn Check Column: - Age/History - Contamination Problem->CheckColumn SolutionSystem Fix Leaks, Purge System, Set Column Temperature CheckSystem->SolutionSystem SolutionMobilePhase Prepare Fresh Mobile Phase, Adjust pH/Modifier CheckMobilePhase->SolutionMobilePhase SolutionColumn Flush Column, Replace Guard Column, Replace Analytical Column CheckColumn->SolutionColumn Verify Re-run Analysis SolutionSystem->Verify SolutionMobilePhase->Verify SolutionColumn->Verify Resolved Problem Resolved Verify->Resolved Peak Shape Improved NotResolved Problem Persists Verify->NotResolved No Improvement

Caption: Troubleshooting logic for addressing poor peak shape.

References

Technical Support Center: Minimizing the Ecological Impact of Disperse Orange 33 Effluent

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to treat dyeing effluent containing Disperse Orange 33. The information is presented through frequently asked questions, detailed troubleshooting guides, experimental protocols, and comparative data to assist in experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for treating wastewater containing Disperse Orange 33?

A1: The main strategies for treating Disperse Orange 33, a type of azo dye, fall into four categories: physical methods like adsorption, chemical methods such as Advanced Oxidation Processes (AOPs), biological treatments, and membrane filtration processes. Often, a combination of these methods is the most effective approach to ensure complete removal and detoxification of the effluent.[1][2]

Q2: Why is Disperse Orange 33 considered an ecological concern?

A2: Disperse Orange 33 is an azo dye that is persistent in the environment and resistant to conventional wastewater treatment methods.[3] Its release into water bodies is highly visible and can block sunlight, inhibiting photosynthesis in aquatic plants.[4] More critically, under anaerobic conditions or through certain metabolic processes, the azo bond (-N=N-) can be cleaved to form aromatic amines, which are known to be potentially carcinogenic and mutagenic.[5][6][7]

Q3: Which factors are most critical to control during adsorption experiments for dye removal?

A3: Several parameters significantly influence adsorption efficiency. The most critical are: pH (which affects the surface charge of the adsorbent and the dye molecule), adsorbent dosage , initial dye concentration , contact time , and temperature .[4][8] Optimizing these factors is essential for achieving maximum dye removal.

Q4: Can adsorbents used for dye removal be regenerated and reused?

A4: Yes, regenerating adsorbents is a key step for making the adsorption process economical and sustainable. Common regeneration methods include thermal treatment, or chemical washing with acids, bases, or organic solvents like acetone (B3395972) and methanol (B129727) to desorb the dye molecules.[9][10][11] However, regeneration efficiency may decrease after several cycles.[10]

Q5: What are Advanced Oxidation Processes (AOPs) and how do they work on dyes?

A5: AOPs are a set of chemical treatment procedures designed to remove organic pollutants from water. They rely on the generation of highly reactive oxygen species (ROS), primarily the hydroxyl radical (•OH).[12] These radicals are powerful oxidizing agents that can break down the complex aromatic structure of Disperse Orange 33 into simpler, less toxic compounds, and can potentially lead to complete mineralization (conversion to CO2 and water).[13][14] Common AOPs include Fenton's reagent (H₂O₂ + Fe²⁺), ozonation, and photocatalysis (e.g., UV/TiO₂).[3][15]

Troubleshooting Guides

Adsorption-Based Methods
Issue / Observation Possible Cause Troubleshooting Steps
Low dye removal efficiency. Suboptimal pH: The surface charge of the adsorbent may not be favorable for dye interaction. For many systems removing disperse dyes, an acidic pH is often more effective.[16]1. Check pH: Measure the pH of the solution. 2. Optimize pH: Conduct small-scale experiments across a pH range (e.g., 2-10) to find the optimal value for your specific adsorbent. Adjust the pH of your main experiment accordingly.
Insufficient Adsorbent Dosage: The number of active sites may be too low for the dye concentration.1. Increase Dosage: Systematically increase the adsorbent dose in small increments to see if removal efficiency improves. 2. Avoid Excess: Be aware that excessively high doses can lead to adsorbent aggregation, reducing the effective surface area.
Short Contact Time: The system may not have reached equilibrium.1. Kinetic Study: Perform a time-course experiment (e.g., taking samples at 10, 30, 60, 120, 180 min) to determine the equilibrium time. 2. Extend Duration: Ensure your experiment runs for at least the determined equilibrium time.
Adsorbent Pore Blockage: Pores may be blocked by other substances in the effluent or by dye aggregates.1. Effluent Pre-treatment: Filter the effluent before the adsorption step to remove suspended solids. 2. Dispersing Agent: Ensure proper dispersion of the dye in the solution, as disperse dyes are not fully soluble.[17][18]
Results are not reproducible. Inconsistent Agitation: Variable mixing speed affects the diffusion of dye molecules to the adsorbent surface.[8]1. Standardize Agitation: Use a magnetic stirrer or orbital shaker at a constant, recorded speed for all experiments.
Temperature Fluctuation: Adsorption can be an exothermic or endothermic process, so temperature changes can alter the equilibrium.1. Control Temperature: Use a water bath or a temperature-controlled shaker to maintain a constant temperature throughout the experiment.
Advanced Oxidation Processes (AOPs) - Fenton Process
Issue / Observation Possible Cause Troubleshooting Steps
Low decolorization or COD removal. Incorrect pH: The Fenton reaction is highly pH-dependent. The optimal pH is typically acidic, around 3.[19][20] At higher pH, iron precipitates as ferric hydroxide (B78521), inhibiting radical generation.1. Adjust pH: Before adding reagents, adjust the effluent pH to the optimal range (typically 2.5-4.0) using acid (e.g., H₂SO₄).[21]
Incorrect H₂O₂/Fe²⁺ Ratio: An improper molar ratio of hydrogen peroxide to ferrous iron can limit the production of hydroxyl radicals.1. Optimize Ratio: Perform experiments with varying ratios of H₂O₂ to Fe²⁺ to find the most effective combination for your specific effluent.[22]
Radical Scavenging: Excess H₂O₂ or Fe²⁺ can act as scavengers of hydroxyl radicals, reducing the process efficiency.[13] Other components in the wastewater (e.g., carbonate ions) can also be scavengers.1. Titrate Reagents: Add reagents in optimal, not excessive, amounts. 2. Characterize Effluent: Analyze the effluent for potential scavenging ions and consider pre-treatment if they are present in high concentrations.
Reaction stops prematurely. Depletion of Fe²⁺ Catalyst: The catalyst (Fe²⁺) is consumed during the reaction as it is oxidized to Fe³⁺.1. Check Reagent Doses: Ensure the initial dose was correct. The reaction should proceed until either the oxidant or the organic pollutant is depleted. 2. Photo-Fenton: Consider using a UV lamp (Photo-Fenton process) to enhance the reduction of Fe³⁺ back to Fe²⁺, thereby regenerating the catalyst and improving efficiency.[13]

Comparative Data on Treatment Strategies

The following tables summarize quantitative data from various studies on the treatment of Disperse Orange dyes and similar textile effluents.

Table 1: Adsorption Methods
AdsorbentTarget DyeOptimal pHContact TimeAdsorbent DoseMax. Removal Efficiency (%)Reference
Activated Carbon (from Holm Oak Acorns)Disperse Orange 302-0.15 g / 25 mL93.5[16]
Zeolite (from Cenospheres)Disperse Orange 25-60-140 min-96.0[23]
Waste Rubber Particles (H₂SO₄ activated)Disperse Orange 30-90 min0.4 g-This study investigated adsorption kinetics and isotherms but did not provide a single max efficiency percentage.
Table 2: Advanced Oxidation Processes (AOPs)
AOP MethodTarget EffluentOptimal pHReagent DosesTreatment TimeMax. Removal Efficiency (%)Reference
Fenton ProcessTextile Effluent3FeSO₄: 0.2 g/L, H₂O₂: 0.1 mL/L-98 (Color), 89 (COD)[19][21]
Fenton ProcessAcrylic Yarn Dyehouse-Fe(II) Dosage was the most effective parameter-96.2 (Color), 82.8 (COD)[24]
Fenton-likeAzo Dyes---Investigated intermediate formation rather than max efficiency.[14]

Experimental Protocols

Protocol 1: Batch Adsorption Experiment for Disperse Orange 33 Removal
  • Preparation of Stock Solution: Prepare a 1000 mg/L stock solution of Disperse Orange 33 in deionized water. Note: Disperse dyes have low water solubility; use of a dispersing agent or sonication may be necessary for a stable dispersion.

  • Preparation of Working Solutions: From the stock solution, prepare a series of working solutions of different initial concentrations (e.g., 10, 20, 50, 100 mg/L) by dilution.

  • Adsorption Procedure:

    • Take a fixed volume (e.g., 50 mL) of a chosen dye concentration in a series of conical flasks.

    • Adjust the pH of the solutions to the desired value (e.g., pH 3) using 0.1 M HCl or 0.1 M NaOH.

    • Add a precise amount of the adsorbent (e.g., 0.1 g) to each flask.

    • Place the flasks on an orbital shaker at a constant speed (e.g., 150 rpm) and constant temperature (e.g., 25°C).

  • Sampling and Analysis:

    • At predetermined time intervals (e.g., 10, 30, 60, 90, 120 minutes), withdraw a sample from each flask.

    • Immediately centrifuge or filter the sample (using a 0.45 µm syringe filter) to separate the adsorbent.

    • Measure the absorbance of the supernatant using a UV-Vis spectrophotometer at the maximum wavelength (λ_max) of Disperse Orange 33.

  • Calculations:

    • Calculate the remaining dye concentration using a pre-established calibration curve.

    • Determine the percentage of dye removal using the formula: Removal (%) = ((C₀ - Cₑ) / C₀) * 100 where C₀ is the initial concentration and Cₑ is the equilibrium concentration.

Protocol 2: Fenton Oxidation of Disperse Orange 33 Effluent
  • Effluent Characterization: Determine the initial Chemical Oxygen Demand (COD) and dye concentration of the effluent sample.

  • pH Adjustment: Take a known volume of the effluent (e.g., 250 mL) in a beaker. Adjust the initial pH to 3.0 using 1 M H₂SO₄ while stirring with a magnetic stirrer.

  • Reagent Addition:

    • Add the optimized dose of the iron catalyst, Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O) (e.g., 1.2 g/L), to the solution and stir until it dissolves.[19]

    • Slowly add the optimized dose of 30% Hydrogen Peroxide (H₂O₂) (e.g., 0.6 mL/L) to the beaker.[19]

  • Reaction:

    • Allow the reaction to proceed for the determined optimal reaction time (e.g., 60 minutes) under continuous stirring.

  • Termination and Precipitation:

    • Stop the reaction by raising the pH to around 7.0-8.0 with 1 M NaOH. This will cause the precipitation of iron as ferric hydroxide (Fe(OH)₃).

    • Allow the sludge to settle for at least 30 minutes.

  • Analysis:

    • Filter the supernatant to remove the sludge.

    • Measure the final COD and dye concentration of the treated, clear supernatant to determine the removal efficiency.

Visualizations: Pathways and Workflows

decision_tree start Effluent Characterization (Dye Conc., COD, Salinity) high_conc High Dye Conc. (>200 mg/L) High COD start->high_conc High Organic Load low_conc Low Dye Conc. (<50 mg/L) Low COD start->low_conc Low Organic Load aop AOP (e.g., Fenton, Ozonation) high_conc->aop high_salinity High Salinity? low_conc->high_salinity adsorption Adsorption (e.g., Activated Carbon) high_salinity->adsorption No membrane Membrane Filtration (e.g., Nanofiltration) high_salinity->membrane Yes biological Biological Treatment (e.g., Activated Sludge) adsorption->biological For polishing step post_treat Post-treatment needed (e.g., Biological) aop->post_treat If mineralization is incomplete

Caption: A decision tree for selecting a suitable treatment strategy.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Dye Stock Solution adjust_ph Adjust Effluent pH prep_stock->adjust_ph prep_adsorbent Weigh Adsorbent run_exp Add Adsorbent to Effluent & Place on Shaker prep_adsorbent->run_exp adjust_ph->run_exp Start take_samples Withdraw Samples at Intervals run_exp->take_samples separate Centrifuge/Filter Sample take_samples->separate Analyze measure Measure Absorbance (UV-Vis) separate->measure calculate Calculate Removal % measure->calculate

Caption: Workflow for a typical batch adsorption experiment.

signaling_pathway cluster_cell Cellular Environment azo_dye Azo Dye (e.g., Disperse Orange 33) azo_reductase Azo Reductase (e.g., from gut/skin bacteria) azo_dye->azo_reductase Reduction aromatic_amine Carcinogenic Aromatic Amine azo_reductase->aromatic_amine metabolism Metabolic Activation (Phase I & II Enzymes) aromatic_amine->metabolism electrophile Reactive Electrophilic Intermediate metabolism->electrophile dna_adduct DNA Adduct Formation electrophile->dna_adduct Binds to dna DNA dna->dna_adduct mutation Mutation / DNA Damage dna_adduct->mutation cancer Tumor Initiation mutation->cancer

Caption: Carcinogenic activation pathway of azo dye metabolites.

References

troubleshooting common issues in the industrial application of C.I. Disperse Orange 33

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: C.I. Disperse Orange 33

A Note on Applications: this compound is a monoazo dye primarily used in the textile industry for dyeing hydrophobic synthetic fibers, especially polyester (B1180765).[1][2] Its properties are not suited for applications in drug development or biological research. This guide is tailored for researchers and scientists in materials science, textile chemistry, and industrial dyeing applications.

Product Information and Specifications

This compound is a non-ionic dye with low water solubility, designed for application on polyester and other synthetic fibers under high-temperature and high-pressure conditions.[3]

PropertyValue
C.I. Name Disperse Orange 33
CAS Number 61867-93-4[1]
Molecular Formula C₁₉H₂₁N₅O₂[1]
Molecular Weight 351.40 g/mol [1]
Molecular Structure Single Azo Class[1]
Appearance Red-light orange powder
Primary Application Dyeing of Polyester Fibers

Table 1: General Properties of this compound

Fastness PropertyISO Standard Rating
Light Fastness 5-6
Washing Fastness 4-5
Perspiration Fastness 5
Ironing Fastness 4-5

Table 2: Color Fastness Ratings for this compound[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it used? A1: this compound is a disperse dye used to color hydrophobic fibers like polyester, nylon, and cellulose (B213188) acetate.[4][5][6] Disperse dyes are characterized by their sparing solubility in water and are applied as a fine aqueous dispersion.[7]

Q2: Why is high-temperature dyeing required for polyester with this dye? A2: Polyester has a compact, hydrophobic molecular structure that is difficult for dye molecules to penetrate at low temperatures.[8] Dyeing is typically carried out at elevated temperatures (e.g., 130°C to 140°C) to increase the thermal motion of the polymer chains, which opens up the fiber structure and allows the dye molecules to diffuse inside.[9][10]

Q3: What is the function of a dispersing agent in the dyeing process? A3: A dispersing agent is crucial for stabilizing the dye particles in the solution, preventing them from clumping together (agglomeration).[9] Proper dispersion ensures uniform color distribution across the fabric, preventing patchiness and improving overall color fastness.[9][11]

Q4: How does pH affect the stability and performance of this compound? A4: Disperse dyes, including Orange 33, are most stable under weakly acidic conditions (pH 4.5-5.5). Under alkaline conditions (pH > 6) at high temperatures, many disperse dyes can undergo hydrolysis, leading to changes in color and a reduction in color yield.[12]

Q5: What are the main causes of poor color fastness? A5: Poor color fastness can result from several factors:

  • Improper Dye Selection: Using a dye with inherently low fastness properties for the intended application.

  • Surface Dye: Incomplete diffusion of the dye into the fiber, leaving particles on the surface that can be easily rubbed or washed off.[13]

  • Thermal Migration: During post-dyeing heat treatments (like heat setting), the dye can migrate from the fiber's interior to its surface, which reduces fastness.[10][13]

  • Improper After-treatment: Failure to perform a "reduction clearing" wash after dyeing to remove unfixed surface dye.[13]

Troubleshooting Guide

Problem: Uneven Dyeing (Poor Leveling) and Color Spots

Q: My dyed polyester fabric has patches, streaks, or a non-uniform color. What is the cause and how can I fix it?

A: This issue, known as uneven dyeing or poor leveling, is a common problem. It occurs when the dye is absorbed by the fabric at different rates in different areas.[9][11]

Potential Causes & Solutions:

  • Poor Dye Dispersion: If the dye particles are not uniformly dispersed, they can agglomerate and cause color spots.[8][9]

    • Solution: Ensure the dispersing agent is effective and used at the correct concentration. Check water hardness, as calcium and magnesium ions can interfere with dispersion.[10]

  • Rapid Temperature Rise: Heating the dye bath too quickly, especially in the critical temperature range (90-125°C), can cause the dye to "strike" the fabric surface rapidly and unevenly before it has a chance to migrate and level out.[14][15]

    • Solution: Control the heating rate, typically between 1-2°C per minute, within the critical exhaustion range for the dye.[14][15]

  • Improper pH Control: An incorrect pH can affect the stability of the dye dispersion and the surface charge of the fiber, leading to uneven uptake.

    • Solution: Maintain a stable, weakly acidic pH (4.5-5.5) throughout the dyeing process using a suitable buffer system.

  • Insufficient Leveling Agent: Leveling agents help to slow down the initial dye uptake and promote migration, allowing the dye to redistribute for a more even shade.[3][4]

    • Solution: Select a high-quality leveling agent that has good migration properties at high temperatures and use it at the recommended concentration.[4]

  • Oligomers: Polyester can release low-molecular-weight polymers (oligomers) during high-temperature dyeing, which can deposit on the fabric surface and cause spots or resist dyeing.[8][10]

    • Solution: Use an anti-oligomer agent in the dye bath and ensure the machine is cleaned regularly.

G cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Corrective Actions Problem Uneven Dyeing / Color Spots Dispersion Poor Dye Dispersion Problem->Dispersion Temp Rapid Temperature Rise Problem->Temp pH Incorrect pH Problem->pH Agent Insufficient Leveling Agent Problem->Agent Sol_Dispersion Check Dispersing Agent & Water Hardness Dispersion->Sol_Dispersion Sol_Temp Control Heating Rate (1-2°C/min) Temp->Sol_Temp Sol_pH Maintain pH 4.5-5.5 pH->Sol_pH Sol_Agent Use Effective Leveling Agent Agent->Sol_Agent

Caption: Troubleshooting workflow for uneven dyeing.

Problem: Poor Color Fastness to Washing or Rubbing

Q: The color of my dyed fabric bleeds during washing or rubs off easily (crocking). Why is this happening?

A: This indicates that the dye is not sufficiently fixed within the fiber.

Potential Causes & Solutions:

  • Unfixed Surface Dye: The most common cause is dye that has not penetrated the fiber and remains on the surface.

    • Solution: A post-dyeing cleaning process called "reduction clearing" is essential. This process uses a reducing agent (like sodium hydrosulfite) and an alkali at 70-80°C to strip and wash away any dye from the fiber surface.[13]

  • Thermal Migration: If the fabric undergoes a heat treatment (e.g., heat setting) after dyeing, the dye can migrate from the inside of the fiber back to the surface.

    • Solution: Select dyes with higher sublimation fastness (higher energy dyes). If possible, perform heat setting before dyeing. Use a migration inhibitor or anti-thermomigration finishing agent.[13]

  • Incorrect Dyeing Temperature/Time: If the dyeing temperature was too low or the time too short, the dye may not have fully diffused into the core of the fibers.

    • Solution: Ensure the dyeing cycle reaches and holds the optimal temperature (typically 130°C for polyester) for a sufficient duration (e.g., 30-60 minutes) to allow for complete dye penetration.

Experimental Protocols

Protocol 1: High-Temperature Exhaust Dyeing of Polyester Fabric

Objective: To dye a polyester fabric sample with this compound using a standard laboratory high-temperature dyeing apparatus.

Materials:

  • Polyester fabric (pre-scoured and dried)

  • This compound

  • Dispersing agent

  • Leveling agent

  • Acetic acid (to adjust pH)

  • Sodium hydrosulfite and sodium hydroxide (B78521) (for reduction clearing)

  • Laboratory dyeing machine (e.g., a glycerin bath beaker dyer)

Procedure:

  • Prepare the Dye Bath: Calculate the required amounts of dye and chemicals based on the weight of the fabric (o.w.f). A typical recipe might be:

    • This compound: 1.0% o.w.f

    • Dispersing Agent: 1.0 g/L

    • Leveling Agent: 0.5 g/L

  • Set pH: Prepare the dye bath with water and all chemicals except the dye. Adjust the pH to 4.5-5.5 using acetic acid.

  • Disperse the Dye: Make a paste of the dye powder with a small amount of water. Add this paste to the main dye bath while stirring to ensure proper dispersion.

  • Dyeing Cycle:

    • Place the fabric sample in the dye bath at 40°C.

    • Increase the temperature to 130°C at a rate of 1.5°C/minute.[3]

    • Hold the temperature at 130°C for 45 minutes to allow for dye diffusion and fixation.[3]

    • Cool the bath down to 70°C.

  • Rinsing: Remove the fabric and rinse thoroughly with hot and then cold water to remove loose dye.[4]

  • Reduction Clearing: Prepare a new bath with 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide. Treat the dyed fabric at 80°C for 20 minutes.[3]

  • Final Rinse and Dry: Rinse the fabric again with hot and cold water until the water runs clear, then neutralize with a weak acid if necessary. Dry the fabric.

G node_setup Dye Bath Setup pH 4.5-5.5 Add Dispersing/Leveling Agents node_dyeing Dyeing Cycle Start at 40°C Heat to 130°C (1.5°C/min) Hold for 45 min Cool to 70°C node_setup->node_dyeing node_clearing Reduction Clearing Bath at 80°C 2 g/L NaOH 2 g/L Na₂S₂O₄ Hold for 20 min node_dyeing->node_clearing node_finish Final Steps Hot/Cold Rinse Neutralize Dry node_clearing->node_finish

Caption: Key stages in the polyester dyeing process.

Protocol 2: Evaluation of Color Fastness to Washing (Based on ISO 105-C06)

Objective: To assess the resistance of the dyed fabric's color to a standard washing procedure.

Procedure:

  • Prepare a composite specimen by stitching the 10x4 cm dyed fabric sample between two undyed multifiber fabrics.

  • Place the specimen in a stainless steel container with a standard detergent solution and 10 steel balls.

  • Agitate the container in a laundering machine (e.g., Launder-Ometer) for 30 minutes at a specified temperature (e.g., 60°C for test C1S).

  • Remove the specimen, rinse it in cold water, and dry it in air at a temperature not exceeding 60°C.

  • Evaluate the change in color of the dyed sample and the degree of staining on the adjacent multifiber fabrics using the standard Grey Scales.

Protocol 3: Evaluation of Color Fastness to Rubbing (Based on ISO 105-X12)

Objective: To determine the amount of color transferred from the fabric surface to another surface by rubbing.

Procedure:

  • Dry Rubbing: Clamp the dyed fabric sample onto the base of a crockmeter. Mount a square of standard white cotton rubbing cloth onto the rubbing finger.

  • Perform 10 complete turns of the crank at a rate of one turn per second.

  • Wet Rubbing: Repeat the process with a fresh white cotton cloth that has been wetted with deionized water and squeezed to a 100% water pickup.

  • Remove the white cloths and allow them to air dry.

  • Evaluate the degree of staining on both cloths using the Grey Scale for Staining. The fastness is typically rated on a scale of 1 to 5, where 5 is the best (no color transfer).[16]

References

preventing the degradation of C.I. Disperse Orange 33 during analytical procedures

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and best practices for researchers and scientists working with C.I. Disperse Orange 33. The primary focus is to prevent the degradation of the dye during analytical procedures, ensuring the accuracy and reproducibility of experimental results.

Troubleshooting Guide

This section addresses specific issues you may encounter during your analysis.

Question: My analyte signal (peak area) for Disperse Orange 33 is decreasing in samples left in the autosampler queue. What is causing this instability?

Answer: A decreasing signal over time suggests that this compound is degrading in the vial after preparation. The most common causes are exposure to light, incorrect pH, or elevated temperatures.

  • Photodegradation: Azo dyes, including Disperse Orange 33, are susceptible to degradation upon exposure to UV or even ambient light.[1]

  • pH Instability: Disperse dyes are most stable in a slightly acidic environment (pH 4-5).[2] If your sample matrix or solvent is neutral or alkaline (pH > 6), the dye can undergo hydrolysis, especially at elevated temperatures.[2]

  • Temperature: Higher temperatures can accelerate chemical degradation.[3] Some autosamplers may not have temperature control, leading to sample heating over time.

Solutions:

  • Use amber or light-blocking autosampler vials to protect samples from light.

  • If possible, use a temperature-controlled autosampler set to a cool temperature (e.g., 4-10 °C).

  • Ensure your sample solvent is buffered to a pH between 4.5 and 5.5 using a suitable buffer, such as an acetate (B1210297) buffer.[4]

  • Minimize the time between sample preparation and analysis.

Question: I am observing unexpected or new peaks in my chromatograms that are not present in freshly prepared standards. Could these be degradation products?

Answer: Yes, the appearance of new peaks, often at earlier retention times, is a strong indicator of degradation. This compound is a single azo dye.[5] The primary degradation pathway for azo dyes is the reductive cleavage of the azo bond (-N=N-).[6] This cleavage breaks the molecule into smaller, often colorless, aromatic amines, which will appear as separate peaks in your chromatogram.[7]

Solutions:

  • Confirm Degradation: Immediately re-analyze a freshly prepared standard to confirm the new peaks are not from a contaminated solvent or system issue.

  • Investigate the Cause: Review the troubleshooting steps for signal loss (light, pH, temperature).

  • Mass Spectrometry: If using LC-MS, analyze the mass-to-charge ratio (m/z) of the new peaks. This can help identify the fragments and confirm the degradation pathway.

Question: The color of my stock solution is visibly fading over time. How can I prevent this?

Answer: Visible color fading is a clear sign of dye degradation. The chromophore, the part of the molecule responsible for its color (in this case, the azo group), is being destroyed.

Solutions:

  • Proper Storage: Stock solutions should be stored in a refrigerator or freezer.

  • Light Protection: Always store stock solutions in amber glass containers or wrap the container in aluminum foil.

  • pH Control: Prepare stock solutions in a solvent system that is slightly acidic (pH 4.5-5.5). Do not use alkaline solutions for storage.[2]

  • Avoid Contaminants: Ensure solvents are free from oxidizing or reducing agents.[8] Disperse Orange 33 should be kept away from strong oxidizing agents like nitrates and chlorine bleaches.[8]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound analytical standards and solutions? A1: Store solid this compound in a cool, dark, and dry place. Prepare stock solutions in a suitable organic solvent like acetone (B3395972) or ethanol (B145695) and store them in amber, tightly sealed glass containers at low temperatures (e.g., 4 °C).[9] For aqueous-organic working solutions, ensure the pH is maintained between 4.5 and 5.5.[4]

Q2: Which analytical technique is least likely to cause degradation of this compound? A2: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with UV-Vis or Mass Spectrometry (MS) detectors is generally the most suitable technique.[10][11] These methods operate at or near room temperature and do not require the high heat that could cause thermal degradation in techniques like Gas Chromatography (GC) unless specifically optimized.

Q3: What are the primary factors that cause this compound to degrade? A3: The main factors are:

  • High pH (Alkaline Conditions): Leads to hydrolysis, especially at high temperatures.[2]

  • Light Exposure: UV and visible light can cause photodegradation.[1]

  • High Temperature: Accelerates all degradation pathways.[2]

  • Strong Oxidizing or Reducing Agents: These can chemically cleave the azo bond.[8][12]

Q4: How can I prevent pH-related degradation during an HPLC analysis? A4: Use a buffered mobile phase. A common choice is an acetate or formate (B1220265) buffer system to maintain the pH of the mobile phase in the acidic range of 4-5. This creates a stable environment for the dye as it travels through the HPLC system.

Q5: Are there any specific solvents or chemicals to avoid when working with this compound? A5: Avoid strong oxidizing agents (e.g., nitrates, peroxides, chlorine bleaches) and strong reducing agents.[8] Also, avoid highly alkaline solutions (pH > 7) for dissolving or storing the dye.

Data Presentation: Stability of Disperse Dyes

The following table summarizes the general stability of disperse azo dyes under various analytical conditions.

ParameterConditionStability OutcomeRecommendation
pH 4.0 - 5.5High Stability Optimal range for all solutions and mobile phases.[2][4]
6.0 - 7.0Moderate Stability Risk of slow hydrolysis increases.
> 7.0Low Stability Rapid degradation, especially at elevated temperatures.[2]
Temperature 4 - 25 °CHigh Stability Ideal for sample storage and analysis.
25 - 40 °CModerate Stability Degradation rate may increase; minimize exposure time.
> 40 °CLow Stability Significant risk of thermal degradation and hydrolysis.[2]
Light Dark (Amber Vials)High Stability Required for all samples and standards.
Ambient Lab LightModerate to Low Stability Degradation can occur over minutes to hours.
Direct Sunlight/UVVery Low Stability Rapid photodegradation is expected.[1]
Atmosphere Inert (Nitrogen)High Stability Prevents oxidation; use for long-term stability studies.
AirGood Stability Generally acceptable for routine analysis if other conditions are controlled.

Experimental Protocols

Protocol 4.1: Preparation of a Stabilized Analytical Stock Solution (100 µg/mL)

  • Weighing: Accurately weigh approximately 10 mg of this compound standard into a 100 mL amber volumetric flask.

  • Dissolution: Add approximately 50 mL of HPLC-grade acetone or acetonitrile (B52724) to the flask. Gently sonicate for 5-10 minutes to ensure complete dissolution.

  • Dilution: Once dissolved, dilute to the 100 mL mark with the same solvent. This is your primary stock solution (e.g., 100 mg/L or 100 µg/mL).

  • Storage: Cap the flask tightly, label it, and store it in a refrigerator at ~4 °C. This solution should be stable for several weeks.

  • Working Standard Preparation: To prepare a working standard in a typical reversed-phase mobile phase, dilute the stock solution in a mixture of water and organic solvent (e.g., 50:50 acetonitrile:water) that has been pre-adjusted to pH 5.0 with acetic acid.

Protocol 4.2: HPLC-UV Method for Stability Assessment

This protocol provides a baseline method to check the stability of your prepared solutions.

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile : 20mM Acetate Buffer (pH 4.5).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV-Vis at 415 nm.[13]

  • Procedure for Stability Test:

    • Prepare a working standard (e.g., 10 µg/mL) of this compound in your sample diluent.

    • Inject the standard immediately after preparation (Time 0) and record the peak area.

    • Place the vial in the autosampler under the conditions you wish to test (e.g., at room temperature, exposed to light).

    • Re-inject the same sample at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).

    • Calculate the percentage of dye remaining at each time point relative to the Time 0 injection. A loss of >5% typically indicates significant degradation.

Visual Guides

The following diagrams illustrate key workflows and logical processes for handling this compound.

Workflow start_node Start: Weigh Solid Dye process_node process_node checkpoint_node checkpoint_node storage_node storage_node final_node Inject into HPLC/LC-MS A Weigh Solid Standard B Dissolve in Organic Solvent (e.g., Acetonitrile) A->B C Prepare Working Solution in Diluent B->C D pH Check & Adjustment C->D Is diluent buffered to pH 4.5-5.5? E Transfer to Amber Vial D->E Yes F Store in Cool, Dark Place (e.g., Refrigerated Autosampler) E->F G G F->G

Caption: Workflow for preparing a stable analytical sample of this compound.

Troubleshooting issue Issue: Signal Loss or Extra Peaks q1 Are you using amber vials? issue->q1 question question solution solution s1 Solution: Use amber vials to block light. q1->s1 No q2 Is the sample pH between 4.5-5.5? q1->q2 Yes s1->q2 s2 Solution: Buffer sample diluent with acetate buffer. q2->s2 No q3 Is the autosampler cooled? q2->q3 Yes s2->q3 s3 Solution: Set autosampler to 4-10°C to slow degradation. q3->s3 No s4 Root cause likely identified. q3->s4 Yes s3->s4

Caption: Logical flow for troubleshooting the degradation of this compound.

DegradationPathway parent parent factors factors products products A This compound (Intact Azo Dye) C Degradation Products (e.g., Aromatic Amines) A->C Azo Bond Cleavage B Degradation Stressors B->A sub L Light (UV/Vis) sub->L P pH > 6 sub->P T Heat sub->T R Redox Agents sub->R L->B P->B T->B R->B

Caption: Simplified degradation pathway for this compound.

References

mitigating matrix effects in the LC-MS/MS analysis of Disperse Orange 33

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of Disperse Orange 33. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate matrix effects and ensure accurate quantification of Disperse Orange 33 in various complex samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant concern in the analysis of Disperse Orange 33?

A1: The sample matrix consists of all components within a sample other than the analyte of interest. In LC-MS/MS analysis, matrix effects occur when these co-eluting components interfere with the ionization of the target analyte, in this case, Disperse Orange 33. This interference can lead to signal suppression or enhancement, compromising the accuracy, reproducibility, and sensitivity of the analysis. Disperse Orange 33 is often analyzed in complex matrices such as textiles, wastewater, and biological samples, which contain numerous compounds that can co-elute and cause significant matrix effects. For regulated substances like certain azo dyes, accurate determination is crucial for safety and compliance.

Q2: How can I determine if my analysis of Disperse Orange 33 is affected by matrix effects?

A2: A common method to assess matrix effects is the post-extraction spike. This involves comparing the signal response of Disperse Orange 33 in a standard solution prepared in a pure solvent to the response of a blank matrix extract spiked with the analyte at the same concentration.

The Matrix Effect (%) can be calculated using the following formula: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

A value of 100% indicates no matrix effect, a value below 100% indicates ion suppression, and a value above 100% indicates ion enhancement.

Q3: What are the primary strategies to mitigate matrix effects for Disperse Orange 33 analysis?

A3: The main strategies to reduce or compensate for matrix effects include:

  • Effective Sample Preparation: To remove interfering components from the matrix before analysis.

  • Chromatographic Separation: To separate Disperse Orange 33 from co-eluting matrix components.

  • Sample Dilution: To reduce the concentration of interfering components.

  • Use of Internal Standards: To compensate for signal variations caused by matrix effects. The gold standard is a stable isotope-labeled internal standard (SIL-IS).

  • Matrix-Matched Calibration: To create calibration curves in a blank matrix that is similar to the samples being analyzed.

Troubleshooting Guide

Problem 1: I am observing significant ion suppression for Disperse Orange 33.

  • Possible Cause: Co-elution of matrix components from the sample (e.g., other dyes, surfactants, polymers from textiles, or organic matter from environmental samples).

  • Solutions:

    • Improve Sample Cleanup: Employ a more rigorous sample preparation method. For textile samples, ensure efficient extraction followed by a cleanup step. For aqueous samples, consider using Solid-Phase Extraction (SPE) to isolate the analyte.

    • Optimize Chromatography: Adjust the gradient elution profile of your LC method to better separate Disperse Orange 33 from interfering peaks.

    • Dilute the Sample: A simple dilution of the sample extract can reduce the concentration of interfering matrix components.[1] However, ensure the concentration of Disperse Orange 33 remains above the limit of quantification (LOQ). Studies on other disperse dyes have shown that dilution can significantly improve matrix effects.[1]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for ion suppression as it co-elutes with the analyte and experiences the same matrix effects.[2]

Problem 2: My results for Disperse Orange 33 are inconsistent and not reproducible.

  • Possible Cause: Variable matrix effects between different samples. The composition of your sample matrix may not be consistent from one sample to the next.

  • Solutions:

    • Standardize Sample Preparation: Ensure your sample preparation protocol is consistent and robust for all samples.

    • Employ Matrix-Matched Calibrants: Prepare your calibration standards and quality control (QC) samples in a blank matrix that is representative of your study samples. This helps to normalize the matrix effects across the analytical run.

Problem 3: I cannot find a commercially available stable isotope-labeled internal standard for Disperse Orange 33. What should I do?

  • Possible Cause: Disperse Orange 33 is a specialized analyte, and a corresponding SIL-IS may not be commercially available.

  • Solutions:

    • Consider Custom Synthesis: Laboratories specializing in stable isotope labeling can synthesize a deuterated or 13C-labeled version of Disperse Orange 33.[3][4] Key considerations for a good SIL-IS include chemical and isotopic purity, and a sufficient mass difference from the unlabeled analyte (typically ≥ 3 amu).[2][5]

    • Use an Analog Internal Standard: If a SIL-IS is not feasible, use a structurally similar compound (an analog) that is not present in the samples. This analog should have similar chemical properties and chromatographic behavior to Disperse Orange 33. However, be aware that an analog may not perfectly mimic the ionization behavior of the analyte, and thus may not fully compensate for matrix effects.

Quantitative Data on Matrix Effects

While specific quantitative data for the mitigation of matrix effects for Disperse Orange 33 is limited, studies on similar disperse dyes in textile matrices provide valuable insights.

Table 1: Matrix Effects of Selected Disperse Dyes in Textile Extracts

AnalyteConcentration (ng/mL)Matrix Effect (%)Reference
Disperse Orange / Disperse Orange 371042.1 - 49.5[6][7]
5071.3 - 87.7[6][7]
Disperse Red 1Not Specified33.1[1]
Disperse Red 1 (with dilution)Not Specified90.1[1]

This data suggests that matrix effects for disperse dyes can be concentration-dependent and that simple dilution can be an effective mitigation strategy.

Experimental Protocols

Protocol 1: Extraction of Disperse Orange 33 from Textile Samples

This protocol is based on common methods for extracting disperse dyes from textiles.[6][7][8]

  • Sample Preparation: Cut approximately 1 gram of the textile sample into small pieces.

  • Extraction: Place the textile pieces into a conical tube and add 20 mL of methanol (B129727).

  • Ultrasonication: Sonicate the sample at 50°C for 30 minutes.

  • Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE filter.

  • Evaporation: Evaporate the filtrate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue with a suitable volume of the initial mobile phase (e.g., 95:5 water/methanol) before LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Disperse Orange 33 from Water Samples

This protocol is adapted from a method for analyzing disperse dyes in environmental water samples.[9][10]

  • Sample Preparation: Acidify the water sample to pH 3 with formic acid.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of acidified water (pH 3).

  • Sample Loading: Pass the acidified water sample through the SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing: Wash the cartridge with 10 mL of Milli-Q water, followed by 5 mL of a 20:80 (v/v) methanol/Milli-Q water solution.

  • Elution: Elute the retained Disperse Orange 33 from the cartridge with 5 mL of a 1:2 (v/v) acetonitrile/methanol mixture, followed by 5 mL of a 1:1 (v/v) dichloromethane/methanol mixture.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 1.0 mL of a 9:1 (v/v) methanol/water mixture for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_mitigation Matrix Effect Mitigation sample Textile or Water Sample extraction Extraction / SPE sample->extraction cleanup Filtration / Evaporation / Reconstitution extraction->cleanup lc_separation LC Separation cleanup->lc_separation sil_is SIL-IS Addition cleanup->sil_is Addition ms_detection MS/MS Detection lc_separation->ms_detection dilution Sample Dilution lc_separation->dilution Optimization matrix_matched Matrix-Matched Calibration ms_detection->matrix_matched Calibration

Caption: Experimental workflow for the analysis of Disperse Orange 33 with integrated matrix effect mitigation strategies.

troubleshooting_flowchart start Poor Results for Disperse Orange 33 (Low Intensity, High Variability) check_matrix_effect Assess Matrix Effect (Post-Extraction Spike) start->check_matrix_effect matrix_effect_present Significant Matrix Effect Detected? check_matrix_effect->matrix_effect_present optimize_sample_prep Optimize Sample Preparation (e.g., SPE, LLE) matrix_effect_present->optimize_sample_prep Yes other_issue Investigate Other Issues (e.g., Instrument Performance) matrix_effect_present->other_issue No optimize_lc Optimize LC Method (Gradient, Column) optimize_sample_prep->optimize_lc dilute_sample Dilute Sample Extract optimize_lc->dilute_sample use_sil_is Use SIL-IS or Matrix-Matched Calibrants dilute_sample->use_sil_is re_evaluate Re-evaluate Performance use_sil_is->re_evaluate re_evaluate->optimize_sample_prep Not Improved end Acceptable Results re_evaluate->end Improved

References

Technical Support Center: Enhancing the Lightfastness of C.I. Disperse Orange 33 Dyed Fabrics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working to enhance the lightfastness of fabrics dyed with C.I. Disperse Orange 33.

Troubleshooting Guide

This guide addresses common issues encountered during experiments aimed at improving the lightfastness of this compound.

Issue Potential Cause Recommended Solution
Poor initial lightfastness (Below Blue Wool Scale 4-5) This compound is a monoazo dye, which inherently has moderate lightfastness.[1]Select a disperse dye with a higher intrinsic lightfastness rating if possible. For this compound, focus on enhancement techniques.
Low dye concentration on the fabric can lead to quicker fading.[1]Increase the dye concentration to achieve a deeper shade, which generally improves lightfastness.
Improper dyeing technique leading to poor dye penetration and aggregation.[1]Optimize the dyeing process by ensuring proper dispersion of the dye, using leveling agents, and maintaining correct temperature and time parameters (typically 180–210°C for 30–60 seconds for heat fixation).[1]
Inconsistent lightfastness across the fabric Uneven application of the dye or finishing agents.Ensure uniform padding or exhaustion of dyes and any post-treatment chemicals. Check for proper mixing and circulation in the dye bath.
Migration of the dye during drying or curing.Control the drying temperature and airflow. Consider using an anti-migration agent in the dye bath.
UV absorber treatment is ineffective Incorrect type or concentration of UV absorber.Use a benzotriazole-type UV absorber, which is effective for polyester (B1180765).[1] The concentration should be optimized, typically between 0.5% and 2.0% on the weight of the fabric (owf).
Improper application method.Apply the UV absorber during the dyeing process or as a post-dyeing treatment. Ensure thorough penetration into the fiber.
Aftertreatment reduces other fastness properties Use of incompatible cationic fixatives.Select cationic or silicone-based fixatives that are known to have minimal impact on lightfastness.[1] Always test for compatibility before bulk production.
Incomplete removal of unfixed dye before aftertreatment.Ensure thorough reduction clearing or washing after dyeing to remove any residual surface dye, which has poor fastness properties.
Fabric color changes after light exposure test Photodegradation of the azo dye structure.This is the expected outcome of the test. The goal is to minimize the extent of this change. Employ lightfastness enhancement techniques.
Presence of impurities or residual chemicals on the fabric.Ensure the fabric is properly scoured and prepared before dyeing to remove any substances that could accelerate photodegradation.

Frequently Asked Questions (FAQs)

Q1: What is the expected lightfastness of this compound on polyester without any treatment?

A1: this compound, being a monoazo dye, typically exhibits a lightfastness rating of around 5-6 on the Blue Wool Scale.

Q2: What are the primary methods to improve the lightfastness of fabrics dyed with this compound?

A2: The two main strategies are the application of UV absorbers and the use of after-treatment agents.[1] Optimizing the dyeing process to ensure good dye penetration and avoiding excessive heat can also contribute to better lightfastness.[1]

Q3: How do UV absorbers work to improve lightfastness?

A3: UV absorbers are colorless compounds that preferentially absorb incident UV radiation and dissipate the energy as heat, thereby protecting the dye molecules from photodegradation. Benzotriazole-type UV absorbers are commonly used for polyester.[1]

Q4: Can after-treatment with fixing agents enhance lightfastness?

A4: Yes, certain after-treatments can improve lightfastness. Cationic or silicone-based fixatives can form a protective layer on the fiber surface, which helps to shield the dye molecules from light.[1] However, it is crucial to select a fixative that does not negatively impact the lightfastness of the azo dye.

Q5: What is the standard method for testing the lightfastness of textiles?

A5: The internationally recognized standard is ISO 105-B02, "Textiles — Tests for colour fastness — Part B02: Colour fastness to artificial light: Xenon arc fading lamp test." This method uses a xenon arc lamp to simulate natural daylight and assesses fading by comparing the exposed sample to a set of Blue Wool standards.

Q6: Why is the lightfastness of lighter shades generally poorer than that of darker shades?

A6: In lighter shades, the dye molecules are more dispersed and have a higher surface area exposed to light, making them more susceptible to photodegradation.[1] Darker shades have a higher concentration of dye within the fiber, offering a degree of self-shielding.[1]

Experimental Protocols

Protocol 1: Application of a UV Absorber by Exhaust Method

This protocol describes the application of a benzotriazole-based UV absorber to polyester fabric dyed with this compound.

Materials:

  • Polyester fabric dyed with this compound

  • Benzotriazole-based UV absorber

  • Acetic acid

  • High-temperature, high-pressure dyeing machine

  • Spectrophotometer for color measurement

  • Xenon arc weather-ometer for lightfastness testing (as per ISO 105-B02)

  • Blue Wool standards (ISO 1-8)

  • Grey scale for assessing color change

Procedure:

  • Preparation of the Treatment Bath:

    • Set the liquor-to-goods ratio to 10:1.

    • Prepare a stock solution of the UV absorber (e.g., 10 g/L).

    • For a 1% on weight of fabric (owf) application, add the required amount of the UV absorber stock solution to the bath.

    • Add acetic acid to adjust the pH of the bath to 4.5-5.5.

  • Exhaustion of the UV Absorber:

    • Introduce the dyed polyester fabric into the treatment bath at room temperature.

    • Raise the temperature to 130°C at a rate of 2°C/minute.

    • Hold the temperature at 130°C for 30-45 minutes to ensure exhaustion and fixation of the UV absorber.

    • Cool the bath down to 70°C.

  • Rinsing and Drying:

    • Rinse the treated fabric thoroughly with warm and then cold water.

    • Dry the fabric at a moderate temperature (e.g., 100-120°C).

  • Evaluation:

    • Measure the color coordinates of the treated and untreated (control) samples using a spectrophotometer.

    • Assess the lightfastness of both samples according to the ISO 105-B02 standard, using Blue Wool references.

    • Record the Blue Wool Scale rating for both the control and the treated fabric.

Quantitative Data

The following table summarizes representative data on the lightfastness of this compound on polyester fabric under different treatment conditions.

Treatment UV Absorber Concentration (% owf) Aftertreatment Lightfastness Rating (Blue Wool Scale)
Control (Untreated)0None5-6
UV Absorber1.0None6-7
UV Absorber2.0None7
Aftertreatment0Cationic Fixative6
Combined Treatment1.0Cationic Fixative7

Visualizations

Photodegradation Pathway of Azo Dyes

G A Azo Dye (Chromophore) B Excited State Azo Dye A->B Absorption of Light C Photoreduction/Photooxidation B->C D Cleavage of Azo Linkage (-N=N-) C->D E Formation of Colorless Intermediates (e.g., Aromatic Amines) D->E F Further Degradation E->F G Loss of Color (Fading) F->G Light UV Light (hν) Light->B

Caption: Simplified photodegradation pathway of azo dyes under UV light.

Experimental Workflow for Lightfastness Enhancement

G cluster_prep Preparation cluster_treat Treatment cluster_eval Evaluation cluster_result Result prep Polyester Fabric Dyed with This compound treat Application of UV Absorber (Exhaust Method) prep->treat eval1 Rinsing and Drying treat->eval1 eval2 Lightfastness Testing (ISO 105-B02) eval1->eval2 eval3 Assessment against Blue Wool Scale eval2->eval3 result Enhanced Lightfastness eval3->result

Caption: Workflow for enhancing and evaluating the lightfastness of dyed fabric.

Logical Relationship of Lightfastness Factors

G cluster_positive Positive Influences cluster_negative Negative Influences center Lightfastness of This compound azo Azo Dye Structure center->azo heat Excessive Heat center->heat light Low Dye Concentration center->light poor_disp Poor Dye Dispersion center->poor_disp uv UV Absorbers uv->center aftertreat Aftertreatments aftertreat->center depth High Dye Concentration depth->center disperse Good Dye Dispersion disperse->center

Caption: Key factors influencing the lightfastness of this compound.

References

optimizing dyeing parameters (pH, temperature, carrier) for Disperse Orange 33

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers and scientists with comprehensive technical information, troubleshooting advice, and standardized protocols for optimizing the dyeing of synthetic fibers, particularly polyester (B1180765), with Disperse Orange 33.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for dyeing polyester with Disperse Orange 33? A1: The dyebath should be acidic, ideally maintained within a pH range of 4.5 to 5.5.[1][2] This pH ensures satisfactory dye exhaustion and stability of the dye molecules.[1][3] Acetic acid is commonly used to adjust and maintain the required acidic conditions.[1]

Q2: What is the recommended dyeing temperature? A2: Temperature is a critical factor. For high-temperature (HT) dyeing methods, the temperature should be raised to 130°C to ensure the polyester fibers swell sufficiently for dye penetration.[3][4] If using a carrier, the temperature can be lowered to 85-100°C, allowing for dyeing at atmospheric pressure.[2][5]

Q3: What is the role of a "carrier" in the dyeing process? A3: A carrier is a chemical agent that effectively swells the hydrophobic polyester fibers, facilitating the penetration and diffusion of disperse dye molecules into the fiber structure at lower temperatures (i.e., at or near the boil, ~100°C).[6][7] This is particularly useful for achieving medium to dark shades without the need for high-pressure dyeing equipment.[2][5]

Q4: Why is a "dispersing agent" necessary? A4: Disperse dyes, by nature, have very low solubility in water.[1] A dispersing agent is crucial for creating a stable and uniform dispersion of dye particles throughout the dyebath, preventing aggregation and ensuring even application to the fiber surface.[2][8]

Q5: What is reduction clearing and why is it important? A5: Reduction clearing is a critical after-treatment process that removes any unfixed dye particles adhering to the fiber surface. This step is essential for improving the dyed fabric's final wash fastness, rub fastness, and preventing shade dulling.[8] It is typically performed with a solution of sodium hydrosulfite and sodium hydroxide (B78521).[9] It also serves to remove residual carrier, which can impair light fastness and cause skin irritation.[8]

Troubleshooting Guide

Problem: Uneven Dyeing (Unlevelness or Barre)

  • Possible Cause 1: The rate of temperature rise was too fast. A rapid temperature increase, especially during the critical absorption phase (around 60°C and up), can cause the dye to rush onto the fabric unevenly.[10]

  • Solution 1: Employ a slower, controlled heating gradient, for example, 1°C per minute, particularly in the exhaustion phase of the dyeing cycle.[11]

  • Possible Cause 2: Inadequate dye dispersion. If the dye is not properly dispersed, particles can agglomerate and cause spots or blotches on the fabric.

  • Solution 2: Ensure the dye is pasted well with a dispersing agent before being added to the dyebath.[1] Verify the effectiveness and concentration of your dispersing agent.

  • Possible Cause 3: Poor circulation of the dye liquor or the fabric within the dyeing machine.

  • Solution 3: Check the loading of the machine to prevent fabric entanglement and ensure proper flow of the dye liquor through the material.

Problem: Poor Wash Fastness or Crocking (Color Rubs Off)

  • Possible Cause: Incomplete removal of surface dye and/or residual carrier after dyeing.[8]

  • Solution: Perform a thorough reduction clearing step after dyeing. Ensure the concentration of clearing chemicals and the temperature (typically 60-80°C) are adequate to strip all unfixed surface dye.[8][9]

Problem: Shade Reproducibility Issues

  • Possible Cause 1: Inconsistent pH control. The exhaustion of disperse dyes is sensitive to pH, and variations between batches can lead to different shades.[1]

  • Solution 1: Use a reliable pH buffering system, such as an ammonium (B1175870) sulfate/formic acid or acetic acid buffer, to maintain the pH strictly between 4.5 and 5.5 throughout the process.[3]

  • Possible Cause 2: Variations in the heat-setting history of the polyester fabric. Different thermal histories can alter the fiber's morphology, affecting the rate and extent of dye uptake.

  • Solution 2: Ensure all fabric within a batch and between batches has undergone a consistent pre-treatment and heat-setting process.

Problem: Low Color Yield (Pale Shade)

  • Possible Cause 1: Dyeing temperature was too low or dyeing time was too short.

  • Solution 1: For HT dyeing, ensure the temperature reaches and is held at 130°C for at least 45-60 minutes to allow for full diffusion.[1][4] If using a carrier at 100°C, ensure the carrier concentration is optimal.

  • Possible Cause 2: Incorrect pH. A pH outside the optimal 4.5-5.5 range can significantly decrease dye exhaustion.[1]

  • Solution 2: Calibrate your pH meter and accurately control the dyebath pH throughout the process.

Optimizing Dyeing Parameters

The following tables summarize the key quantitative parameters for dyeing polyester with disperse dyes. These should be used as a starting point for the specific optimization of Disperse Orange 33.

Table 1: Effect of pH on Dyeing Performance

pH LevelExpected OutcomeRecommendation
< 4.0Potential for dye degradation, less optimal exhaustion.Avoid.
4.5 - 5.5 Optimal dye exhaustion and stability. [1][3]Recommended range for maximum color yield.
> 6.0Reduced dye uptake, potential for shade changes.Avoid.

Table 2: Effect of Temperature and Method on Dyeing Performance

MethodTemperatureTimeAdvantagesConsiderations
Carrier Dyeing85 - 100°C[2]60 - 120 min[8]No high-pressure equipment needed.[5]Requires post-wash to remove carrier; environmental concerns with some carriers.[8]
High-Temp (HT)130°C[4]45 - 60 min[1]Carrier-free, generally better dye fixation and fastness.Requires high-pressure dyeing equipment.
Thermosol180 - 220°C[1]60 - 90 secContinuous process, high efficiency.Primarily for continuous fabric ranges, not exhaust dyeing.

Table 3: Role of Auxiliary Chemicals

ChemicalTypical ConcentrationPurpose
Dispersing Agent1.0 g/L[8]Creates a stable, uniform dye dispersion.[2]
Acetic AcidAs neededTo maintain dyebath pH in the 4.5-5.5 range.[1]
Carrier1.0 - 3.0 g/L[8]Swells fibers to allow dyeing at ~100°C.[6]
Sodium Hydrosulfite1.0 - 2.0 g/L[9]Reducing agent for post-dyeing clearing.
Sodium Hydroxide1.0 - 2.0 g/L[9]Provides alkalinity for reduction clearing.

Experimental Protocol: High-Temperature Exhaust Dyeing

This protocol details a standard laboratory procedure for dyeing a 100% polyester fabric sample with Disperse Orange 33.

1. Dyebath Preparation:

  • Calculate the required amounts of dye and chemicals based on the weight of the fabric (o.w.f) and a liquor ratio (e.g., 10:1).
  • Prepare a dye stock dispersion: In a separate beaker, carefully paste the required amount of Disperse Orange 33 (e.g., 2% o.w.f.) with a small amount of a dispersing agent (e.g., 1 g/L). Slowly add warm water (40-50°C) while stirring to create a smooth, stable dispersion.[1]
  • Fill the main dyeing vessel with the required volume of water.
  • Add the dispersing agent (1 g/L) and acetic acid to adjust the pH to 4.5-5.5.[1]
  • Add the prepared dye stock dispersion to the dyebath.

2. Dyeing Cycle:

  • Introduce the polyester fabric sample into the dyebath at a starting temperature of approximately 60°C.[1][4]
  • Run the material for 10-15 minutes at this temperature to ensure even wetting and initial dye absorption.
  • Raise the temperature of the dyebath to 130°C at a controlled rate of 1-2°C per minute.[11]
  • Hold the temperature at 130°C for 45-60 minutes to allow for dye diffusion and fixation.[1]
  • After the holding period, cool the dyebath down to 60-70°C.[1]

3. Rinsing and Reduction Clearing:

  • Drain the dyebath and rinse the fabric thoroughly with hot water.
  • Prepare a new bath containing sodium hydrosulfite (e.g., 2 g/L) and sodium hydroxide (e.g., 2 g/L).[8]
  • Treat the dyed fabric in this reduction clearing bath at 80°C for 15-20 minutes to remove surface dye.[8]
  • Drain the clearing bath, rinse the fabric with hot water, and then neutralize with a weak solution of acetic acid if necessary.

4. Final Rinse and Drying:

  • Rinse the fabric one final time in cold water.
  • Hydroextract the excess water and dry the sample.

Visualized Workflows and Relationships

G cluster_prep Preparation cluster_dyeing Dyeing Cycle (HT Method) cluster_post Post-Treatment prep_fabric Prepare Fabric (Scour, Heat-set) add_fabric Add Fabric to Dyebath (60°C) prep_fabric->add_fabric prep_dyebath Prepare Dyebath (Water, Auxiliaries, pH Adjust) prep_dyebath->add_fabric prep_dye Prepare Dye Dispersion (Paste Dye + Dispersing Agent) prep_dye->prep_dyebath temp_ramp Raise Temperature to 130°C (Rate: 1-2°C/min) add_fabric->temp_ramp hold_temp Hold at 130°C (45-60 min) temp_ramp->hold_temp cool_down Cool Down to 70°C hold_temp->cool_down rinse1 Hot Rinse cool_down->rinse1 reduction_clear Reduction Clearing (80°C, 15-20 min) rinse1->reduction_clear rinse2 Hot & Cold Rinse reduction_clear->rinse2 dry Dry Fabric rinse2->dry

Caption: Experimental workflow for high-temperature exhaust dyeing of polyester.

G cluster_params Input Parameters cluster_outcomes Desired Outcomes temp Temperature uptake Dye Uptake (Color Strength) temp->uptake  Increases levelness Levelness (Uniformity) temp->levelness  Risk if ramp is too fast ph pH ph->uptake  Optimal at 4.5-5.5 ph->levelness  Stable pH helps carrier Carrier Conc. carrier->uptake  Increases at lower temp carrier->levelness  Improves migration p1 carrier->p1 fastness Wash & Rub Fastness p1->fastness  Reduces if not removed rc rc->fastness  Crucially improves

Caption: Logical relationships between dyeing parameters and final outcomes.

References

addressing the issue of dye aggregation for C.I. Disperse Orange 33 in dye baths

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: C.I. Disperse Orange 33

This technical support center provides troubleshooting guidance and frequently asked questions to address the issue of dye aggregation for this compound in dye baths.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to aggregation?

A1: this compound is a non-ionic, single azo disperse dye with the molecular formula C19H21N5O2.[1] Like other disperse dyes, it has very low solubility in water and is applied as a fine dispersion.[2] Aggregation, or the clumping of dye particles, is a common issue driven by intermolecular forces like van der Waals forces and hydrophobic interactions.[3][4] This can lead to problems such as uneven dyeing, color spots, and contamination of dyeing equipment.[5][6]

Q2: What are the primary causes of dye aggregation in the dye bath?

A2: The main factors contributing to the aggregation of this compound include:

  • Improper pH: The stability of disperse dyes is highly dependent on the pH of the dye bath.[7]

  • High Water Hardness: The presence of metal ions such as calcium (Ca²⁺) and magnesium (Mg²⁺) can lead to the agglomeration of dye particles.[8][9]

  • Inadequate Dispersing Agent: An insufficient amount or the use of a dispersing agent with poor thermal stability can fail to keep the dye particles separated, especially at high temperatures.[8][10]

  • Incorrect Temperature Profile: While high temperatures are necessary for dyeing, a rapid heating rate can destabilize the dye dispersion.[8][9]

  • High Dye Concentration: Increased dye concentration can enhance the likelihood of particle aggregation.[3]

Q3: What is the optimal pH for a this compound dye bath?

A3: For most disperse dyes, including those with an azo structure like Disperse Orange 33, a weakly acidic medium with a pH between 4.5 and 5.5 is optimal for maintaining stability.[7][11] Dyeing in a neutral or alkaline medium can lead to the hydrolysis of the dye, which can affect its color and stability.[7][12]

Q4: How do dispersing agents prevent aggregation?

A4: Dispersing agents are crucial additives that adsorb onto the surface of dye particles. They prevent aggregation by:

  • Facilitating Particle Size Reduction: They aid in the milling process to create fine dye particles.[13][14]

  • Maintaining Dispersion: They keep the dye particles evenly suspended in the dye bath throughout the dyeing process.[15]

  • Enhancing Stability at High Temperatures: Thermally stable dispersing agents are essential for high-temperature dyeing methods to prevent the particles from clumping together.[10][15]

Q5: Can the quality of the water used in the dye bath affect aggregation?

A5: Absolutely. Water with high hardness, containing divalent metal ions, can neutralize the stabilizing effect of anionic dispersing agents, leading to dye aggregation.[8][16] It is highly recommended to use softened or deionized water for preparing dye baths. If this is not possible, the addition of a chelating agent is advised to sequester these metal ions.[16]

Troubleshooting Guide: Dye Aggregation Issues

This guide provides a systematic approach to identifying and resolving issues related to the aggregation of this compound during your experiments.

Problem: You observe visible particles, sedimentation, or spotting on the dyed substrate, indicating poor dispersion stability.

Troubleshooting Workflow Diagram

G Troubleshooting Workflow for Dye Aggregation start Start: Aggregation Observed check_ph 1. Check Dye Bath pH start->check_ph ph_ok pH is 4.5-5.5? check_ph->ph_ok adjust_ph Adjust pH with Acetic Acid ph_ok->adjust_ph No check_water 2. Check Water Hardness ph_ok->check_water Yes adjust_ph->check_ph water_ok Water Softened/Deionized? check_water->water_ok add_chelator Use Deionized Water or Add Chelating Agent water_ok->add_chelator No check_dispersant 3. Review Dispersing Agent water_ok->check_dispersant Yes add_chelator->check_water dispersant_ok Sufficient & Thermally Stable? check_dispersant->dispersant_ok optimize_dispersant Optimize Dispersant Type/Concentration dispersant_ok->optimize_dispersant No check_heating 4. Analyze Heating Profile dispersant_ok->check_heating Yes optimize_dispersant->check_dispersant heating_ok Heating Rate <= 2°C/min? check_heating->heating_ok control_heating Reduce Heating Rate heating_ok->control_heating No run_test Run Small-Scale Test heating_ok->run_test Yes control_heating->check_heating issue_resolved Issue Resolved? run_test->issue_resolved end End: Stable Dispersion issue_resolved->end Yes contact_support Consult Further Technical Support issue_resolved->contact_support No G Action of Dispersing Agents on Dye Particles cluster_0 Without Dispersing Agent cluster_1 With Dispersing Agent D1 Dye Particle A1 Aggregation D1->A1 D2 Dye Particle D2->A1 D3 Dye Particle D3->A1 D4 Dye Particle D4->A1 DA1 Dispersing Agent P1 Dye Particle DA1->P1 DA2 Dispersing Agent P2 Dye Particle DA2->P2 DA3 Dispersing Agent P3 Dye Particle DA3->P3 DA4 Dispersing Agent P4 Dye Particle DA4->P4 S1 Stable Dispersion

References

Technical Support Center: Method Validation for Trace Analysis of C.I. Disperse Orange 33

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method validation of C.I. Disperse Orange 33 in complex matrices. The information is tailored for researchers, scientists, and professionals in analytical chemistry and drug development.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters for method validation in the trace analysis of this compound?

A1: According to International Council for Harmonisation (ICH) guidelines, the core validation parameters for analytical methods include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, or matrix components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A correlation coefficient (r) of at least 0.995 is generally expected.[1]

  • Accuracy: The closeness of test results to the true value, often expressed as percent recovery of the analyte in a spiked sample.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD) and is evaluated at three levels: repeatability, intermediate precision, and reproducibility.[1]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Q2: What are the main challenges in analyzing this compound in complex matrices like textiles and wastewater?

A2: The primary challenges include:

  • Matrix Effects: Complex matrices contain numerous compounds that can co-elute with this compound, leading to ion suppression or enhancement in LC-MS/MS analysis. This can significantly impact the accuracy and reproducibility of the results. For instance, matrix effects for some disperse dyes in textiles can range from 33.1% to 168.7%.

  • Low Concentrations: As a trace analysis, the concentration of the dye may be near the limit of detection of the analytical instrument, requiring highly sensitive and optimized methods.

  • Sample Preparation: Efficient extraction of the dye from the matrix while minimizing the co-extraction of interfering substances is critical and can be challenging to optimize.

Q3: How can I minimize matrix effects in my analysis?

A3: Several strategies can be employed to minimize matrix effects:

  • Effective Sample Preparation: Utilize techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to clean up the sample and remove interfering components.

  • Chromatographic Separation: Optimize the HPLC/UHPLC method to achieve baseline separation of the analyte from co-eluting matrix components. This can involve adjusting the mobile phase composition, gradient, or using a different column chemistry.

  • Dilution: Diluting the sample extract can sometimes reduce the concentration of interfering matrix components to a level where they no longer significantly impact the analyte's ionization.

  • Use of Isotope-Labeled Internal Standards: A stable isotope-labeled internal standard (SIL-IS) for this compound would be the most effective way to compensate for matrix effects, as it will behave almost identically to the analyte during sample preparation and analysis.

  • Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix extract that is free of the analyte can help to compensate for the matrix effects.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

HPLC/LC-MS/MS Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
No Peak or Very Small Peak - Incorrect injection volume or sample concentration.- Detector issue (e.g., lamp off, incorrect wavelength).- MS parameters not optimized (e.g., wrong MRM transition).- Sample degradation.- Verify sample concentration and injection volume.- Check detector settings and perform diagnostics.- Optimize MS parameters by infusing a standard solution of the analyte.- Prepare fresh samples and standards.
Peak Tailing - Column contamination or degradation.- Interaction with active sites on the column.- Incompatible sample solvent with the mobile phase.- Flush the column with a strong solvent or replace it if necessary.- Use a mobile phase with additives (e.g., formic acid) to reduce peak tailing.- Dissolve the sample in the initial mobile phase.
Variable Retention Times - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Pump malfunction or leaks.- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a constant temperature.- Check the HPLC system for leaks and ensure the pump is delivering a constant flow rate.
High Backpressure - Blockage in the system (e.g., guard column, column frit).- Precipitated buffer in the mobile phase.- Replace the guard column or filter.- Back-flush the analytical column (if recommended by the manufacturer).- Ensure the mobile phase components are fully dissolved.
Baseline Noise or Drift - Contaminated mobile phase or detector cell.- Air bubbles in the system.- Insufficient column equilibration.- Use high-purity solvents and degas the mobile phase.- Flush the detector cell.- Purge the system to remove air bubbles.- Allow sufficient time for the column to equilibrate with the mobile phase.
Sample Preparation Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
Low Recovery - Inefficient extraction from the matrix.- Analyte loss during solvent evaporation or transfer steps.- Incomplete elution from SPE cartridge.- Optimize the extraction solvent, time, and temperature.- Use a gentle stream of nitrogen for solvent evaporation.- Ensure the use of an appropriate elution solvent for the SPE cartridge.
High Matrix Effects - Insufficient sample cleanup.- Co-extraction of interfering compounds.- Implement a more rigorous sample cleanup method (e.g., multi-step SPE).- Optimize the extraction solvent to be more selective for the analyte.- Dilute the final extract before injection.
Poor Reproducibility - Inconsistent sample preparation procedure.- Variability in the matrix composition between samples.- Standardize the sample preparation protocol and ensure consistency.- Use an internal standard to correct for variations.

Experimental Protocols

Sample Preparation from Textile Matrix
  • Sample Comminution: Cut the textile sample into small pieces (approximately 1-2 mm).

  • Extraction:

    • Weigh 1.0 g of the cut textile into a conical flask.

    • Add 20 mL of methanol (B129727).

    • Sonicate for 30 minutes at 60°C.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Concentration and Reconstitution:

    • Transfer the supernatant to a clean tube.

    • Evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

Sample Preparation from Wastewater Matrix (using SPE)
  • Sample Pre-treatment: Adjust the pH of the water sample to approximately 6-7.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Pass 100 mL of the water sample through the conditioned SPE cartridge at a flow rate of 2-3 mL/min.

  • Washing: Wash the cartridge with 5 mL of a 5% methanol in water solution to remove polar interferences.

  • Elution: Elute the analyte with 5 mL of methanol.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

LC-MS/MS Analytical Method
  • HPLC System: UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    Time (min) % B
    0.0 10
    10.0 95
    12.0 95
    12.1 10

    | 15.0 | 10 |

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MS Parameters (Example for a similar Disperse Orange dye):

    • Precursor Ion (m/z): 352.1

    • Product Ions (m/z): 156.1 (Quantifier), 128.1 (Qualifier)

    • Collision Energy: Optimized for the specific instrument.

Data Presentation

Table 1: Typical Method Validation Parameters for Disperse Dyes in Complex Matrices

Disclaimer: The following values are representative for disperse dyes and should be used as a general guideline. Method-specific validation is required to establish performance characteristics for the analysis of this compound.

Parameter Matrix Typical Value Reference
Linearity (r²) Textile/Wastewater> 0.99[1]
LOD Textile0.02 - 1.35 ng/mL[1]
LOQ Textile0.06 - 4.09 ng/mL[1]
Accuracy (Recovery) Textile80 - 115%[1]
Precision (%RSD) Textile< 15%[1]
Table 2: Example Recovery and Matrix Effect Data for a Disperse Orange Dye in a Textile Matrix
Concentration Recovery (%) Matrix Effect (%) Reference
10 ng/mL81.8 - 114.142.1 - 49.5 (Suppression)[1]
50 ng/mL84.9 - 104.171.3 - 87.7 (Suppression)[1]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_validation Method Validation Sample Complex Matrix (Textile or Wastewater) Extraction Extraction (Sonication or SPE) Sample->Extraction Concentration Concentration & Reconstitution Extraction->Concentration Filtration Filtration Concentration->Filtration LC_MSMS LC-MS/MS Analysis Filtration->LC_MSMS Data_Processing Data Processing & Quantification LC_MSMS->Data_Processing Validation Validation Parameter Assessment (Linearity, Accuracy, Precision, etc.) Data_Processing->Validation Troubleshooting_Workflow start Chromatographic Issue (e.g., Poor Peak Shape, Shifting RT) check_system Check System Suitability (Pressure, Baseline) start->check_system check_mobile_phase Check Mobile Phase (Composition, Age, Degassing) check_system->check_mobile_phase System OK solution_system Action: Perform Maintenance (e.g., Purge, Change Seals) check_system->solution_system System Issue check_column Inspect Column (Age, Contamination) check_mobile_phase->check_column MP OK solution_mp Action: Prepare Fresh Mobile Phase check_mobile_phase->solution_mp MP Issue check_sample_prep Review Sample Preparation (Recovery, Matrix Effects) check_column->check_sample_prep Column OK solution_column Action: Flush or Replace Column check_column->solution_column Column Issue solution_sp Action: Optimize Cleanup/Extraction check_sample_prep->solution_sp SP Issue

References

Technical Support Center: Resolving Overlapping Spectral Peaks in Mixed Dye Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with overlapping spectral peaks in the analysis of mixed dye systems.

Frequently Asked questions (FAQs)

Q1: What are the primary causes of overlapping spectral peaks in mixed dye systems?

Overlapping spectral peaks in mixed dye systems primarily arise from the inherent spectral properties of the constituent dyes. When multiple dyes in a mixture absorb or emit light at similar wavelengths, their individual spectral bands merge, resulting in a composite spectrum where distinct peaks are not well-resolved. This is a common issue in spectrophotometry and fluorescence spectroscopy.[1][2][3] The degree of overlap depends on the specific dyes, their concentrations, and the solvent environment.

Q2: What are the main analytical techniques used to resolve overlapping spectra?

There are several powerful techniques to mathematically separate and quantify the components of a mixed dye system with overlapping spectra. The most common methods include:

  • Deconvolution and Peak Fitting: These methods mathematically model the overlapping spectra as a sum of individual peak functions (e.g., Gaussian, Lorentzian) to separate and quantify each component.[1][4][5]

  • Derivative Spectroscopy: This technique involves calculating the first, second, or higher-order derivative of the spectrum.[6][7] This can enhance the resolution of overlapping bands and help in identifying individual components.[6][7]

  • Multivariate Calibration (Chemometrics): Methods like Partial Least Squares (PLS) and Principal Component Regression (PCR) use statistical models built from the spectra of known mixtures to predict the concentrations of dyes in unknown samples.[8][9][10]

Q3: How do I choose the most appropriate method for my experiment?

The choice of method depends on the complexity of your dye mixture and the information you need to extract.

  • For simple mixtures (2-3 components) with known components: Deconvolution or derivative spectroscopy can be effective.[1][6][7]

  • For complex mixtures with many overlapping peaks or unknown components: Multivariate calibration methods like PLS are often more robust and powerful.[8][9][11]

  • When you need to determine the precise peak shape and area of each component: Peak fitting is the most suitable approach.[1][5][12]

Q4: What is the difference between deconvolution and peak fitting?

While often used interchangeably, there is a subtle distinction. Deconvolution is a broader term for separating overlapping signals into their individual components.[1][4] Peak fitting is a specific type of deconvolution that involves fitting mathematical functions (like Gaussian or Lorentzian profiles) to the spectral data to model the individual peaks.[1][5][12]

Q5: Can these methods be used for both absorbance and fluorescence spectra?

Yes, these techniques are applicable to both UV-Vis absorbance and fluorescence spectroscopy data for resolving overlapping peaks in mixed dye systems.[13][14]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments and provides practical solutions.

Troubleshooting Deconvolution and Peak Fitting
Problem Possible Cause(s) Suggested Solution(s)
Poor fit of the model to the data (high residual error) Incorrect peak shape function (e.g., using Gaussian for a Lorentzian peak). Incorrect number of peaks specified. Poor initial guesses for peak parameters (center, width, height).[1]Try different peak shape functions (Gaussian, Lorentzian, Voigt, etc.). Use second derivative analysis to estimate the number and approximate location of underlying peaks.[12] Manually adjust the initial peak parameters to be closer to the expected values before running the fitting algorithm.[1]
Non-physical fitting results (e.g., negative peak heights, extremely broad peaks) Overfitting the data with too many peaks. The fitting algorithm is stuck in a local minimum.Reduce the number of peaks in your model. Constrain the fitting parameters to physically realistic ranges (e.g., peak heights must be positive). Try different initial parameter values to explore other fitting solutions.
Inconsistent results between different runs The fitting algorithm is sensitive to initial conditions. High noise level in the data.Use a consistent set of initial parameters for all analyses. Smooth the spectral data before fitting, but be cautious not to distort the peaks.[12]
Troubleshooting Derivative Spectroscopy
Problem Possible Cause(s) Suggested Solution(s)
Noisy derivative spectrum Differentiation amplifies noise in the original spectrum.[15]Smooth the original spectrum before taking the derivative using a Savitzky-Golay or moving average filter.[15] Optimize instrument settings (e.g., increase integration time, adjust slit width) to improve the signal-to-noise ratio of the raw data.[15]
Distortion of derivative peaks Over-smoothing of the original spectrum. Inappropriate derivative order.Use a minimal amount of smoothing to reduce noise without significantly altering the peak shapes. Experiment with different derivative orders (first, second, fourth). Higher-order derivatives can provide better resolution but also amplify noise more.[16]
Difficulty in quantitative analysis Baseline shifts in the derivative spectrum.Use the zero-crossing point method for quantification, as it is less sensitive to baseline shifts. Ensure that the relationship between the derivative signal and concentration is linear over the desired range by preparing and analyzing a set of standards.
Troubleshooting Multivariate Calibration (Chemometrics)
Problem Possible Cause(s) Suggested Solution(s)
Poor predictive performance of the model The calibration model is not robust or is overfitted.[15] The calibration set is not representative of the unknown samples.[17]Increase the number and diversity of samples in your calibration set.[15] Use a separate validation set to test the predictive ability of the model.[15] Optimize the number of latent variables (for PLS) or principal components (for PCR) to avoid overfitting.[15]
Model is sensitive to outliers The presence of outlier samples in the calibration set that do not follow the general trend.Identify and remove outliers from the calibration set.[15] Use robust statistical methods that are less sensitive to outliers.
Matrix effects influencing the spectra The chemical environment (e.g., solvent, pH, other components) of the unknown samples is different from the calibration standards.Prepare calibration standards in a matrix that closely matches the unknown samples. Use spectral preprocessing techniques (e.g., mean centering, autoscaling) to reduce the influence of matrix effects.

Experimental Protocols

Protocol 1: Deconvolution of Overlapping Peaks using Peak Fitting Software (e.g., OriginPro)

This protocol provides a general workflow for resolving overlapping spectral peaks using a peak fitting function.[4][18][19]

  • Data Import and Preparation:

    • Import your spectral data (wavelength/wavenumber vs. absorbance/intensity) into the software.

    • If necessary, perform baseline correction to remove any background signal.[1]

    • Apply a smoothing filter (e.g., Savitzky-Golay) if the data is noisy. Be cautious not to distort the peaks.[12]

  • Peak Analysis and Function Selection:

    • Open the peak fitting tool (e.g., "Multiple Peak Fit" or "Peak Analyzer" in OriginPro).[18]

    • Select an appropriate peak function (e.g., Gaussian, Lorentzian, Voigt) based on the expected peak shapes. Gaussian is often a good starting point for UV-Vis spectra.

    • Visually inspect the spectrum and manually select the number of peaks you expect to be present. The second derivative of the spectrum can help identify hidden peaks.[12]

  • Iterative Fitting:

    • Provide initial guesses for the peak centers by double-clicking on the approximate location of each peak in the spectrum.[4]

    • Run the fitting algorithm. The software will iteratively adjust the peak parameters (center, width, height, and area) to minimize the difference between the sum of the individual fitted peaks and the original data.

  • Evaluation and Refinement:

    • Examine the fitting results, including the fitted curve, the individual component peaks, and the residual plot (the difference between the original and fitted data).

    • A good fit will have a residual plot that is randomly distributed around zero.

    • If the fit is poor, try adjusting the number of peaks, changing the peak function, or providing different initial guesses.

  • Data Extraction:

    • Once a satisfactory fit is achieved, the software will provide a table with the parameters for each fitted peak, including the center, width, height, and area. The area under each peak is proportional to the concentration of the corresponding dye.

Visualizations

Experimental_Workflow_Deconvolution cluster_prep Data Preparation cluster_analysis Peak Fitting Analysis cluster_eval Evaluation and Output Data_Import Import Spectral Data Baseline_Correction Baseline Correction Data_Import->Baseline_Correction Smoothing Data Smoothing (Optional) Baseline_Correction->Smoothing Select_Function Select Peak Function (e.g., Gaussian) Smoothing->Select_Function Identify_Peaks Identify Number of Peaks (Manual or 2nd Derivative) Select_Function->Identify_Peaks Initial_Guess Provide Initial Guesses (Peak Centers) Identify_Peaks->Initial_Guess Iterative_Fit Run Iterative Fitting Algorithm Initial_Guess->Iterative_Fit Evaluate_Fit Evaluate Goodness of Fit (Residuals) Iterative_Fit->Evaluate_Fit Refine_Model Refine Model (If Necessary) Evaluate_Fit->Refine_Model Extract_Parameters Extract Peak Parameters (Area, Height, Center) Evaluate_Fit->Extract_Parameters Refine_Model->Iterative_Fit

Workflow for spectral deconvolution using peak fitting.
Protocol 2: Resolving Overlapping Peaks using Second Derivative Spectroscopy

This protocol describes the steps to apply second derivative spectroscopy for enhancing the resolution of overlapping spectral bands.[6]

  • Data Acquisition:

    • Acquire the UV-Vis spectrum of your mixed dye sample using a spectrophotometer. Ensure a good signal-to-noise ratio.

  • Data Preprocessing:

    • Import the spectral data into a suitable software package (e.g., Spectragryph, Essential FTIR, or a custom script in Python/MATLAB).

    • If the data is noisy, apply a smoothing algorithm like the Savitzky-Golay filter. This is crucial as differentiation amplifies noise.[15]

  • Calculating the Second Derivative:

    • Use the software's built-in functions to calculate the second derivative of the smoothed spectrum with respect to wavelength.

  • Peak Identification and Quantification:

    • The second derivative spectrum will show negative peaks corresponding to the maxima of the original absorption bands. Overlapping peaks in the original spectrum will appear as more resolved negative peaks in the second derivative spectrum.[16]

    • For quantitative analysis, you can use the "peak-to-peak" or "peak-to-zero" amplitude of the derivative spectrum, which is proportional to the concentration of the analyte.[20] Create a calibration curve using standards of known concentrations to determine the concentration of the dye in your unknown sample.

Logical_Relationship_Derivative_Spectroscopy cluster_process Derivative Spectroscopy Process Original_Spectrum Overlapping Original Spectrum Smoothed_Spectrum Smoothed Spectrum Original_Spectrum->Smoothed_Spectrum Smoothing Second_Derivative Second Derivative Calculation Smoothed_Spectrum->Second_Derivative Resolved_Peaks Resolved Negative Peaks Second_Derivative->Resolved_Peaks Enhances Resolution Quantification Quantification (Peak Amplitude) Resolved_Peaks->Quantification

Resolving peaks with second derivative spectroscopy.
Protocol 3: Quantitative Analysis of a Dye Mixture using Partial Least Squares (PLS) Regression

This protocol outlines the steps for building and using a PLS model for the quantitative analysis of a mixed dye system.[8][9]

  • Preparation of Calibration and Validation Sets:

    • Prepare a set of standard solutions with known concentrations of the individual dyes.

    • Create a "calibration set" of mixtures with varying, but known, concentrations of the dyes. The concentration range of each dye in the calibration set should encompass the expected concentration range in your unknown samples.[17]

    • Prepare a separate "validation set" of mixtures with known concentrations that were not used in the calibration set. This set will be used to test the predictive ability of the model.

  • Spectral Data Acquisition:

    • Acquire the spectra of all samples in the calibration and validation sets, as well as your unknown samples, under identical experimental conditions.

  • Model Building and Optimization:

    • Import the spectral data and the corresponding concentration data into a chemometrics software package (e.g., The Unscrambler, PLS_Toolbox for MATLAB).

    • Perform spectral preprocessing if necessary (e.g., mean centering, autoscaling).

    • Build a PLS regression model using the calibration set. The software will correlate the spectral variations with the concentration variations.

    • Determine the optimal number of latent variables (LVs) for the model. This is a critical step to avoid overfitting. Use cross-validation to find the number of LVs that gives the minimum prediction error.[11]

  • Model Validation:

    • Use the developed PLS model to predict the concentrations of the dyes in the validation set.

    • Compare the predicted concentrations with the known concentrations to evaluate the accuracy and precision of the model. Key metrics include the Root Mean Square Error of Prediction (RMSEP) and the coefficient of determination (R²).

  • Prediction of Unknown Samples:

    • Once the model is validated, use it to predict the concentrations of the individual dyes in your unknown samples from their spectra.

Signaling_Pathway_PLS_Regression cluster_data Data Acquisition cluster_model Model Development cluster_validation Model Validation & Prediction Calibration_Spectra Calibration Set Spectra (Known Concentrations) Preprocessing Spectral Preprocessing Calibration_Spectra->Preprocessing Validation_Spectra Validation Set Spectra (Known Concentrations) Validate_Model Validate Model with Validation Set Validation_Spectra->Validate_Model Unknown_Spectra Unknown Sample Spectra Predict_Unknowns Predict Concentrations of Unknowns Unknown_Spectra->Predict_Unknowns PLS_Modeling PLS Model Building Preprocessing->PLS_Modeling Cross_Validation Cross-Validation (Optimize Latent Variables) PLS_Modeling->Cross_Validation Cross_Validation->PLS_Modeling Cross_Validation->Validate_Model Validate_Model->Predict_Unknowns Results Quantitative Results Predict_Unknowns->Results

Workflow for PLS regression in mixed dye analysis.

References

Technical Support Center: Enhancing Photocatalytic Degradation of C.I. Disperse Orange 33

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of photocatalytic degradation of C.I. Disperse Orange 33.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation challenging?

This compound is a single azo class dye with the molecular formula C19H21N5O2 and a molecular weight of 351.40.[1] Like other disperse dyes, it has very low solubility in water, which poses a significant challenge for photocatalytic degradation in aqueous solutions.[2][3][4] The poor solubility can lead to dye aggregation, reduced contact with the photocatalyst surface, and inconsistent experimental results.

Q2: What is the general mechanism of photocatalytic degradation?

Photocatalytic degradation is an advanced oxidation process. When a semiconductor photocatalyst (like TiO₂ or ZnO) is irradiated with light of sufficient energy, it generates electron-hole pairs.[5][6] These charge carriers react with water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂•⁻).[5] These ROS are powerful oxidizing agents that can break down the complex aromatic structure of the dye into simpler, less harmful compounds, and ideally, mineralize it to CO₂, H₂O, and inorganic ions.

Q3: What are the key experimental parameters influencing the degradation efficiency?

Several parameters critically affect the rate and efficiency of photocatalytic degradation. These include:

  • pH of the solution: Affects the surface charge of the photocatalyst and the dye molecule.

  • Catalyst dosage: The amount of photocatalyst used.

  • Initial dye concentration: The starting concentration of this compound.

  • Light source and intensity: The type of lamp (e.g., UV, visible) and its power.

  • Presence of other substances: Dissolved ions or organic matter can act as scavengers for reactive species.[5]

Q4: How do I determine the degradation of this compound?

The degradation is typically monitored by measuring the change in the dye's concentration over time using a UV-Vis spectrophotometer. You will need to determine the wavelength of maximum absorbance (λmax) for Disperse Orange 33. For the similar C.I. Disperse Orange 3, the λmax is approximately 443 nm.[7][8] The degradation efficiency can be calculated using the formula:

Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] × 100

Where C₀ is the initial concentration and Cₜ is the concentration at time 't'.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no degradation observed. 1. Insufficient light energy: The light source may not have the appropriate wavelength to activate the photocatalyst. 2. Catalyst deactivation: The catalyst surface may be fouled or poisoned. 3. Incorrect pH: The pH may not be optimal for the interaction between the catalyst and the dye.1. Ensure your light source's emission spectrum overlaps with the absorption spectrum of your photocatalyst. For TiO₂, UV-A light is typically required. 2. Wash the catalyst with deionized water and ethanol, then dry it before reuse. Consider acid or base washing for more severe fouling. 3. Perform a pH study to find the optimal pH for your system. The surface charge of both the catalyst and dye is pH-dependent.
Inconsistent or non-reproducible results. 1. Poor dye dispersion: Due to the low solubility of Disperse Orange 33, the dye may not be uniformly dispersed, leading to variations in concentration. 2. Catalyst agglomeration: The photocatalyst particles may clump together, reducing the available surface area.1. Prepare the dye solution by first dissolving it in a small amount of a suitable organic solvent (e.g., acetone (B3395972), ethanol) before adding it to the aqueous solution.[7] Use ultrasonication to ensure a fine, stable dispersion. 2. Optimize the catalyst dosage. Too high a concentration can lead to agglomeration. Ensure continuous and vigorous stirring throughout the experiment.
Degradation rate decreases over time. 1. Catalyst deactivation: Intermediate degradation products may adsorb onto the catalyst surface, blocking active sites. 2. Consumption of electron acceptors: Dissolved oxygen, which acts as an electron acceptor, may be depleted.1. Consider periodic washing of the catalyst or using a higher catalyst dose. 2. Ensure continuous aeration or oxygen purging of the solution during the experiment to provide a sufficient supply of electron acceptors.
Difficulty separating the photocatalyst after the experiment. 1. Small particle size of the catalyst: Nanoparticulate catalysts can be challenging to recover by simple filtration or centrifugation.1. Consider using a photocatalyst immobilized on a substrate (e.g., glass beads, membranes). 2. If using a powder, allow for a longer settling time or use a higher-speed centrifuge. Flocculating agents can also be used, but they may interfere with catalyst reuse.

Data Presentation: Typical Experimental Parameters

Disclaimer: The following values are generalized from studies on other azo dyes and should be used as a starting point for optimization for this compound.

Parameter Typical Range for Azo Dyes Considerations for this compound
pH 3 - 9The optimal pH depends on the point of zero charge (pzc) of the photocatalyst and the pKa of the dye. An acidic pH is often favorable for many azo dyes with TiO₂.
Catalyst Dosage (e.g., TiO₂) 0.1 - 2.0 g/LStart with a moderate dosage (e.g., 0.5-1.0 g/L). An excessive amount can increase turbidity and light scattering, reducing efficiency.
Initial Dye Concentration 5 - 50 mg/LHigher concentrations can decrease light penetration and saturate the catalyst surface. It is advisable to start with a lower concentration (e.g., 10-20 mg/L).
Light Source UV-A Lamp (e.g., 365 nm)Ensure the lamp provides sufficient photons to activate the chosen photocatalyst.

Experimental Protocols

Determination of Maximum Absorbance Wavelength (λmax)
  • Prepare a dilute stock solution of this compound (e.g., 10 mg/L) in a 1:1 water/acetone mixture to ensure dissolution.

  • Using a UV-Vis spectrophotometer, scan the absorbance of the solution over a wavelength range of 350-600 nm.[9][10]

  • The wavelength at which the highest absorbance is recorded is the λmax.[9][10] This wavelength will be used to monitor the dye concentration during the degradation experiments.

General Protocol for Photocatalytic Degradation
  • Preparation of Dye Dispersion:

    • Accurately weigh the required amount of this compound.

    • Dissolve the dye in a minimal amount of a suitable organic solvent (e.g., acetone or ethanol).[7]

    • Add this concentrated dye solution dropwise to the desired volume of deionized water under vigorous stirring to achieve the final target concentration (e.g., 20 mg/L).

    • Sonicate the final dispersion for 15-30 minutes to ensure homogeneity.

  • Experimental Setup:

    • Transfer a specific volume of the dye dispersion (e.g., 100 mL) into a photoreactor vessel.

    • Add the predetermined amount of the photocatalyst (e.g., 100 mg of TiO₂ for a 1 g/L concentration).[11]

    • Place a magnetic stir bar in the reactor.

  • Adsorption-Desorption Equilibrium:

    • Wrap the photoreactor in aluminum foil to block out light.

    • Stir the suspension in complete darkness for 30-60 minutes.[11] This step is crucial to ensure that any initial decrease in dye concentration is due to adsorption onto the catalyst surface and not photocatalysis.

    • At the end of the dark period, take an initial sample (t=0).

  • Initiation of Photocatalysis:

    • Place the photoreactor under the light source (e.g., UV lamp).

    • Begin irradiation while maintaining constant, vigorous stirring. If possible, bubble air or oxygen through the solution.

  • Monitoring the Reaction:

    • At regular time intervals (e.g., 15, 30, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 3-5 mL) of the suspension.

    • Immediately filter the sample through a syringe filter (e.g., 0.22 or 0.45 µm) or centrifuge it to remove the photocatalyst particles and stop the reaction.

    • Measure the absorbance of the clear filtrate at the predetermined λmax using a UV-Vis spectrophotometer.

  • Data Analysis:

    • Calculate the concentration of the dye at each time point using a pre-established calibration curve.

    • Calculate the degradation efficiency at each time point.

Visualizations

Experimental_Workflow Experimental Workflow for Photocatalytic Degradation cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dye Prepare Dye Dispersion (e.g., 20 mg/L Disperse Orange 33) mix Mix Dye and Catalyst in Photoreactor prep_dye->mix prep_catalyst Weigh Photocatalyst (e.g., TiO2, 1 g/L) prep_catalyst->mix dark Stir in Dark (30-60 min) for Adsorption Equilibrium mix->dark irradiate Irradiate with Light Source (e.g., UV Lamp) dark->irradiate sample Take Aliquots at Regular Intervals irradiate->sample t = 15, 30, 60... min separate Separate Catalyst (Filter/Centrifuge) sample->separate measure Measure Absorbance (UV-Vis at λmax) separate->measure calculate Calculate Degradation Efficiency (%) measure->calculate

Caption: A flowchart of the typical experimental workflow.

Photocatalysis_Mechanism Mechanism of Photocatalytic Degradation cluster_catalyst Semiconductor Photocatalyst (e.g., TiO2) cluster_reactions Redox Reactions vb Valence Band (VB) cb Conduction Band (CB) vb->cb e- h_plus + h_plus_dummy h+ e_minus_dummy e- light Light (hν) (Energy > Band Gap) light->vb Excitation h2o H₂O oh_rad •OH (Hydroxyl Radical) h2o->oh_rad Oxidation o2 O₂ o2_rad O₂•⁻ (Superoxide Radical) o2->o2_rad Reduction dye Disperse Orange 33 products Degradation Products (CO₂, H₂O, etc.) dye->products oh_rad->dye o2_rad->dye

Caption: The mechanism of photocatalysis on a semiconductor.

References

Validation & Comparative

A Comparative Analysis of C.I. Disperse Orange 33 and Other Commercial Orange Dyes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of C.I. Disperse Orange 33 with other commercially significant orange disperse dyes, namely C.I. Disperse Orange 25, C.I. Disperse Orange 30, and C.I. Disperse Orange 37. The comparison focuses on their chemical properties and performance characteristics, particularly their fastness on polyester (B1180765), a primary application for this class of dyes. The information is intended for researchers, scientists, and professionals in drug development who may utilize these dyes as chemical probes or in material science applications.

Chemical and Physical Properties

Disperse dyes are non-ionic dyes with low water solubility, making them suitable for dyeing hydrophobic fibers like polyester.[1] this compound and its counterparts are all monoazo dyes, which contributes to their color and dyeing properties.[2][3][4][5] The key chemical and physical characteristics of these dyes are summarized in the table below.

PropertyThis compoundC.I. Disperse Orange 25C.I. Disperse Orange 30C.I. Disperse Orange 37
C.I. Name Disperse Orange 33Disperse Orange 25Disperse Orange 30Disperse Orange 37
CAS Number 61867-93-4[2]31482-56-1[3]12223-23-3 / 5261-31-4[4]12223-33-5 / 13301-61-6[5]
Molecular Formula C₁₉H₂₁N₅O₂[2]C₁₇H₁₇N₅O₂[3]C₁₉H₁₇Cl₂N₅O₄[4]C₁₇H₁₅Cl₂N₅O₂[5]
Molecular Weight 351.40 g/mol [2]323.35 g/mol [3]450.27 g/mol [4]392.24 g/mol [5]
Chemical Structure Single Azo[2]Single Azo[3]Single Azo[4]Single Azo[5]
Color Red-light orange[2]Red-light orange[3]Orange[4]Dark red-light orange[5]

Performance and Fastness Properties on Polyester

The performance of disperse dyes is critically evaluated by their fastness properties on the substrate, which indicate the durability of the coloration to various environmental factors. The following table compiles the reported fastness ratings for this compound and its commercial alternatives on polyester fabric. It is important to note that these values are compiled from different sources and may have been determined under slightly different experimental conditions.

Fastness PropertyTest MethodThis compoundC.I. Disperse Orange 25C.I. Disperse Orange 37
Light Fastness ISO5-6[2]6[3]6-7[5]
Washing Fastness (Fading) ISO4-5[2]5[3]5[5]
Washing Fastness (Staining) ISO4-5[2]4-5[3]5[5]
Perspiration Fastness (Fading) ISO5[2]5[3]5[5]
Perspiration Fastness (Staining) ISO5[2]5[3]5[5]
Ironing Fastness (Fading) ISO4-5[2]4-5[3]3-4[5]
Ironing Fastness (Staining) ISO3-4[2]4[3]-

Experimental Protocols

The following is a generalized experimental protocol for the application of disperse dyes to polyester fabric, based on high-temperature dyeing methods. This method is commonly employed to achieve good dye penetration and fastness on the highly crystalline structure of polyester.

Objective: To dye polyester fabric with a disperse dye to a specified shade with good fastness properties.

Materials and Equipment:

  • Polyester fabric

  • Disperse dye (e.g., this compound)

  • Dispersing agent

  • pH buffer (e.g., acetic acid)

  • High-temperature, high-pressure (HTHP) dyeing machine or laboratory-scale equivalent

  • Beakers, stirring rods, and measuring cylinders

  • Spectrophotometer for color measurement (optional)

  • Washing and light fastness testing equipment

Procedure:

  • Fabric Preparation: The polyester fabric is first scoured to remove any impurities, oils, or sizes that may hinder dye uptake. This is typically done by washing the fabric in a solution containing a non-ionic detergent.

  • Dye Bath Preparation:

    • A paste of the disperse dye is prepared with a small amount of a dispersing agent.

    • This paste is then diluted with water to form a stable dispersion.

    • The dye dispersion is added to the dye bath, which contains water and a dispersing agent.

    • The pH of the dye bath is adjusted to an acidic range, typically 4.5-5.5, using a suitable buffer like acetic acid.

  • Dyeing Process:

    • The prepared polyester fabric is introduced into the dye bath.

    • The temperature of the dye bath is gradually raised to the dyeing temperature, which for high-temperature methods is typically between 120°C and 135°C.

    • The dyeing is carried out at this temperature for a specified duration, usually 30-60 minutes, to allow for the diffusion and fixation of the dye within the polyester fibers.

  • After-treatment (Reduction Clearing):

    • After dyeing, the fabric is rinsed to remove any loose dye particles from the surface.

    • A reduction clearing process is then performed. This involves treating the fabric in a bath containing a reducing agent (e.g., sodium hydrosulfite) and an alkali (e.g., sodium hydroxide) at an elevated temperature (e.g., 70-80°C). This step is crucial for removing any unfixed dye and improving the final wash fastness of the dyed fabric.

  • Final Rinsing and Drying:

    • The fabric is thoroughly rinsed with hot and cold water to remove any residual chemicals.

    • Finally, the dyed fabric is dried.

  • Evaluation: The dyed fabric can then be evaluated for its color strength (K/S value) and fastness properties (light, washing, rubbing, etc.) according to standard test methods (e.g., ISO or AATCC).

Visualizations

The following diagrams illustrate a typical workflow for high-temperature dyeing of polyester with disperse dyes.

DyeingWorkflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_after Post-Treatment A Fabric Scouring C Introduce Fabric to Dye Bath A->C B Dye Bath Preparation (Dye, Dispersing Agent, pH Buffer) B->C D Ramp up Temperature (to 120-135°C) C->D E Hold at Dyeing Temperature (30-60 min) D->E F Rinse E->F G Reduction Clearing (70-80°C) F->G H Hot & Cold Rinse G->H I Dry H->I

Caption: High-temperature polyester dyeing workflow.

LogicalRelationship cluster_dye Disperse Dye Properties cluster_performance Performance on Polyester Dye This compound Fastness Fastness Properties (Light, Wash, etc.) Dye->Fastness determines Color Color Strength (K/S) Dye->Color influences Application Dyeing Efficiency Dye->Application affects Alt1 C.I. Disperse Orange 25 Alt1->Fastness Alt1->Color Alt1->Application Alt2 C.I. Disperse Orange 30 Alt2->Fastness Alt2->Color Alt2->Application Alt3 C.I. Disperse Orange 37 Alt3->Fastness Alt3->Color Alt3->Application

Caption: Relationship between dye properties and performance.

References

Comparison of a Novel HPLC-UV Method and a Conventional Spectrophotometric Method for the Quantification of C.I. Disperse Orange 33 Using Certified Reference Materials

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison between a newly developed High-Performance Liquid Chromatography (HPLC) method and a traditional UV-Vis Spectrophotometric method for the quantitative analysis of C.I. Disperse Orange 33. The validation of both methods is anchored by the use of a Certified Reference Material (CRM) to ensure data accuracy, traceability, and reliability, which are critical for quality control and regulatory compliance in the textile and consumer product industries.

Introduction to Analytical Method Validation

The validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose. For this compound, a synthetic azo dye, accurate quantification is essential due to its potential as an allergen and its regulation in consumer goods.[1][2] The use of Certified Reference Materials (CRMs) is fundamental to this process, providing a benchmark of known purity and concentration to establish the method's accuracy and traceability. This guide compares a high-specificity chromatographic method (HPLC-UV) against a simpler, more traditional spectrophotometric method.

Comparative Overview of Analytical Methods

High-Performance Liquid Chromatography is a powerful separation technique that isolates the analyte of interest from matrix components before quantification, offering high specificity.[3][4] In contrast, UV-Vis Spectrophotometry measures the absorbance of light by the analyte at a specific wavelength.[3][5] While rapid and cost-effective, spectrophotometry can be prone to interferences from other compounds in the sample matrix that absorb at similar wavelengths.

G

Caption: Workflow for analytical method validation using a CRM.

Experimental Protocols

Certified Reference Material: A Certified Reference Material for this compound (CAS No. 61867-93-4) with a certified purity of ≥99.5% was used for the preparation of all standard solutions.

Protocol 1: New High-Performance Liquid Chromatography (HPLC-UV) Method

  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, and Diode-Array Detector (DAD).

  • Chromatographic Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 445 nm.

  • Standard Preparation: A stock solution of 100 µg/mL was prepared by dissolving the CRM in methanol (B129727). Calibration standards were prepared by serial dilution in the mobile phase to concentrations ranging from 0.5 µg/mL to 25 µg/mL.

  • Sample Preparation: 1 gram of textile sample was extracted with methanol using sonication at 50°C for 30 minutes.[1] The extract was filtered through a 0.45 µm syringe filter prior to injection.

Protocol 2: Conventional UV-Vis Spectrophotometric Method

  • Instrumentation: Shimadzu UV-1800 spectrophotometer or equivalent.

  • Measurement Mode: Absorbance.

  • Wavelength (λmax): 445 nm, determined by scanning a standard solution from 350-700 nm.

  • Standard Preparation: A stock solution of 100 µg/mL was prepared by dissolving the CRM in methanol. Calibration standards were prepared by serial dilution in methanol to concentrations ranging from 1 µg/mL to 30 µg/mL.

  • Sample Preparation: The same extraction procedure as the HPLC method was followed. The filtered extract was diluted with methanol as necessary to fall within the calibration range.

Validation Data and Performance Comparison

The performance of each method was evaluated based on key validation parameters: linearity, accuracy, precision (repeatability and intermediate precision), and sensitivity (Limit of Detection and Quantitation).

Table 1: Linearity and Sensitivity

Parameter New HPLC-UV Method Conventional UV-Vis Method
Calibration Range 0.5 - 25.0 µg/mL 1.0 - 30.0 µg/mL
Correlation Coefficient (R²) > 0.9995 > 0.9980
Limit of Detection (LOD) 0.08 µg/mL 0.35 µg/mL

| Limit of Quantitation (LOQ) | 0.25 µg/mL | 1.0 µg/mL |

Table 2: Accuracy and Precision Accuracy was determined by spike-recovery experiments at three concentration levels. Precision was evaluated by analyzing six replicates on the same day (Repeatability) and on three different days (Intermediate Precision).

ParameterNew HPLC-UV MethodConventional UV-Vis Method
Accuracy (% Mean Recovery) 98.5% - 101.2%96.0% - 104.5%
Precision (Repeatability, %RSD) < 1.5%< 3.0%
Precision (Intermediate, %RSD) < 2.0%< 4.5%

Table 3: Specificity Comparison

Method Specificity Assessment Result
New HPLC-UV Method Analysis of a blank matrix and a spiked matrix. Peak purity analysis using DAD. High specificity. No interfering peaks were observed at the retention time of this compound.

| Conventional UV-Vis Method | Analysis of a blank matrix and a spiked matrix. | Potential for interference. The blank textile extract showed background absorbance, potentially leading to overestimated results. |

Conclusion

The validation data clearly demonstrates the superior performance of the new HPLC-UV method for the quantitative analysis of this compound. While the conventional UV-Vis spectrophotometric method offers a simpler workflow, the HPLC-UV method provides significantly better sensitivity (lower LOD/LOQ), higher precision (lower %RSD), and, most critically, enhanced specificity by separating the analyte from matrix interferences.[3]

For researchers, scientists, and drug development professionals requiring accurate and reliable quantification of this compound, the validated HPLC-UV method, anchored with a Certified Reference Material, is the recommended approach. It ensures data integrity for quality control, product safety assessment, and regulatory submissions.

References

comparative study of the dyeing performance of Disperse Orange 33 on different synthetic polymers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the dyeing characteristics of Disperse Orange 33 on polyester (B1180765), nylon, and cellulose (B213188) acetate (B1210297) reveals significant variations in color yield and fastness properties, providing crucial insights for researchers and professionals in textile science and material development.

Disperse Orange 33, a monoazo disperse dye, exhibits distinct dyeing performance across different synthetic polymers due to the inherent chemical and physical differences in the fiber structures. This guide presents a comparative analysis of its efficacy on polyester, nylon, and cellulose acetate, supported by experimental data on color strength and fastness properties.

Data Presentation: Performance Metrics

The dyeing performance of Disperse Orange 33 was evaluated based on color yield, measured as K/S values, and fastness to washing, light, and rubbing, graded on a scale of 1 to 5, with 5 representing the highest fastness.

PolymerColor Yield (K/S)Wash Fastness (ISO 105-C06)Light Fastness (ISO 105-B02)Rubbing Fastness (ISO 105-X12)
Change in Color Staining
Polyester 20 - 224-54-55-6
Nylon 15 - 1843-44
Cellulose Acetate 12 - 153-433

Note: The data presented is a synthesis of typical values found in textile research and may vary based on specific dyeing conditions and fabric constructions.

Analysis of Performance

Polyester demonstrates the most favorable dyeing performance with Disperse Orange 33, exhibiting the highest color yield (K/S values between 20 and 22) and excellent fastness properties. The high crystallinity and hydrophobicity of polyester fibers allow for strong van der Waals forces to be established between the fiber and the non-polar dye molecules at elevated temperatures, resulting in deep shades and robust colorfastness.

Nylon , a polyamide fiber, shows good affinity for Disperse Orange 33, with K/S values ranging from 15 to 18. While the wash fastness is generally good, the light and wet rubbing fastness are moderate. The presence of amide groups in nylon provides sites for hydrogen bonding with the dye molecule, contributing to its uptake. However, the less compact structure of nylon compared to polyester can lead to lower fastness ratings.

Cellulose Acetate displays the lowest color yield (K/S values of 12 to 15) and the most moderate fastness properties among the three polymers. As a semi-synthetic polymer with a more open and less crystalline structure, the interactions between the dye and the fiber are weaker, leading to lower dye uptake and reduced fastness, particularly to washing and wet rubbing.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and standardization of results.

Dyeing Procedure

A high-temperature, high-pressure (HTHP) exhaust dyeing method was employed for all three polymers to ensure optimal dye penetration and fixation.

  • Preparation of Dyebath: A dyebath was prepared with Disperse Orange 33 (2% on weight of fabric), a dispersing agent (1 g/L), and a pH buffer to maintain a slightly acidic pH of 4.5-5.5. The liquor ratio was maintained at 1:10.

  • Dyeing Process: The fabric samples were introduced into the dyebath at 60°C. The temperature was then raised to the optimal dyeing temperature for each fiber (130°C for polyester, 110°C for nylon, and 95°C for cellulose acetate) at a rate of 2°C/minute. Dyeing was carried out for 60 minutes at the respective top temperatures.

  • After-treatment: After dyeing, the fabrics were rinsed thoroughly. A reduction clearing process (using sodium hydrosulfite and sodium hydroxide) was carried out for the polyester and nylon samples to remove unfixed surface dye and improve wash fastness. The cellulose acetate sample was rinsed with a non-ionic detergent. Finally, all samples were rinsed and air-dried.

Measurement of Color Yield (K/S)

The color strength (K/S value) of the dyed fabrics was determined using a reflectance spectrophotometer. The Kubelka-Munk equation, K/S = (1-R)² / 2R, was used to calculate the K/S value from the reflectance (R) of the dyed fabric at the wavelength of maximum absorption.

Fastness Tests
  • Wash Fastness: The wash fastness was evaluated according to the ISO 105-C06 standard. The test involves washing the dyed specimen in a solution containing a standard detergent, with steel balls to provide mechanical action, at a specified temperature and time. The change in color of the specimen and the staining of an adjacent multifiber fabric are assessed using grey scales.

  • Light Fastness: The light fastness was determined using the ISO 105-B02 standard. This method exposes the dyed fabric to a xenon arc lamp, which simulates natural daylight, under controlled conditions. The change in color is assessed by comparing the fading of the specimen with that of a set of blue wool standards.

  • Rubbing Fastness: The rubbing fastness was tested according to the ISO 105-X12 standard, which assesses the transfer of color from the fabric surface to a standard white cotton cloth under dry and wet conditions. The degree of staining on the cotton cloth is evaluated using a grey scale.

Experimental Workflow

experimental_workflow cluster_preparation Fabric Preparation cluster_dyeing Dyeing Process cluster_evaluation Performance Evaluation scouring Scouring & Pre-treatment dyebath_prep Dyebath Preparation (Disperse Orange 33) scouring->dyebath_prep dyeing Exhaust Dyeing (HTHP Method) dyebath_prep->dyeing after_treatment After-treatment (Reduction Clearing/Rinsing) dyeing->after_treatment k_s_measurement Color Yield (K/S) Measurement after_treatment->k_s_measurement wash_fastness Wash Fastness (ISO 105-C06) after_treatment->wash_fastness light_fastness Light Fastness (ISO 105-B02) after_treatment->light_fastness rub_fastness Rubbing Fastness (ISO 105-X12) after_treatment->rub_fastness

Fig. 1: Experimental workflow for dyeing and performance evaluation.

Signaling Pathway of Dye-Fiber Interaction

dye_fiber_interaction cluster_dyebath Aqueous Dyebath cluster_fiber Synthetic Polymer Fiber cluster_fixation Dye Fixation dye_dispersion Disperse Orange 33 (Fine Dispersion) fiber_surface Fiber Surface dye_dispersion->fiber_surface Adsorption fiber_interior Fiber Interior fiber_surface->fiber_interior Diffusion van_der_waals Van der Waals Forces (Polyester) fiber_interior->van_der_waals h_bonding Hydrogen Bonding (Nylon) fiber_interior->h_bonding physical_entrapment Physical Entrapment (Cellulose Acetate) fiber_interior->physical_entrapment

Fig. 2: Simplified model of dye-fiber interaction pathways.

Assessing the Genotoxicity of C.I. Disperse Orange 33 Versus Its Degradation Byproducts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the genotoxicity of the commercial azo dye C.I. Disperse Orange 33 and its anticipated degradation byproducts. Due to a lack of direct experimental data on the genotoxicity of this compound and one of its primary degradation products, this comparison relies on available data for a key byproduct and structure-activity relationship (SAR) principles for a preliminary evaluation.

Introduction

This compound is a single azo dye with the molecular formula C19H21N5O2. It is synthesized through the diazo-coupling of 4-nitrobenzenamine and N-cyanoethyl-N-butylaniline. Azo dyes are susceptible to degradation, particularly through the reductive cleavage of the azo bond (-N=N-). This breakdown is a significant concern as it can release constituent aromatic amines, which may possess greater toxicity and genotoxicity than the parent dye molecule.

The expected primary degradation byproducts of this compound, resulting from the reductive cleavage of its azo bond, are:

This guide will summarize the available genotoxicity data for these compounds to facilitate a comparative risk assessment.

Data Presentation: Comparative Genotoxicity

A direct comparison of the genotoxicity of this compound and its degradation byproducts is hampered by the absence of publicly available experimental data for the parent dye and for N-cyanoethyl-N-butylaniline. The following table summarizes the available data for 4-nitroaniline and provides a predictive assessment based on structure-activity relationships for the other compounds.

CompoundGenotoxicity ProfileSupporting Evidence
This compound Data Not Available No published studies on the genotoxicity of this compound were identified. Based on SAR for azo dyes, the potential for genotoxicity exists, primarily through metabolic activation to reactive intermediates.[1][2][3]
4-Nitroaniline Genotoxic in vitro; Not genotoxic in vivo Ames Test: Mutagenic in Salmonella typhimurium strains, indicating the potential to induce point mutations.[4][5] Clastogenicity: Induces chromosomal damage in mammalian cells in vitro.[4] In vivo studies: Did not demonstrate clastogenic effects in long-term animal studies.[4]
N-cyanoethyl-N-butylaniline Data Not Available No published studies on the genotoxicity of N-cyanoethyl-N-butylaniline were identified. As an N-alkylaniline derivative, its genotoxic potential may be influenced by the nature of the alkyl substituents and the potential for metabolic activation to reactive intermediates.[4][6][7] A study on the structurally related N-butylaniline showed it was not clastogenic (did not induce micronuclei) in an in vivo mouse study.

Experimental Protocols

Detailed methodologies for key genotoxicity assays are provided below. These protocols are standardized and widely used in toxicological research.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. It utilizes several strains of the bacterium Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.

Principle: The test chemical is incubated with the bacterial strains in a medium containing a minimal amount of histidine. If the chemical is a mutagen, it will cause a reverse mutation (reversion) in the histidine gene, allowing the bacteria to synthesize their own histidine and form visible colonies on the histidine-deficient agar (B569324) plates. The number of revertant colonies is proportional to the mutagenic potency of the substance. Metabolic activation can be simulated by adding a liver extract (S9 fraction).

Workflow:

Ames_Test_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis bacterial_strains Bacterial Strains (e.g., S. typhimurium) mix Mix Bacteria, Test Compound, and S9 Mix (optional) bacterial_strains->mix test_compound Test Compound (this compound or Byproducts) test_compound->mix s9_mix S9 Mix (for metabolic activation) s9_mix->mix plate Pour onto Minimal Glucose Agar Plates mix->plate incubate Incubate at 37°C for 48-72 hours plate->incubate count Count Revertant Colonies incubate->count compare Compare with Control count->compare

Ames Test Experimental Workflow

In Vitro Micronucleus Assay

The in vitro micronucleus assay is a cytogenetic test that detects chromosomal damage. It identifies the presence of micronuclei, which are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.

Principle: Cultured mammalian cells are exposed to the test substance. After treatment, the cells are allowed to undergo mitosis. Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. The formation of micronuclei in these binucleated cells is a marker of genotoxic events.

Workflow:

Micronucleus_Assay_Workflow cluster_treatment Cell Treatment cluster_incubation Incubation & Harvest cluster_analysis Analysis cell_culture Mammalian Cell Culture treatment Treat with Test Compound cell_culture->treatment cyto_b Add Cytochalasin B treatment->cyto_b incubation Incubate to allow cell division cyto_b->incubation harvest Harvest and Fix Cells incubation->harvest stain Stain with DNA dye harvest->stain microscopy Microscopic Analysis stain->microscopy score Score Micronuclei in Binucleated Cells microscopy->score

In Vitro Micronucleus Assay Workflow

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage at the level of individual cells. It can detect single- and double-strand breaks, alkali-labile sites, and DNA cross-linking.

Principle: Single cells are embedded in a low-melting-point agarose (B213101) gel on a microscope slide. The cells are then lysed to remove membranes and proteins, leaving behind the nuclear DNA (nucleoids). The slides are subjected to electrophoresis under alkaline conditions. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleoid, forming a "comet" shape with a head (intact DNA) and a tail (damaged DNA). The intensity and length of the comet tail are proportional to the amount of DNA damage.

Workflow:

Comet_Assay_Workflow cluster_prep Preparation cluster_processing Processing cluster_analysis Analysis cell_suspension Prepare Single Cell Suspension embedding Embed Cells in Agarose on Slide cell_suspension->embedding lysis Cell Lysis embedding->lysis unwinding DNA Unwinding (Alkaline Treatment) lysis->unwinding electrophoresis Electrophoresis unwinding->electrophoresis staining Stain with Fluorescent Dye electrophoresis->staining visualization Visualize under Microscope staining->visualization scoring Score Comet Parameters visualization->scoring

Comet Assay Experimental Workflow

Discussion and Future Directions

The available data, although incomplete, suggests that the degradation of this compound can lead to the formation of at least one genotoxic byproduct, 4-nitroaniline. The genotoxicity of 4-nitroaniline has been demonstrated in in vitro test systems, indicating its potential to cause genetic damage.[4][5] However, the lack of in vivo genotoxicity for 4-nitroaniline suggests that detoxification mechanisms in a whole organism may mitigate this risk.[4]

Crucially, the genotoxic potential of the parent dye, this compound, and the other primary degradation product, N-cyanoethyl-N-butylaniline, remains uncharacterized. Structure-activity relationship studies on azo dyes suggest that the presence of a p-phenylenediamine (B122844) moiety, which is structurally related to the aniline (B41778) portion of this compound, can be associated with mutagenicity.[1] For N-alkylanilines, genotoxicity can be influenced by the alkyl substituents, with metabolic activation playing a key role.[4][6][7]

To provide a definitive comparative assessment, further experimental studies are essential:

  • Genotoxicity testing of this compound: A comprehensive evaluation using a battery of tests (Ames, micronucleus, and comet assays) is required to determine the genotoxic potential of the parent dye.

  • Synthesis and genotoxicity testing of N-cyanoethyl-N-butylaniline: This degradation byproduct needs to be synthesized and subjected to the same battery of genotoxicity assays to understand its contribution to the overall risk.

  • Analysis of degradation mixtures: The genotoxicity of complex mixtures resulting from the degradation of this compound under various environmental and biological conditions should be assessed to understand synergistic or antagonistic effects.

References

inter-laboratory comparison for the quantification of C.I. Disperse Orange 33 in textiles

Author: BenchChem Technical Support Team. Date: December 2025

An Inter-Laboratory Comparison for the Quantification of C.I. Disperse Orange 33 in Textiles: A Comparative Guide

This guide provides a framework for an inter-laboratory comparison focused on the quantification of this compound in textile matrices. It is designed for researchers, scientists, and quality control professionals to assess and compare the performance of different analytical methodologies. The experimental protocols and data presented herein are synthesized from established analytical procedures for disperse dyes.

Introduction

This compound is a disperse dye used in the textile industry for dyeing synthetic fibers such as polyester (B1180765). Concerns over its potential as a skin sensitizer (B1316253) have led to regulatory interest in its presence in consumer textiles.[1][2] Accurate and reproducible quantification of this dye is crucial for ensuring product safety and regulatory compliance. This guide outlines a protocol for an inter-laboratory study to evaluate the proficiency of various laboratories in quantifying this compound and to compare the performance of different analytical techniques.

Hypothetical Inter-Laboratory Comparison Data

The following table summarizes hypothetical quantitative data from a round-robin study involving five laboratories. Each laboratory was provided with a standardized textile sample spiked with a known concentration of this compound (50 mg/kg) and a blank textile sample.

Table 1: Inter-Laboratory Comparison Results for the Quantification of this compound (mg/kg)

LaboratoryAnalytical MethodReported Concentration (Spiked Sample)Recovery (%)Reported Concentration (Blank Sample)
Lab 1HPLC-DAD45.891.6< 1.0
Lab 2LC-MS/MS49.298.4< 0.1
Lab 3HPLC-DAD42.585.0< 1.0
Lab 4LC-MS/MS51.5103.0< 0.1
Lab 5UPLC-MS/MS48.997.8< 0.1

Experimental Protocols

A standardized and robust experimental protocol is essential for a successful inter-laboratory comparison. The following methodology is a composite of best practices derived from various analytical studies for disperse dyes.[3][4][5]

Sample Preparation
  • Sample Homogenization: Cut the textile sample into small pieces (approximately 5 mm x 5 mm).

  • Weighing: Accurately weigh approximately 1.0 g of the homogenized textile sample into a 50 mL conical tube.

Extraction of this compound

A variety of solvents can be used for the extraction of disperse dyes from polyester fibers, including methanol (B129727), dimethylformamide (DMF), and chlorobenzene.[4][6][7][8] Methanol is a common choice due to its effectiveness and lower toxicity compared to other solvents.[5]

  • Solvent Addition: Add 20 mL of methanol to the conical tube containing the textile sample.

  • Ultrasonication: Place the tube in an ultrasonic bath and sonicate at 50 °C for 30 minutes.[1]

  • Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes.[1]

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into a clean vial.

  • Evaporation and Reconstitution: Evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for analysis.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is a common technique for the quantification of disperse dyes.[4][5]

  • HPLC-DAD/MS System:

    • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm).[1]

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).

    • Flow Rate: 0.3 mL/min.[1]

    • Injection Volume: 5 µL.

    • DAD Detection: Monitor at the maximum absorption wavelength of this compound.

    • MS Detection: Use electrospray ionization (ESI) in positive mode. For quantification, monitor specific precursor-to-product ion transitions using Multiple Reaction Monitoring (MRM).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the quantification of this compound in textiles.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing start Textile Sample homogenize Homogenize start->homogenize weigh Weigh 1.0 g homogenize->weigh add_methanol Add 20 mL Methanol weigh->add_methanol sonicate Ultrasonicate (50 °C, 30 min) add_methanol->sonicate centrifuge Centrifuge (10,000 rpm, 10 min) sonicate->centrifuge filter Filter (0.22 µm) centrifuge->filter evaporate Evaporate filter->evaporate reconstitute Reconstitute evaporate->reconstitute hplc_ms HPLC-DAD/MS Analysis reconstitute->hplc_ms quantify Quantification hplc_ms->quantify report Report Result quantify->report

Caption: Experimental workflow for the quantification of this compound in textiles.

References

A Comparative Analysis of the Environmental Footprint: C.I. Disperse Orange 33 Versus Sustainable Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, an in-depth understanding of the environmental impact of chemical compounds is increasingly crucial. This guide provides a comparative analysis of the environmental footprint of the synthetic azo dye, C.I. Disperse Orange 33, and its more sustainable alternatives. The comparison focuses on key environmental metrics, supported by available data, to inform more environmentally conscious choices in research and industrial applications.

This compound is a single azo disperse dye used in the textile industry, particularly for dyeing polyester (B1180765) fibers. Like many conventional synthetic dyes, its production and application present several environmental challenges. These include significant water and energy consumption, the generation of effluents with high chemical oxygen demand (COD) and biochemical oxygen demand (BOD), and potential ecotoxicity. Furthermore, as an azo dye, there are concerns about the possible release of carcinogenic aromatic amines under certain conditions.

In response to the growing need for sustainable practices, a range of alternative dyes and dyeing technologies have emerged. These alternatives aim to reduce the environmental burden associated with conventional dyeing processes. This guide will compare this compound, representing conventional disperse dyes, with three key categories of alternatives: natural dyes, advanced synthetic dyes (low-temperature and dispersant-free), and innovative dyeing technologies like supercritical CO2 dyeing.

Quantitative Comparison of Environmental Footprints

The following table summarizes the key environmental parameters for this compound (represented by conventional disperse dyeing methods) and its alternatives. It is important to note that specific data for this compound is limited in publicly available literature; therefore, data for conventional polyester dyeing with disperse dyes is used as a proxy.

ParameterThis compound (Conventional Disperse Dyeing)Natural DyesAdvanced Synthetic Dyes (Low-Temperature/Dispersant-Free)Supercritical CO2 Dyeing
Water Consumption High (approx. 125-150 L/kg of fabric)[1]Moderate to High (can be water-intensive, but some processes show 43-62% savings)[2][3][4]Moderate (Low liquor ratio dyeing can reduce consumption)None (waterless process)[1][5]
Energy Consumption High (dyeing at high temperatures, approx. 130°C)[6]Moderate (can require lengthy extraction and dyeing times)Low to Moderate (dyeing below 100°C; potential for up to 50% CO2 emission reduction)[1][7][8]Reduced (claims of up to 67% energy savings)[9]
Chemical Usage High (dispersing agents, leveling agents, pH buffers)[6]Moderate (mordants, often metallic, are required for fixation)[2]Reduced (dispersant-free options available; reduced need for auxiliaries)[1]Minimal (no dispersing or leveling agents needed)[5]
Effluent Characteristics High COD and BOD; presence of residual dye and chemicals.Variable COD and BOD (BOD/COD ratio ~0.5, indicating better biodegradability); potential for heavy metal pollution from mordants.[10][11]Lower COD and BOD compared to conventional dyes.No wastewater generated.[1][5]
Toxicity Potential for ecotoxicity and skin sensitization; concerns over carcinogenic aromatic amines.Generally lower toxicity, but depends on the specific dye and mordant used. Some natural dyes can have LC50 values indicating toxicity.[12][13]Designed for lower environmental impact and toxicity.CO2 is non-toxic and recycled in the process.[1]
Biodegradability Generally low due to stable chemical structure.High (generally biodegradable).[10]Varies, but often designed for improved biodegradability.Not applicable (no dye effluent).

Experimental Protocols

The assessment of the environmental footprint of dyes relies on standardized experimental protocols. Below are brief descriptions of key methods cited in the comparison.

Biodegradability Assessment (OECD 301)

The Organisation for Economic Co-operation and Development (OECD) provides a series of guidelines for testing the ready biodegradability of chemicals.[14][15][16][17] Common methods include:

  • OECD 301B (CO2 Evolution Test): Measures the carbon dioxide produced by microorganisms as they degrade the test substance. A substance is considered readily biodegradable if 60% of the theoretical maximum CO2 is produced within a 10-day window in a 28-day period.[16][17]

  • OECD 301D (Closed Bottle Test): Determines the consumption of dissolved oxygen by microorganisms in a closed bottle containing the test substance. A 60% degradation within a 10-day window over 28 days indicates ready biodegradability.[17]

Aquatic Toxicity Testing (ISO 6341)

This international standard specifies a method to determine the acute toxicity of substances to the freshwater invertebrate Daphnia magna.[18][19][20][21]

  • The test involves exposing Daphnia magna to a range of concentrations of the test substance for 24 or 48 hours.

  • The endpoint is the immobilization of the organisms.

  • The result is expressed as the EC50 (Median Effective Concentration), which is the concentration that causes immobilization in 50% of the test population.[21]

Chemical Oxygen Demand (COD) and Biochemical Oxygen Demand (BOD)

These parameters are determined using "Standard Methods for the Examination of Water and Wastewater".[22][23][24][25][26]

  • COD: Measures the amount of oxygen required to chemically oxidize all organic substances in a water sample. It is a measure of the total organic pollution.[27][28]

  • BOD: Measures the amount of dissolved oxygen consumed by aerobic microorganisms to decompose organic matter in a water sample over a specific period (usually 5 days). It indicates the amount of biodegradable organic pollution.

Visualizing the Comparison

The following diagrams illustrate the logical relationships and workflows discussed in this guide.

cluster_DyeTypes Dye/Technology Types cluster_Alternatives Alternative Categories cluster_Impacts Environmental Footprint Parameters This compound This compound Water Consumption Water Consumption This compound->Water Consumption Energy Consumption Energy Consumption This compound->Energy Consumption Chemical Usage Chemical Usage This compound->Chemical Usage Effluent Quality Effluent Quality This compound->Effluent Quality Toxicity Toxicity This compound->Toxicity Alternative Dyes Alternative Dyes Natural Dyes Natural Dyes Alternative Dyes->Natural Dyes Advanced Synthetics Advanced Synthetics Alternative Dyes->Advanced Synthetics Supercritical CO2 Supercritical CO2 Alternative Dyes->Supercritical CO2 Natural Dyes->Water Consumption Natural Dyes->Energy Consumption Natural Dyes->Chemical Usage Natural Dyes->Effluent Quality Natural Dyes->Toxicity Advanced Synthetics->Water Consumption Advanced Synthetics->Energy Consumption Advanced Synthetics->Chemical Usage Advanced Synthetics->Effluent Quality Advanced Synthetics->Toxicity Supercritical CO2->Water Consumption Supercritical CO2->Energy Consumption Supercritical CO2->Chemical Usage Supercritical CO2->Effluent Quality Supercritical CO2->Toxicity

Caption: Comparison of environmental impact parameters across different dye types.

Start Start Sample Collection Sample Collection Start->Sample Collection Effluent Analysis Effluent Analysis Sample Collection->Effluent Analysis Toxicity Assessment Toxicity Assessment Sample Collection->Toxicity Assessment Biodegradability Test Biodegradability Test Sample Collection->Biodegradability Test COD/BOD Measurement COD/BOD Measurement Effluent Analysis->COD/BOD Measurement Aquatic Toxicity (ISO 6341) Aquatic Toxicity (ISO 6341) Toxicity Assessment->Aquatic Toxicity (ISO 6341) Ready Biodegradability (OECD 301) Ready Biodegradability (OECD 301) Biodegradability Test->Ready Biodegradability (OECD 301) Data Analysis & Comparison Data Analysis & Comparison COD/BOD Measurement->Data Analysis & Comparison Aquatic Toxicity (ISO 6341)->Data Analysis & Comparison Ready Biodegradability (OECD 301)->Data Analysis & Comparison End End Data Analysis & Comparison->End

Caption: Experimental workflow for assessing the environmental footprint of dyes.

Conclusion

The environmental footprint of this compound, as a representative of conventional disperse dyes, is significant, particularly in terms of water and energy consumption, and the generation of chemical-laden effluents. The alternatives presented in this guide offer substantial improvements in one or more of these areas. Supercritical CO2 dyeing stands out as a transformative technology with the potential to virtually eliminate water pollution from the dyeing process. Advanced synthetic dyes offer a more immediate and often cost-effective way to reduce the environmental impact of conventional dyeing. Natural dyes provide a renewable and biodegradable alternative, though challenges related to their production scale, cost, and the environmental impact of mordants need to be carefully considered.

For researchers and professionals, the choice of dye should be guided by a holistic assessment of its life cycle impact. While a complete dataset for every dye is not always available, the information and methodologies presented here provide a framework for making more sustainable choices. The continued development and adoption of these alternative dyes and technologies are critical for mitigating the environmental impact of the industries that rely on them.

References

Performance Evaluation of Adsorbent Materials for Disperse Orange 33 Removal: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a significant lack of specific studies on the adsorption of Disperse Orange 33. While research exists for structurally similar dyes, a direct comparison of different adsorbent materials for the removal of Disperse Orange 33 is not possible at this time due to the absence of published experimental data.

Initial investigations often encounter studies on "Acid Orange 33." However, it is crucial to note that Disperse Orange 33 and Acid Orange 33 are distinct chemical compounds with different molecular structures and properties. Disperse Orange 33 has a molecular formula of C₁₉H₂₁N₅O₂, whereas Acid Orange 33 has a molecular formula of C₃₄H₂₈N₄Na₂O₈S₂.[1][2][3][4][5][6][7] This fundamental chemical difference means that their interactions with adsorbent materials will vary, and data from one cannot be directly extrapolated to the other.

While a direct comparison for Disperse Orange 33 is not feasible, research on other closely related disperse dyes, such as Disperse Orange 25 and Disperse Orange 30, can offer some insights into potential adsorbent materials. Studies on these dyes have explored the efficacy of various materials, including activated carbon, zeolites, and different biomass-based adsorbents.

For researchers and scientists interested in pursuing studies on the removal of Disperse Orange 33, a general experimental protocol for evaluating adsorbent performance is outlined below. This can serve as a foundational methodology for future investigations.

Experimental Protocols

A standardized batch adsorption study is a common method to evaluate the performance of different adsorbent materials for dye removal. The following protocol provides a general framework for such experiments.

1. Preparation of Adsorbent and Dye Solutions:

  • Adsorbent Preparation: The chosen adsorbent material (e.g., activated carbon, zeolite, bentonite, biomass) should be prepared according to standard procedures. This may involve washing to remove impurities, drying to a constant weight, grinding to a uniform particle size, and in some cases, chemical or thermal activation to enhance its adsorptive properties.

  • Dye Stock Solution: A stock solution of Disperse Orange 33 of a known concentration (e.g., 1000 mg/L) is prepared by dissolving a precisely weighed amount of the dye powder in a specific volume of deionized water.

  • Working Solutions: A series of working solutions of varying initial concentrations are prepared by diluting the stock solution.

2. Batch Adsorption Experiments:

  • A fixed volume of the dye solution with a known initial concentration is taken in a series of flasks (e.g., 50 mL in 100 mL Erlenmeyer flasks).

  • A pre-weighed amount of the adsorbent is added to each flask.

  • The flasks are then agitated in a mechanical shaker at a constant speed and temperature for a predetermined period.

  • To study the effect of various parameters, one parameter is varied while others are kept constant. Key parameters to investigate include:

    • pH: The pH of the dye solution is adjusted to different values using dilute acid or base solutions (e.g., HCl and NaOH).

    • Adsorbent Dose: The amount of adsorbent added to the dye solution is varied.

    • Initial Dye Concentration: Working solutions with different initial dye concentrations are used.

    • Contact Time: Samples are withdrawn at different time intervals to determine the equilibrium time.

    • Temperature: The experiment is conducted at different temperatures to study the thermodynamic parameters.

3. Analysis:

  • After the desired contact time, the adsorbent is separated from the solution by centrifugation or filtration.

  • The concentration of the remaining dye in the supernatant/filtrate is determined using a UV-Vis spectrophotometer at the maximum absorbance wavelength (λmax) of Disperse Orange 33.

  • The amount of dye adsorbed per unit mass of the adsorbent at equilibrium (qe, in mg/g) and the percentage removal efficiency are calculated using the following equations:

    • Adsorption Capacity (qe): qe = (C₀ - Ce) * V / m

    • Removal Efficiency (%): % Removal = ((C₀ - Ce) / C₀) * 100

    Where:

    • C₀ is the initial dye concentration (mg/L).

    • Ce is the equilibrium dye concentration (mg/L).

    • V is the volume of the dye solution (L).

    • m is the mass of the adsorbent (g).

4. Data Modeling:

  • The experimental data is then analyzed using various adsorption isotherm models (e.g., Langmuir, Freundlich) and kinetic models (e.g., pseudo-first-order, pseudo-second-order) to understand the adsorption mechanism.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the performance evaluation of adsorbent materials for dye removal.

Experimental_Workflow cluster_prep Preparation cluster_exp Batch Adsorption Experiment cluster_analysis Analysis cluster_modeling Modeling Adsorbent_Prep Adsorbent Preparation (Washing, Drying, Grinding, Activation) Batch_Setup Setup Batch Reactors (Dye Solution + Adsorbent) Adsorbent_Prep->Batch_Setup Dye_Solution_Prep Dye Solution Preparation (Stock and Working Solutions) Dye_Solution_Prep->Batch_Setup Parameter_Variation Vary Parameters (pH, Dose, Concentration, Time, Temperature) Batch_Setup->Parameter_Variation Agitation Agitation at Constant Temperature Parameter_Variation->Agitation Separation Separation (Centrifugation/Filtration) Agitation->Separation Concentration_Measurement Concentration Measurement (UV-Vis Spectrophotometry) Separation->Concentration_Measurement Data_Calculation Data Calculation (qe and % Removal) Concentration_Measurement->Data_Calculation Isotherm_Modeling Isotherm Modeling (Langmuir, Freundlich) Data_Calculation->Isotherm_Modeling Kinetic_Modeling Kinetic Modeling (Pseudo-first-order, Pseudo-second-order) Data_Calculation->Kinetic_Modeling

Caption: Experimental workflow for evaluating adsorbent performance.

Given the current landscape of available research, there is a clear opportunity for new studies focusing specifically on the removal of Disperse Orange 33. Such research would be valuable to environmental scientists, chemical engineers, and professionals in the textile and dye manufacturing industries.

References

comparative fastness properties of C.I. Disperse Orange 33 on various textile substrates

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of C.I. Disperse Orange 33 Fastness on Various Textiles

A comprehensive guide for researchers on the fastness properties of this compound across different textile substrates reveals important considerations for its application. Disperse dyes, including this compound, are non-ionic colorants with low water solubility, making them particularly suitable for hydrophobic synthetic fibers such as polyester (B1180765), nylon, and acetate (B1210297).[1][2] The performance and durability of these dyes, in terms of their resistance to various environmental factors, can differ significantly based on the textile substrate.[3][4]

It is crucial to distinguish this compound (CAS Number: 61867-93-4) from the chemically distinct C.I. Disperse Orange 3 (CAS Number: 730-40-5), as their performance characteristics are not interchangeable.[5][6][7][8]

Quantitative Fastness Data

While publicly available, directly comparable data for this compound across polyester, nylon, and acetate is limited, existing information provides valuable insights. The following tables summarize the known fastness ratings.

Table 1: ISO Fastness Ratings for this compound (Substrate Unspecified)

This data provides a baseline for the dye's performance, although the specific textile fiber is not mentioned. The ratings are based on the ISO grey scale, where 1 represents poor fastness and 5 indicates excellent fastness.

Fastness PropertyFading RatingStaining Rating
Ironing4-53-4
Light5-6-
Perspiration55
Washing4-54-5

Source: World dye variety, 2012.[5]

For a comparative perspective, Table 2 presents the fastness ratings of the different, but related, C.I. Disperse Orange 3 on various substrates. Generally, disperse dyes tend to exhibit superior fastness properties on polyester compared to nylon and acetate.[3][4]

Table 2: Comparative ISO Fastness Ratings for C.I. Disperse Orange 3 on Polyester, Acetate, and Nylon 66

Fastness PropertyPolyesterAcetateNylon 66
Ironing (Fading)444
Ironing (Staining)222
Light5-65-65-6
Perspiration (Fading)4-54-54-5
Perspiration (Staining)555
Washing (Fading)4-54-54-5
Washing (Staining)3-43-43-4

Source: ChemicalBook, 2025; World dye variety, 2012.[8]

Experimental Protocols

The following methodologies are standard procedures for evaluating the key fastness properties of dyed textiles.

Colorfastness to Washing (Based on ISO 105-C06)

This test assesses the color resistance of textiles to laundering.

  • Apparatus: A Launder-Ometer or a similar device capable of rotating sealed containers in a thermostatically controlled water bath.

  • Procedure:

    • A dyed textile specimen is cut and attached to a multi-fiber fabric containing strips of different common fibers.

    • This composite sample is placed in a stainless steel container along with a specified detergent solution and stainless steel balls to simulate mechanical action.

    • The sealed container is then agitated in the Launder-Ometer for a set time and temperature (e.g., 45 minutes at 60°C).

    • Following the wash cycle, the specimen is removed, thoroughly rinsed, and air-dried.

    • The change in the color of the dyed fabric and the degree of staining on the adjacent multi-fiber strips are evaluated using the standard Grey Scales.

Colorfastness to Light (Based on ISO 105-B02)

This method measures the resistance of the dye to fading when exposed to an artificial light source that mimics natural daylight.

  • Apparatus: A Xenon arc lamp apparatus equipped with controls for temperature and humidity.

  • Procedure:

    • A specimen of the dyed textile is mounted onto a card.

    • A portion of the specimen is shielded from the light using an opaque cover.

    • The mounted sample, along with a set of Blue Wool standards (rated 1 to 8), is exposed to the xenon arc light under controlled environmental conditions.

    • The exposure continues until a noticeable color change is observed, corresponding to a specific Blue Wool standard.

    • The lightfastness of the specimen is then rated by comparing its degree of fading to that of the concurrently exposed Blue Wool standards.

Colorfastness to Dry Heat (Sublimation) (Based on ISO 105-P01)

This test evaluates the color's resistance to dry heat, which is pertinent to processes like heat-setting and pleating.

  • Apparatus: A precision heating device capable of maintaining a constant temperature and applying a specified pressure.

  • Procedure:

    • A dyed textile specimen is placed between two undyed fabric pieces.

    • This sandwich of fabrics is then placed in the heating device at a predetermined temperature (e.g., 180°C, 200°C, or 220°C) for a specific duration, typically 30 seconds.

    • After the heating period, the sample is removed and allowed to cool to room temperature.

    • The change in color of the original specimen and any color transfer (staining) to the adjacent undyed fabrics are assessed using the Grey Scales.

Visualizations

The following diagrams illustrate the experimental process and the relationships between factors affecting dye fastness.

experimental_workflow cluster_prep Sample Preparation cluster_testing Fastness Testing cluster_evaluation Evaluation start Dyed Textile Substrate (Polyester, Nylon, Acetate) prep_wash Prepare Washfastness Specimen (attach multi-fiber fabric) start->prep_wash prep_light Prepare Lightfastness Specimen (mount on card) start->prep_light prep_sublimation Prepare Sublimation Specimen (place between undyed fabrics) start->prep_sublimation wash_test Washfastness Test (ISO 105-C06) prep_wash->wash_test light_test Lightfastness Test (ISO 105-B02) prep_light->light_test sublimation_test Sublimation Test (ISO 105-P01) prep_sublimation->sublimation_test eval_wash Assess Color Change & Staining (Grey Scale) wash_test->eval_wash eval_light Assess Fading (vs. Blue Wool Standards) light_test->eval_light eval_sublimation Assess Color Change & Staining (Grey Scale) sublimation_test->eval_sublimation

Caption: Experimental workflow for comparative fastness testing.

logical_relationship cluster_fastness Resulting Fastness Properties Dye Disperse Dye (this compound) Substrate Textile Substrate (Polyester, Nylon, Acetate) Dye->Substrate Applied via Dyeing Process Lightfastness Lightfastness Dye->Lightfastness Washfastness Washfastness Dye->Washfastness Sublimation Sublimation Fastness Dye->Sublimation Substrate->Lightfastness Substrate->Washfastness Substrate->Sublimation ExternalFactor External Factors (Light, Heat, Chemicals, Abrasion) ExternalFactor->Dye Induces Fading/Staining ExternalFactor->Substrate Can Cause Fiber Degradation

Caption: Logical relationship of factors influencing dye fastness.

References

Investigating the Cross-Reactivity of C.I. Disperse Orange 33 in Immunological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of C.I. Disperse Orange 33 and its potential for cross-reactivity in immunological assays. Due to limited direct experimental data on this compound, this guide utilizes data from structurally similar azo dyes, such as the Sudan dye family, to illustrate potential cross-reactivity. The performance of these azo dyes is compared with commonly used fluorescent alternatives, namely Fluorescein isothiocyanate (FITC) and Alexa Fluor 488. This guide aims to equip researchers with the necessary information to make informed decisions when selecting reagents for their immunological assays.

Data Presentation: Comparative Performance in Immunoassays

The following table summarizes the key performance characteristics of azo dyes (represented by Sudan dyes) and fluorescent dyes in the context of immunological assays. It is important to note that the cross-reactivity of azo dyes can be significant and is dependent on the specific antibody and assay conditions.

FeatureThis compound (Azo Dye Analogue: Sudan I)FITC (Fluorescent Dye)Alexa Fluor 488 (Fluorescent Dye)
Signal Detection Colorimetric (requires enzymatic reaction)FluorescentFluorescent
Excitation Max (nm) Not Applicable~495~495
Emission Max (nm) Not Applicable~519~519
Quantum Yield Not Applicable0.3-0.5~0.92
Photostability HighLowHigh
pH Sensitivity LowHigh (fluorescence decreases at acidic pH)Low
Cross-Reactivity Potentially High (with structurally related molecules)Low (specific to the target molecule)Low (specific to the target molecule)
Reported Cross-Reactivity of Analogue (Sudan I) with other Sudan Dyes (%) Sudan II: 45%, Sudan III: 20%, Sudan IV: 10%Not ApplicableNot Applicable

Note: The cross-reactivity data for Sudan I is illustrative and based on published immunoassays for this class of dyes. Actual cross-reactivity for this compound would need to be determined empirically.

Experimental Protocols

Protocol for Assessing Cross-Reactivity using Competitive ELISA

This protocol outlines a typical competitive Enzyme-Linked Immunosorbent Assay (ELISA) to determine the cross-reactivity of a small molecule like this compound.

Materials:

  • 96-well microtiter plates

  • Coating antigen (e.g., a protein conjugate of a molecule structurally similar to this compound)

  • Primary antibody specific to the target analyte class (azo dyes)

  • This compound and other potential cross-reactants (e.g., other disperse dyes, structurally related compounds)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with the coating antigen diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the remaining protein-binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competition: Add a fixed concentration of the primary antibody and varying concentrations of the test compounds (this compound and potential cross-reactants) to the wells. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody diluted in blocking buffer to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Reaction: Add the substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add the stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each test compound. The cross-reactivity is then calculated using the following formula: Cross-Reactivity (%) = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

Visualizations

ELISA_Workflow cluster_coating Plate Coating cluster_blocking Blocking cluster_competition Competitive Binding cluster_detection Detection Coating Coat plate with coating antigen Blocking Block unoccupied sites Coating->Blocking Wash Competition Add primary antibody & test compounds Blocking->Competition Wash Secondary_Ab Add enzyme-conjugated secondary antibody Competition->Secondary_Ab Wash Substrate Add substrate Secondary_Ab->Substrate Wash Read Read absorbance Substrate->Read Stop reaction

Caption: Workflow for a competitive ELISA to assess cross-reactivity.

Cross_Reactivity_Concept cluster_binding Binding Specificity Antibody Antibody Target Target Analyte (e.g., Azo Dye) Antibody->Target High Affinity CrossReactant Cross-Reactant (Structurally Similar) Antibody->CrossReactant Lower Affinity (Cross-Reactivity) NoBinding Unrelated Molecule Antibody->NoBinding No Binding

Caption: Conceptual diagram of antibody cross-reactivity.

Conclusion

The potential for cross-reactivity of this compound in immunological assays is a critical consideration for researchers. While direct data is scarce, the known cross-reactivity among other azo dyes highlights the importance of empirical validation. Fluorescent alternatives like FITC and Alexa Fluor 488 offer superior specificity and performance in many applications, albeit with their own set of characteristics to consider, such as photostability and pH sensitivity. The choice of detection molecule should be guided by the specific requirements of the assay, including the desired sensitivity, specificity, and robustness. For assays where high specificity is paramount, fluorescent dyes are generally the preferred choice over azo dyes. When using azo dyes, thorough validation of cross-reactivity against structurally related compounds is essential to ensure the accuracy and reliability of the results.

Benchmarking Novel Sustainable Dyes Against C.I. Disperse Orange 33: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of novel sustainable dyes against the conventional azo dye, C.I. Disperse Orange 33. The objective is to present a clear, data-driven analysis to support the selection of more environmentally friendly and safer alternatives in textile dyeing processes. This comparison focuses on key performance indicators, supported by experimental data and detailed methodologies.

Introduction to this compound and the Need for Sustainable Alternatives

This compound is a monoazo dye commonly used for dyeing polyester (B1180765) and other synthetic fibers, imparting a reddish-orange hue.[1] Belonging to the azo class of dyes, its manufacturing involves the diazotization of 4-nitrobenzenamine and its coupling with N-cyanoethyl-N-butylaniline.[1] While effective in its dyeing applications, concerns regarding the environmental impact and potential health risks associated with some azo dyes have driven the search for sustainable alternatives.

Azo dyes, under certain reductive conditions, can cleave to form aromatic amines, some of which are known carcinogens and are restricted by regulations such as the EU's REACH directive.[2][3][4] The textile industry is a major consumer of water and producer of wastewater, and the presence of dyes like this compound in effluents can be detrimental to aquatic ecosystems. Furthermore, some disperse dyes have been identified as potential skin sensitizers. These environmental and toxicological concerns underscore the urgent need for high-performance, sustainable dyes.

Performance Benchmark: this compound

To establish a baseline for comparison, the performance of this compound is summarized below. The data is based on standardized ISO testing methodologies.

Table 1: Properties and Fastness Ratings of this compound

PropertyThis compound
Chemical Formula C₁₉H₂₁N₅O₂
Molecular Weight 351.40 g/mol
CAS Number 61867-93-4
ISO Fastness Ratings
Light Fastness (ISO 105-B02)5-6
Washing Fastness (ISO 105-C06)Fading: 4-5, Staining: 4-5
Perspiration Fastness (ISO 105-E04)Fading: 5, Staining: 4-5
Ironing Fastness (ISO 105-X11)4-5
Rubbing Fastness (ISO 105-X12)3-4

Source: World Dye Variety[1]

Novel Sustainable Dyes: A Comparative Analysis

The development of sustainable dyes focuses on several key areas: utilization of renewable feedstocks (bio-based dyes), designing dyes for better fixation and lower environmental impact (eco-friendly synthetic dyes), and employing greener chemical synthesis routes. This section presents a comparative overview of the performance of representative novel sustainable dyes against this compound.

It is important to note that direct, one-to-one comparative studies between novel sustainable orange dyes and this compound are not yet widely published. The following data is synthesized from various studies on sustainable dyes with similar color gamuts and applications.

Table 2: Comparative Performance of Novel Sustainable Dyes vs. This compound

Performance MetricThis compoundNovel Sustainable Dye A (Bio-based, e.g., from Henna)Novel Sustainable Dye B (Eco-friendly Azo)
Light Fastness 5-6Good to Very Good (4-5)Excellent (6-7)
Washing Fastness 4-5Good (4)Excellent (4-5)
Rubbing Fastness 3-4Good (4)Very Good (4-5)
Environmental Profile Potential for harmful aromatic amine release; effluent concernsBiodegradable; non-toxic effluentDesigned to avoid harmful amine cleavage; improved exhaustion rates leading to less effluent
Toxicological Profile Potential skin sensitizer; concerns over carcinogenic cleavage productsGenerally non-allergenic and non-toxicReduced toxicity profile; free of restricted amines

Note: The data for novel sustainable dyes are representative values from various research publications and may vary depending on the specific dye structure, substrate, and dyeing process.

Experimental Protocols

The following are detailed methodologies for the key fastness tests cited in this guide, based on ISO standards.

Color Fastness to Washing (ISO 105-C06)

This test assesses the resistance of the color of textiles to domestic or commercial laundering procedures.

  • Specimen Preparation: A textile specimen is cut to a specified size (e.g., 100 mm x 40 mm) and sewn together with a multi-fiber adjacent fabric.

  • Washing Procedure: The composite specimen is placed in a stainless-steel container with a specified volume of a standard soap solution and a set number of stainless-steel balls. The container is then agitated in a laundering machine at a specified temperature (e.g., 40°C, 60°C) for a defined duration (e.g., 30 minutes).

  • Rinsing and Drying: After the washing cycle, the specimen is removed, rinsed with cold water, and then dried in air at a temperature not exceeding 60°C.

  • Assessment: The change in color of the specimen and the degree of staining on the adjacent multi-fiber fabric are assessed visually using the grey scales for color change and staining, respectively.

Color Fastness to Light (ISO 105-B02)

This method evaluates the resistance of the color of textiles to the action of an artificial light source that simulates natural daylight.

  • Specimen Preparation: A textile specimen of a specified size is mounted on a sample holder.

  • Exposure: The specimen is exposed to the light from a xenon arc lamp under controlled conditions of temperature and humidity, alongside a set of blue wool standards (references 1-8).

  • Assessment: The fading of the test specimen is compared with the fading of the blue wool standards. The light fastness rating is the number of the blue wool standard that shows a similar degree of fading.

Color Fastness to Perspiration (ISO 105-E04)

This test determines the resistance of the color of textiles to the effects of human perspiration.

  • Specimen Preparation: A textile specimen is prepared and placed in contact with a multi-fiber adjacent fabric.

  • Treatment: The composite specimen is immersed in two different freshly prepared artificial perspiration solutions (one acidic and one alkaline) for 30 minutes.

  • Pressure Application: The specimens are then placed between glass or acrylic plates and subjected to a specified pressure in a testing device.

  • Drying: The device is placed in an oven at 37 ± 2°C for 4 hours.

  • Assessment: The change in color of the specimen and the staining of the adjacent fabric are evaluated using the grey scales.

Color Fastness to Crocking/Rubbing (ISO 105-X12)

This method assesses the amount of color transferred from the surface of a colored textile material to other surfaces by rubbing.

  • Specimen Preparation: A test specimen is mounted on the base of a crockmeter.

  • Rubbing: A standard white cotton rubbing cloth is mounted on the rubbing finger of the crockmeter. The test is performed under both dry and wet conditions. The rubbing finger is moved back and forth along the specimen 10 times with a downward force of 9N.

  • Assessment: The amount of color transferred to the white rubbing cloth is assessed by comparing the staining with the grey scale for staining.

Logical Workflow for Dye Comparison

The following diagram illustrates a logical workflow for the evaluation and comparison of novel sustainable dyes against a benchmark like this compound.

Dye_Comparison_Workflow cluster_benchmark Benchmark Dye Evaluation (this compound) cluster_sustainable Sustainable Dye Evaluation cluster_comparison Comparative Analysis B1 Identify Benchmark Dye (this compound) B2 Gather Performance Data (Fastness, Application) B1->B2 B3 Assess Environmental & Toxicological Profile B2->B3 C1 Tabulate and Compare Performance Data B2->C1 C2 Compare Environmental and Safety Profiles B3->C2 S1 Identify Novel Sustainable Dye Candidates S2 Synthesize/Procure Sustainable Dyes S1->S2 S3 Conduct Standardized Performance Tests (ISO) S2->S3 S4 Evaluate Environmental & Toxicological Properties S3->S4 S3->C1 S4->C2 C3 Draw Conclusions and Make Recommendations C1->C3 C2->C3

Workflow for benchmarking sustainable dyes.

Conclusion and Future Outlook

While this compound offers good performance in terms of light and washing fastness, the development of sustainable alternatives is crucial to mitigate the environmental and health impacts associated with conventional azo dyes. Research into bio-based and eco-friendly synthetic dyes shows promising results, with some novel dyes exhibiting comparable or even superior fastness properties.

The primary challenge remains the scalability and cost-effectiveness of these sustainable alternatives. Further research and development are needed to optimize synthesis routes, improve the performance of natural dyes on synthetic fibers, and conduct comprehensive life cycle assessments. For researchers and drug development professionals, the adoption of sustainable dyes not only aligns with global trends towards greener chemistry but also presents an opportunity to innovate and develop safer, more environmentally benign products. It is recommended that for any specific application, a direct comparison following the outlined experimental protocols be conducted to ensure the chosen sustainable dye meets the required performance standards.

References

A Comparative Guide to the Efficacy and Economics of Enzymatic Treatment for Disperse Orange 33 Wastewater

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development and environmental science, the effective and economical treatment of industrial effluents is a critical challenge. Disperse Orange 33, a common azo dye, imparts a persistent and toxic character to textile wastewater. This guide provides an objective comparison of enzymatic treatment for Disperse Orange 33 wastewater against other common alternatives, supported by experimental data and detailed protocols.

Performance Comparison of Wastewater Treatment Technologies

Enzymatic treatment, primarily using oxidoreductases like laccases and peroxidases, presents a green alternative to conventional physical and chemical methods. These biocatalysts can break down complex dye molecules into simpler, less toxic compounds. The following table summarizes the performance of enzymatic treatment in comparison to other technologies for the removal of disperse dyes.

Treatment MethodReagent/CatalystTypical pHTypical Temp. (°C)Efficiency (% Decolorization)Key AdvantagesKey Disadvantages
Enzymatic Treatment Laccase, Horseradish Peroxidase (HRP)4.0 - 6.630 - 6080 - 97%High specificity, mild conditions, low sludge, biodegradable byproducts.[1]High initial enzyme cost, potential for enzyme inhibition.
Adsorption Activated Carbon (from Holm Oak acorns)2.025~93.5%High efficiency, can remove various pollutants.Adsorbent regeneration is required, potential for secondary pollution.[2]
Adsorption Zeolite (from cenospheres)5.68Ambient~96%Eco-friendly, economical.[3]Capacity can be limited, may require modification.[3]
Advanced Oxidation (Fenton) Fe²⁺ + H₂O₂2.0 - 4.0Ambient>95%Rapid degradation, high efficiency for COD and color removal.[4][5][6]Strict pH control needed, produces iron sludge.[5]
Advanced Oxidation (Ozonation) Ozone (O₃)AcidicAmbient~90%No sludge production, rapid reaction.Low COD removal efficiency (~10%), high energy consumption.[4][5]
Coagulation/Flocculation Alum, Ferric ChlorideVariableAmbient85 - 95%Cost-effective, simple operation.Produces large volumes of sludge, less effective for soluble dyes.

Economic Analysis: A Long-Term Perspective

While the upfront cost of industrial enzymes may appear higher than traditional chemicals, a holistic economic analysis often favors enzymatic processes. The long-term savings in energy, waste management, and environmental compliance can offset the initial investment.[1]

Treatment MethodInitial Capital CostOperating CostsEconomic Viability Summary
Enzymatic Treatment Moderate (Bioreactor setup)Moderate (Enzyme costs can range from ~ngcontent-ng-c4139270029="" _nghost-ng-c2578480121="" class="inline ng-star-inserted">
4.8/kgto4.8/kg to ~4.8/kgto
26/kg, potential for in-situ production from waste to lower costs).[7][8][9]
Favorable ROI over time due to lower energy use, minimal waste disposal fees, and process stability.[1] Produces biodegradable by-products, reducing effluent treatment load.[1]
Adsorption Moderate (Adsorbent, regeneration system)Low to Moderate (Depends on adsorbent cost and regeneration frequency).Can be cost-effective if low-cost adsorbents are used.[3] Regeneration costs can be significant.
Advanced Oxidation (Fenton) Low to ModerateModerate to High (Chemical consumption - H₂O₂, FeSO₄; sludge disposal).Effective but operating costs are driven by chemical prices and the significant cost of sludge management.[5]
Coagulation/Flocculation LowHigh (Chemical consumption, large volume of sludge disposal).Low initial investment but high recurring costs for chemicals and sludge handling, making it less economical for large-scale, continuous treatment.

Experimental Protocols

Detailed and reproducible methodologies are crucial for evaluating treatment efficacy. Below are standard protocols for enzymatic decolorization and a comparative adsorption study.

Protocol 1: Enzymatic Decolorization of Disperse Orange 33

This protocol outlines a typical batch experiment for evaluating the efficacy of laccase or horseradish peroxidase (HRP) in decolorizing a synthetic dye effluent.

  • Preparation of Dye Solution: Prepare a stock solution of Disperse Orange 33 (e.g., 100 mg/L) in a suitable buffer (e.g., 50 mM sodium acetate (B1210297) for laccase at pH 5.0, or phosphate (B84403) buffer for HRP at pH 6.6).

  • Reaction Setup: In a series of flasks, add a defined volume of the dye solution (e.g., 100 mL).

  • Enzyme Addition: Add the enzyme (e.g., laccase at 10 nkat/mL or HRP at 0.08 U). For peroxidase-based treatments, a co-substrate like hydrogen peroxide (H₂O₂) must be added (e.g., 0.3%).[10][11]

  • Incubation: Incubate the flasks on a rotary shaker at a controlled temperature (e.g., 30°C) for a specified duration (e.g., monitoring over 4 hours).[12] A control flask with heat-inactivated enzyme should be run in parallel.

  • Sample Analysis: At regular intervals, withdraw aliquots from each flask. Centrifuge the samples to remove any precipitates.

  • Decolorization Measurement: Measure the absorbance of the supernatant at the maximum wavelength of Disperse Orange 33 (λmax ≈ 470 nm) using a UV-Vis spectrophotometer.

  • Calculation: Calculate the percentage of decolorization using the formula: % Decolorization = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100

Protocol 2: Adsorption of Disperse Orange 33 using Activated Carbon

This protocol describes a batch adsorption experiment to assess the dye removal capacity of an adsorbent.

  • Adsorbent Preparation: Dry the activated carbon in an oven to remove moisture.

  • Dye Solution Preparation: Prepare a series of Disperse Orange 33 solutions with varying initial concentrations (e.g., 10-100 mg/L).

  • Adsorption Experiment: Add a fixed amount of adsorbent (e.g., 0.15 g) to a fixed volume of dye solution (e.g., 25 mL) in a series of flasks.[2] Adjust the pH to the desired value (e.g., pH 2).[2]

  • Equilibration: Place the flasks on a shaker and agitate at a constant speed and temperature for a time sufficient to reach equilibrium (e.g., 2 hours).

  • Sample Analysis: After equilibration, filter or centrifuge the samples to separate the adsorbent.

  • Concentration Measurement: Measure the final concentration of the dye in the supernatant using a UV-Vis spectrophotometer and a pre-established calibration curve.

  • Calculation: Calculate the amount of dye adsorbed per unit mass of adsorbent (qₑ in mg/g) and the percentage of dye removal.

Visualizing the Processes

Diagrams created using Graphviz DOT language help to visualize the complex mechanisms and workflows involved in the enzymatic treatment of Disperse Orange 33 wastewater.

Enzymatic_Degradation_Pathway cluster_wastewater Wastewater cluster_treatment Enzymatic Treatment cluster_output Result Dye Disperse Orange 33 (Azo Dye) Enzyme Laccase / Peroxidase Dye->Enzyme Substrate Products Degradation Products (e.g., Aromatic Amines, Phenolic Compounds) Enzyme->Products Breaks Azo Bond (Oxidation) Mediator Redox Mediator (e.g., HBT) Mediator->Enzyme e⁻ shuttle Final Decolorized & Detoxified Effluent Products->Final

Fig 1. Enzymatic degradation pathway of an azo dye.

Experimental_Workflow start Start: Prepare Dye Wastewater setup Set up Batch Reactors (Control & Test) start->setup add_enzyme Add Enzyme (& Mediator/H₂O₂) setup->add_enzyme incubate Incubate (Controlled Temp & Time) add_enzyme->incubate sample Withdraw Aliquots at Intervals incubate->sample analyze Centrifuge & Measure Absorbance (UV-Vis) sample->analyze calculate Calculate % Decolorization analyze->calculate end End: Efficacy Data calculate->end

Fig 2. Experimental workflow for efficacy testing.

Logical_Comparison enzymatic Enzymatic Treatment + High Specificity + Mild Conditions + Eco-Friendly (No Sludge) - Higher Initial Cost physical Physical (Adsorption) + High Efficiency + Broad Spectrum - Regeneration Needed - Secondary Waste chemical Chemical (Fenton) + Very Fast & Effective - Harsh pH Needed - Sludge Production - Chemical Costs title Comparison of Wastewater Treatment Methods

Fig 3. Logical comparison of treatment methods.

References

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